Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDAKWIDDYFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695418 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341195-54-7 | |
| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: A Versatile Intermediate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and natural product development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a silyl-protected β-keto ester, has emerged as a valuable and versatile building block. Its unique structural features, combining the reactivity of a β-keto ester with the stability of a tert-butyldimethylsilyl (TBDMS) ether, allow for a wide array of selective chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering insights for researchers and scientists engaged in the intricate art of molecule building.
Core Properties and Identification
A foundational aspect of utilizing any chemical compound in a research or development setting is a thorough understanding of its fundamental properties and unique identifiers.
CAS Number: 1341195-54-7[1][2][3]
Molecular Formula: C₁₂H₂₄O₄Si[2]
Molecular Weight: 260.40 g/mol [1][2]
Synonyms:
-
Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate[2]
-
ETHYL 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]-3-OXOBUTANOATE[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1341195-54-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄O₄Si | [2] |
| Molecular Weight | 260.40 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| Storage | 2-8°C, under inert gas | [1][4] |
The Synthetic Utility: A Tale of Protection and Reactivity
The significance of this compound lies in the strategic protection of the hydroxyl group of its parent compound, ethyl 4-hydroxy-3-oxobutanoate.[5] The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering stability across a wide range of reaction conditions, yet it can be selectively removed under mild protocols.[6] This allows for chemical manipulations at other sites of the molecule without interference from the hydroxyl group.
The β-keto ester moiety is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidic α-protons situated between the two carbonyl groups can be readily deprotonated to form an enolate, which can then participate in a variety of nucleophilic reactions, including alkylations, acylations, and aldol condensations.
Caption: Synthetic transformations of this compound.
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically involves a two-step sequence: the preparation of the precursor, ethyl 4-hydroxy-3-oxobutanoate, followed by the silylation of the hydroxyl group.
Step 1: Synthesis of Ethyl 4-hydroxy-3-oxobutanoate
While various methods exist for the synthesis of β-hydroxy ketones and esters, a common route to ethyl 4-hydroxy-3-oxobutanoate involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, often employing biocatalysts to achieve high enantioselectivity.[7][8]
Step 2: Silylation of Ethyl 4-hydroxy-3-oxobutanoate
The protection of the hydroxyl group as a TBDMS ether is a well-established and reliable transformation.
Experimental Protocol: Silylation of a Hydroxy Compound
This protocol is a general guideline for the silylation of a hydroxyl group and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as imidazole (1.5-2.5 equivalents) or triethylamine (1.5 equivalents).[6] For hindered alcohols or less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.
-
Silylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: General workflow for the silylation of a hydroxyl group.
Spectroscopic Characterization: The Molecular Fingerprint
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from the analysis of its constituent functional groups and analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the TBDMS group (a singlet for the tert-butyl protons around 0.9 ppm and a singlet for the two methyl groups on silicon around 0.1 ppm), and the protons of the butanoate backbone. The methylene protons adjacent to the silyloxy group and the ketone will likely appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the two carbonyl carbons (ester and ketone), the carbons of the ethyl and TBDMS groups, and the carbons of the butanoate chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. Saturated esters typically show a C=O stretching vibration around 1735-1750 cm⁻¹, while ketones absorb in the range of 1705-1725 cm⁻¹.[10] The C-O stretching of the ester and the Si-O bond will also give rise to strong signals in the fingerprint region (typically 1300-1000 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of silyl ethers and esters. A common fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical (M-57), leading to a prominent peak. Other fragments corresponding to the butanoate chain and the ethyl ester would also be expected.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11] Silyl ethers are susceptible to cleavage under acidic or fluoride-containing conditions.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as argon or nitrogen to prevent hydrolysis.[1][4]
Conclusion: A Powerful Tool for the Synthetic Chemist
This compound represents a valuable synthetic intermediate that combines the reactivity of a β-keto ester with the reliable protection of a TBDMS ether. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is undeniable. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe implementation in the laboratory. As the demand for sophisticated and stereochemically complex molecules continues to grow, the importance of such well-designed building blocks will only increase, empowering chemists to push the boundaries of molecular synthesis.
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synthesis and characterization of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Silyl Enol Ether Building Block
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a specialized silyl enol ether, a class of organic compounds that serve as crucial intermediates in organic synthesis.[1][2] This particular molecule combines the functionalities of a β-keto ester with a bulky tert-butyldimethylsilyl (TBS) protecting group. This structure makes it a valuable and versatile building block, particularly in the synthesis of complex molecules like pharmaceuticals and natural products where precise control over reactivity is paramount.[3] The silyl enol ether moiety acts as a masked enolate, allowing it to function as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and Michael reactions.[2][4] The ester group provides a handle for further chemical transformations, such as hydrolysis, reduction, or cyclization.[3]
This guide provides an in-depth examination of the synthesis and characterization of this compound, offering field-proven insights into experimental protocols and data interpretation.
Synthesis: A Study in Regioselective Enolate Formation
The most common and efficient synthesis of this compound involves the silylation of ethyl acetoacetate. This process hinges on the regioselective formation of an enolate, followed by "trapping" it with a silylating agent, tert-butyldimethylsilyl chloride (TBSCl).
The Underlying Chemistry: Kinetic vs. Thermodynamic Control
Ethyl acetoacetate possesses two acidic α-protons (at C2 and C4). The deprotonation of the C2 proton is kinetically favored due to its higher steric accessibility.[5] In contrast, deprotonation at the C4 methyl group would lead to a more substituted, and thus more thermodynamically stable, enolate. To selectively synthesize the desired product, which results from the silylation of the C4 enolate, conditions that favor thermodynamic control are typically employed. However, in the case of ethyl acetoacetate, the C2 protons are significantly more acidic due to being flanked by two carbonyl groups, leading to preferential formation of the C2 enolate. To obtain the desired C4-silylated product, one must first generate the dianion of ethyl acetoacetate.
The general mechanism involves the initial deprotonation at the most acidic C-H bond (C2) to form a monoanion. A second equivalent of a strong base then removes a proton from the less acidic C4 methyl group to generate a dianion. This dianion then reacts with the silylating agent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF.
-
First Deprotonation: Cool the suspension to 0 °C in an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Second Deprotonation (Dianion Formation): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Silylation: Dissolve TBSCl (1.2 equivalents) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[6] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[6] Wash the combined organic layers with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6] The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.[6]
Characterization: Confirming Structure and Purity
A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to keto-enol tautomerism, the spectrum of the starting material, ethyl acetoacetate, is complex. However, the silylation effectively "locks" the molecule into the enol form, simplifying the resulting spectrum.[8]
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃ )₃ (tert-butyl) | ~0.2 | Singlet (s) | 9H |
| -Si(CH₃ )₂ (dimethyl) | ~0.9 | Singlet (s) | 6H |
| -OCH₂CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | 3H |
| -CH₂ -C=O (methylene) | ~3.3 | Singlet (s) | 2H |
| -OCH₂ CH₃ (ethyl) | ~4.1-4.2 | Quartet (q) | 2H |
| =CH - (vinylic) | ~5.0 | Singlet (s) | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -Si-C(C H₃)₃ | ~-4.0 |
| -Si-C (CH₃)₃ | ~18.0 |
| -Si(C H₃)₂ | ~25.5 |
| -OCH₂C H₃ | ~14.2 |
| -OC H₂CH₃ | ~60.5 |
| C H₂-C=O | ~45.0 |
| =C H- | ~90.0 |
| O-C = | ~160.0 |
| -C =O (ester) | ~168.0 |
Note: Chemical shifts are approximate and can vary.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester carbonyl) | ~1735-1750 |
| C=O (α,β-unsaturated ketone) | ~1670-1690 |
| C=C (alkene) | ~1620-1640 |
| C-O (ester) | ~1150-1250 |
| Si-C | ~840 & ~780 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₂H₂₄O₄Si), the expected molecular weight is approximately 260.4 g/mol .[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Properties, Handling, and Applications
Physical Properties:
Storage and Handling:
-
This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent hydrolysis of the silyl enol ether.[9]
-
It is sensitive to moisture and should be handled accordingly. It is also classified as an irritant.[9]
Applications: this compound is a valuable intermediate in a variety of organic transformations:
-
Nucleophilic Additions: It serves as a nucleophile in reactions such as the Mukaiyama aldol addition, providing a route to more complex carbonyl compounds.[1][2]
-
Alkylation Reactions: It can be alkylated at the C2 position, offering a method for introducing substituents adjacent to the ester group.[1]
-
Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems.
Conclusion
The synthesis and characterization of this compound represent a practical application of fundamental principles in organic chemistry, particularly the strategic control of enolate reactivity. A thorough understanding of the synthetic protocol, coupled with proficient application of modern analytical techniques, is crucial for any researcher utilizing this versatile building block. The detailed procedures and characterization data provided in this guide serve as a reliable resource for scientists engaged in the synthesis of complex organic molecules.
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Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
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YouTube. kinetic & thermodynamic enolates. [Link]
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Organic Chemistry Portal. Nonionic Superbase-Catalyzed Silylation of Alcohols. [Link]
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ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
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National Center for Biotechnology Information. Ethyl 4-methoxy-3-oxobutanoate. PubChem Compound Database. [Link]
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Proactive Molecular Research. This compound. [Link]
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ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Organic Chemistry Portal. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. [Link]
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Spectroscopic Characterization of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: A Technical Guide
Introduction
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a derivative of ethyl acetoacetate where the hydroxyl group of the enol form, or the C4-hydroxyl of the corresponding β-hydroxy ester, is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection strategy is common in organic synthesis to mask the reactivity of the hydroxyl group while performing reactions on other parts of the molecule. Accurate spectroscopic characterization is paramount to confirm the successful silylation and to ensure the purity of the compound for subsequent synthetic steps.
This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, and IR spectra of the title compound. The predictions are grounded in the well-documented spectroscopic behavior of its constituent functional groups: the ethyl ester, the β-keto moiety, and the tert-butyldimethylsilyl ether.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR and IR data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted chemical shifts (δ) for this compound in a standard deuterated solvent like chloroform (CDCl₃) are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -CH₂- (ester ethyl) | ~4.1-4.2 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, leading to a downfield shift. They are split by the neighboring methyl protons into a quartet. |
| -CH₃ (ester ethyl) | ~1.2-1.3 | Triplet (t) | 3H | The methyl protons of the ethyl ester are split by the adjacent methylene protons into a triplet. |
| -CH₂- (C2) | ~3.5 | Singlet (s) | 2H | These methylene protons are situated between two carbonyl groups (the ester and the ketone), which deshields them significantly. The absence of adjacent protons results in a singlet. |
| -CH₂- (C4) | ~4.3 | Singlet (s) | 2H | The methylene protons at the C4 position are adjacent to the silyloxy group and the ketone. The electron-withdrawing nature of the oxygen and carbonyl group causes a significant downfield shift. They are expected to appear as a singlet. |
| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region of the spectrum.[1] |
| -Si(CH₃)₂ (dimethyl) | ~0.1 | Singlet (s) | 6H | The six equivalent protons of the two methyl groups attached to the silicon atom are highly shielded and appear as a singlet at a very upfield chemical shift, characteristic of TBDMS ethers.[1] |
Diagram 1: Molecular Structure and Proton Assignments
Caption: Predicted ¹H NMR assignments for key protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (ketone, C3) | ~200-205 | The ketone carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for ketones. |
| C=O (ester, C1) | ~167-170 | The ester carbonyl carbon is also deshielded but typically appears slightly upfield compared to a ketone carbonyl. |
| -CH₂- (ester ethyl) | ~61-62 | The carbon of the methylene group in the ethyl ester is attached to an oxygen atom, causing a downfield shift. |
| -CH₂- (C2) | ~50-52 | This methylene carbon is situated between two carbonyl groups, leading to a downfield shift. |
| -CH₂- (C4) | ~70-75 | The carbon at the C4 position is bonded to the silyloxy group, which causes a significant downfield shift. |
| -C(CH₃)₃ (tert-butyl) | ~25-26 | The quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ (tert-butyl) | ~18 | The methyl carbons of the tert-butyl group. |
| -Si(CH₃)₂ (dimethyl) | ~-5 | The methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift. |
| -CH₃ (ester ethyl) | ~14 | The methyl carbon of the ethyl ester is a typical shielded alkyl carbon. |
| -Si-C- (tert-butyl quaternary) | ~18 | The quaternary carbon of the tert-butyl group attached to the silicon atom. |
Diagram 2: Molecular Structure and Carbon Assignments
Caption: Predicted ¹³C NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |
| C=O (ketone) | ~1725-1740 | Strong | The stretching vibration of the ketone carbonyl group is expected in this region. The presence of the adjacent silyloxy group may slightly influence this frequency. |
| C=O (ester) | ~1735-1750 | Strong | The ester carbonyl stretch is a strong and characteristic absorption. For β-keto esters, a doublet of C=O stretches is often observed.[2] |
| C-O (ester) | ~1200-1300 | Strong | The C-O stretching vibration of the ester group is a prominent feature. |
| Si-O-C | ~1050-1150 | Strong | The Si-O-C stretching vibration is a characteristic and strong absorption for silyl ethers. |
| Si-CH₃ | ~1250 and ~840 | Medium to Strong | The symmetric deformation (umbrella mode) of the Si-(CH₃)₂ group appears around 1250 cm⁻¹, and the rocking vibrations are observed around 840 cm⁻¹. |
| C-H (sp³) | ~2850-3000 | Medium | The stretching vibrations of the C-H bonds in the alkyl portions of the molecule. |
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would be a key indicator of the successful silylation of the precursor, ethyl 4-hydroxy-3-oxobutanoate.
Experimental Protocols
While experimental data for the title compound is not provided, the following are generalized protocols for acquiring NMR and IR spectra for similar compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of the sample placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Diagram 3: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for obtaining and analyzing spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, based on the well-established characteristics of its constituent functional groups, serve as a valuable reference for scientists working with this compound. The provided protocols offer a standardized approach for the experimental acquisition of such data. Researchers are encouraged to use this guide as a tool to aid in the interpretation of their own experimental results and to confirm the successful synthesis and purity of this important chemical intermediate.
References
-
Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2924–2927. [Link]
-
Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. [Link]
Sources
An In-depth Technical Guide to the Stability of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate Under Acidic and Basic Conditions
Introduction
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a bifunctional molecule of significant interest in modern organic synthesis. It serves as a valuable C4 building block, effectively acting as a protected form of ethyl 4-hydroxy-3-oxobutanoate.[1] Its structure incorporates two key functional groups: a β-keto ester and a tert-butyldimethylsilyl (TBDMS) ether. The utility of this compound in the synthesis of complex molecules, including pharmaceuticals and natural products, is critically dependent on the differential stability of these two groups.[1] This guide provides a comprehensive technical analysis of the compound's stability under both acidic and basic conditions, offering mechanistic insights, field-proven protocols, and a comparative framework to inform strategic decisions in multi-step synthetic planning.
Physicochemical Properties and Handling
A foundational understanding begins with the molecule's basic properties and recommended handling procedures.
| Property | Value | Reference |
| CAS Number | 1341195-54-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄O₄Si | [1][2][4] |
| Molecular Weight | 260.40 g/mol | [1][2][4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage Condition | 2-8°C, under inert gas | [1][3] |
| Sensitivity | Irritant | [4] |
Stability Under Acidic Conditions: The Silyl Ether's Achilles' Heel
Under acidic conditions, the primary point of vulnerability for this compound is the TBDMS ether linkage. While the ethyl ester can also undergo hydrolysis, the kinetics generally favor the cleavage of the silyl ether under mild acidic conditions.
Mechanistic Analysis
Primary Degradation Pathway: Acid-Catalyzed Desilylation The cleavage of the TBDMS ether is initiated by the protonation of the ether oxygen atom. This step increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium.[5][6] The reaction proceeds through a pentacoordinate silicon intermediate, ultimately liberating the free primary alcohol and a silyl byproduct (e.g., TBDMS-OH).[7]
The stability of silyl ethers in acidic media is highly dependent on the steric bulk of the substituents on the silicon atom.[8] Bulkier groups hinder the approach of the nucleophile, thus increasing stability.[9] The TBDMS group offers a moderate level of stability, making it significantly more robust than a trimethylsilyl (TMS) ether but more labile than a triisopropylsilyl (TIPS) ether.[9]
Secondary Pathway: Acid-Catalyzed Ester Hydrolysis The ethyl ester moiety can undergo hydrolysis in the presence of acid and water to yield the corresponding carboxylic acid and ethanol.[10][11][12] This reaction, the reverse of Fischer esterification, is an equilibrium process.[10][13][14] To drive the reaction to completion, a large excess of water is typically required.[15][16] Critically, the conditions required for rapid ester hydrolysis (e.g., heating with strong mineral acids) are significantly harsher than those typically employed for TBDMS ether cleavage (e.g., acetic acid in aqueous THF at room temperature).[17]
Comparative Stability of Silyl Ethers
To provide a practical context for synthetic planning, the following table summarizes the relative stability of common silyl ethers to acid-catalyzed hydrolysis.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from BenchChem, relative to TMS = 1.[6] |
Experimental Protocol: Stability Assessment under Mild Acidic Conditions
This protocol describes a standard method to assess the rate and selectivity of TBDMS cleavage while minimizing ester hydrolysis.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water (H₂O) to a final concentration of 0.1 M.
-
The inclusion of THF ensures solubility, while acetic acid serves as a mild acid catalyst and water acts as the nucleophile.[5][17]
-
-
Monitoring:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr) using Thin Layer Chromatography (TLC) or LC-MS.
-
For TLC analysis, use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualize with a potassium permanganate stain. The starting material will have a higher Rf than the more polar alcohol product.
-
LC-MS analysis provides quantitative data on the disappearance of the starting material and the appearance of the desilylated product and any ester hydrolysis byproduct.
-
-
Workup and Analysis:
-
Once the reaction has reached the desired endpoint (or after a set time), carefully quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the ratio of starting material, desilylated product, and any other byproducts.
-
Stability Under Basic Conditions: A Tale of Two Carbonyls
In contrast to acidic conditions, the TBDMS ether is generally robust towards basic conditions (excluding fluoride-based reagents).[17] The instability of the molecule in a basic environment stems entirely from the reactivity of the β-keto ester moiety, which can undergo two primary degradation reactions.
Mechanistic Analysis
Primary Degradation Pathway: Ester Hydrolysis (Saponification) The most common reaction for esters in the presence of a base like sodium hydroxide is saponification.[18] This is an irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[18] This addition-elimination mechanism results in the formation of a carboxylate salt and ethanol.[15][18] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[15]
Competing Pathway: Retro-Claisen Condensation β-Keto esters are products of the Claisen condensation, and the reverse reaction, known as a retro-Claisen condensation, can occur under basic conditions.[19] This pathway also involves the nucleophilic attack of a hydroxide ion on the ketone carbonyl (at C3). The resulting tetrahedral intermediate collapses, leading to the cleavage of the C2-C3 bond. This produces an enolate of ethyl acetate and a silylated aldehyde, which would likely not be stable. This pathway is a significant consideration, especially if forcing conditions are used.[20]
Experimental Protocol: Stability Assessment under Basic Conditions
This protocol is designed to evaluate the rate of saponification.
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of 0.2 M in a round-bottom flask with a stir bar.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq, e.g., 1 M solution) dropwise at room temperature. The use of a hydroxide source is standard for ester hydrolysis.[13]
-
-
Monitoring:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The product carboxylate salt will be baseline on TLC until acidified. To monitor by TLC, a small aliquot can be taken, acidified with dilute HCl, extracted with EtOAc, and then spotted.
-
-
Workup and Analysis:
-
After the desired time, cool the reaction mixture in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting crude acid by ¹H NMR and/or LC-MS to determine the extent of conversion and identify any byproducts from potential retro-Claisen condensation.
-
Summary and Synthetic Implications
The differential stability of the functional groups in this compound is the key to its synthetic utility. The following table summarizes its behavior.
| Condition | Primary Target | Primary Product(s) | Silyl Ether Stability | Ester Stability |
| Mild Acid (e.g., AcOH/H₂O/THF) | Silyl Ether | Ethyl 4-hydroxy-3-oxobutanoate | Labile | Generally Stable |
| Strong Base (e.g., NaOH/MeOH) | Ester | Salt of 4-(TBDMS-oxy)-3-oxobutanoic acid | Stable | Labile |
| Fluoride Source (e.g., TBAF/THF) | Silyl Ether | Ethyl 4-hydroxy-3-oxobutanoate | Very Labile | Stable |
This profile allows for orthogonal deprotection strategies. A researcher can selectively cleave the silyl ether under mild acidic conditions or with fluoride ions while leaving the ester intact.[21][17][22] Conversely, the ester can be saponified under basic conditions without affecting the silyl ether.[17] This predictability is paramount in designing efficient and high-yielding synthetic routes.
Conclusion
This compound is a robust synthetic intermediate whose stability is a predictable function of the reaction conditions employed. The TBDMS ether is the primary site of reaction under acidic or fluoride-mediated conditions, while the β-keto ester moiety is selectively transformed under basic conditions via saponification or, potentially, retro-Claisen condensation. A thorough understanding of these competing degradation pathways and their underlying mechanisms empowers chemists to strategically protect and deprotect this versatile building block, ensuring precise control and maximizing yields in the synthesis of high-value chemical entities.
References
- Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Chemistry LibreTexts.
- Chemguide. hydrolysis of esters.
- Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- MySkinRecipes. Ethyl 4-((tert-butyldimethylsilyl)oxy)
- Gelest Technical Library. Deprotection of Silyl Ethers.
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
- Chemguide.
- Chemistry LibreTexts.
- RSC Publishing. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Chemistry LibreTexts. Hydrolysis of Esters.
- Lumen Learning. Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
- Master Organic Chemistry.
- Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?.
- NIH National Center for Biotechnology Information.
- Wikipedia. Ester hydrolysis.
- Wikipedia.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Organic Chemistry Portal.
- Benchchem. An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
- PubChem. ethyl 4-[tert-butyl(dimethyl)
- ChemBK. Ethyl 4-((tert-butyldiMethylsilyl)oxy)
- BLDpharm. 1341195-54-7|Ethyl 4-((tert-butyldimethylsilyl)oxy)
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Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate keto-enol tautomerism
An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a versatile synthetic intermediate. As a β-keto ester, this compound exists in a dynamic equilibrium between its keto and enol forms. The presence of a sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position introduces unique steric and electronic influences that modulate this equilibrium. This document elucidates the foundational principles of tautomerism, details the specific structural influences of the silyl ether moiety, and presents a thorough analysis based on spectroscopic techniques. Furthermore, it provides robust, field-proven experimental protocols for the characterization and quantification of the tautomeric ratio, intended for researchers, chemists, and professionals in drug development and materials science.
Foundational Principles: Keto-Enol Tautomerism in β-Ketoesters
Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] While for simple carbonyl compounds the equilibrium overwhelmingly favors the more stable keto tautomer, the situation is more nuanced for β-dicarbonyl compounds, including β-ketoesters.[1][2]
In β-ketoesters, the enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable, quasi-six-membered ring.[1]
This interplay of factors means that β-ketoesters exist as a measurable mixture of both tautomers in solution, with the exact ratio being highly sensitive to environmental conditions.[3] The interconversion between tautomers can be catalyzed by either acid or base.
Caption: General equilibrium between the keto and enol tautomers of a β-keto ester.
Profile of the Target Compound
This compound is a functionalized β-keto ester used in organic synthesis. The TBDMS group serves as a robust protecting group for a primary hydroxyl functionality, allowing for selective reactions at other molecular sites.[4]
The Influence of the 4-((tert-butyldimethylsilyl)oxy) Substituent
The defining feature of this molecule is the bulky silyl ether at the C4 position. This group is not merely a passive spectator; it actively influences the keto-enol equilibrium through a combination of steric and electronic effects.
-
Electronic Effects: The silicon-oxygen bond polarizes to make the oxygen electron-rich, but overall, silyl ethers are considered less electron-withdrawing than their corresponding alkyl ether or alcohol counterparts.[8] This subtle electronic difference can impact the acidity of the α-protons at the C2 position, which are abstracted during enolization.
-
Steric Hindrance: The primary influence is likely steric. The tert-butyl group is exceptionally bulky. For the enol tautomer to achieve maximum stability via intramolecular hydrogen bonding, a planar six-membered ring conformation is required. The steric demand of the TBDMS group may create unfavorable gauche interactions that destabilize this planar arrangement. This steric clash is a critical consideration, as it likely shifts the equilibrium position more towards the keto form compared to a less hindered analogue like ethyl 4-methoxy-3-oxobutanoate.
Spectroscopic Analysis of Tautomeric Equilibrium
Because the interconversion between keto and enol forms is slow on the NMR timescale, spectroscopy provides a direct window into the equilibrium, allowing for simultaneous observation and quantification of both species.[9][10]
¹H NMR Spectroscopy
Proton NMR is the most powerful technique for quantitatively assessing the tautomeric mixture.[11] Distinct signals for each tautomer are clearly resolved, and their relative integration allows for a precise calculation of the keto:enol ratio.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Protons | Predicted δ (ppm), Multiplicity | Predicted δ (ppm), Multiplicity |
| -CH₃ (Ethyl) | ~1.25, t | ~1.30, t |
| -OCH₂- (Ethyl) | ~4.15, q | ~4.20, q |
| -CO-CH₂-CO- (C2) | ~3.50, s | N/A |
| -CO-CH₂-O-Si (C4) | ~4.30, s | ~4.40, d |
| =CH- (Vinyl, C2) | N/A | ~5.60, s |
| -OH (Enolic) | N/A | ~12.5, br s |
| -Si-C(CH₃)₃ | ~0.90, s (9H) | ~0.90, s (9H) |
| -Si-(CH₃)₂ | ~0.10, s (6H) | ~0.10, s (6H) |
Causality Note: The most telling signals are the singlet around 3.50 ppm for the keto form's C2 methylene protons and the vinyl proton singlet near 5.60 ppm for the enol form. The ratio of the integrals of these two peaks directly reflects the molar ratio of the tautomers.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent qualitative tool for confirming the presence of both tautomers by identifying their characteristic functional groups.[12]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1750–1735 | ~1650 (conjugated) |
| Ketone Carbonyl | C=O Stretch | 1725–1705 | N/A |
| Alkene | C=C Stretch | N/A | 1640–1610 |
| Enol Hydroxyl | O-H Stretch | N/A | 3200–2500 (broad, H-bonded) |
Self-Validation Note: A valid spectrum of a tautomeric mixture must show absorption bands corresponding to both species. The presence of a broad O-H stretch and a lowered-frequency conjugated carbonyl peak are definitive evidence for the enol form.[12][13]
The Role of Solvent in Modulating Equilibrium
The keto-enol equilibrium is exquisitely sensitive to the solvent environment.[9][14][15] This is because solvents can selectively stabilize one tautomer over the other through intermolecular interactions.
-
Non-polar, Aprotic Solvents (e.g., CCl₄, Benzene): These solvents do not compete for hydrogen bonding. This environment favors the enol tautomer, which can stabilize itself through intramolecular hydrogen bonding.
-
Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond, but they also solvate the more polar keto form, often leading to a higher proportion of the keto tautomer.[9]
-
Polar, Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate both tautomers, but by competing strongly for hydrogen bonding, they disrupt the intramolecular stabilization of the enol, typically favoring the keto form.
Caption: Contrasting solvent effects on the keto-enol equilibrium.
Experimental Methodologies
The following protocols describe a self-validating system for the accurate determination of the tautomeric equilibrium.
Protocol for Quantitative ¹H NMR Analysis
This protocol ensures reproducible and accurate measurement of the keto:enol ratio.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound into a clean, dry vial.
-
Add ~0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid catalytic impurities.
-
Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.
-
Allow the sample to equilibrate to the probe temperature for at least 5 minutes before acquisition.
-
Acquire the spectrum using a standard pulse program. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative results. A D1 of 10 seconds is generally safe.
-
-
Data Processing & Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the unique signal for the keto tautomer (e.g., -CO-CH₂ -CO- at ~3.50 ppm) and the unique signal for the enol tautomer (e.g., =CH - at ~5.60 ppm).
-
Calculate the percentage of each tautomer:
-
% Keto = [Integral(keto) / (Integral(keto) + (Integral(enol) / 2))] * 100
-
% Enol = [ (Integral(enol) / 2) / (Integral(keto) + (Integral(enol) / 2))] * 100 (Note: The enol integral is divided by 2 if integrating the C2 methylene of the keto form, as it represents two protons versus the enol's one vinyl proton).
-
-
Protocol for IR Spectroscopic Analysis
-
Sample Preparation:
-
For a neat liquid analysis, place a single drop of the compound between two NaCl or KBr salt plates.
-
For a solution analysis, prepare a ~5% (w/v) solution in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates or the pure solvent.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Analysis:
-
Identify the key vibrational bands as listed in Table 2 to confirm the presence of both tautomers.
-
Caption: Workflow for the spectroscopic investigation of tautomerism.
Conclusion and Future Outlook
This compound presents a classic case of keto-enol tautomerism, complicated and made unique by the presence of its bulky silyl ether. Spectroscopic evidence unequivocally shows the coexistence of both tautomers in solution. The equilibrium is a delicate balance between the inherent stability of the keto form's C=O bond and the enol form's stability derived from conjugation and intramolecular hydrogen bonding. The TBDMS group likely shifts this equilibrium toward the keto form through steric destabilization of the planar enol conformation. As demonstrated, the tautomeric ratio is highly dependent on the solvent, a critical consideration for any synthetic application where the reactivity of one tautomer (e.g., the enolate derived from the keto form, or the nucleophilic enol) is desired. Understanding and controlling this equilibrium through solvent choice is paramount to achieving high yields and selectivity in subsequent chemical transformations.
References
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
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Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
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Miroshnichenko, Y., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]
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Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Madsen, R., & Fraser-Reid, B. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a versatile intermediate in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize protected β-keto esters in the construction of complex molecular architectures. We will delve into the core characteristics of this compound, offer insights into its handling and stability, and provide detailed protocols for its characterization.
Introduction: The Strategic Importance of Silyl-Protected β-Keto Esters
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. This compound is a prime example of a molecule designed for this purpose. It is a derivative of ethyl 4-hydroxy-3-oxobutanoate where the hydroxyl group is masked by a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy offers several advantages:
-
Enhanced Stability: The TBDMS group is known for its considerable stability under a wide range of reaction conditions, particularly towards basic and nucleophilic reagents, allowing for selective transformations at other parts of the molecule.[1][2]
-
Increased Lipophilicity: The introduction of the bulky and non-polar TBDMS group significantly increases the lipophilicity of the parent molecule, often aiding in its solubility in common organic solvents and facilitating purification by chromatography.
-
Controlled Reactivity: By protecting the hydroxyl group, the inherent reactivity of the β-hydroxy ketone moiety is tamed, preventing undesired side reactions such as self-condensation or decomposition.
The core structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Core Physical Properties
While some physical properties of this compound are not extensively reported in the literature, we can compile the available data and provide protocols for the experimental determination of others.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₄Si | [1][3][4][5][6] |
| Molecular Weight | 260.40 g/mol | [3][7] |
| Appearance | Liquid or low-melting solid | [4][7] |
| Boiling Point | Data not available; expected to be high and likely require vacuum distillation. | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in a wide range of common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, hexanes) and insoluble in water. | - |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1][6][7] |
Experimental Protocols for Physical Property Determination
Given the absence of reported data for several key physical properties, the following section provides standardized methodologies for their determination in a research laboratory setting.
Determination of Boiling Point under Reduced Pressure
Due to the relatively high molecular weight and the presence of the thermally labile silyl ether group, determining the boiling point at atmospheric pressure is not recommended as it may lead to decomposition. Vacuum distillation is the preferred method.
Caption: Workflow for determining the boiling point of a high-boiling liquid under reduced pressure.
Measurement of Density
The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube densimeter.[8]
Protocol using a Pycnometer:
-
Calibration:
-
Thoroughly clean and dry a pycnometer of known volume.
-
Weigh the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water of a known temperature and weigh it again (m₂).
-
Calculate the exact volume of the pycnometer at that temperature using the known density of water.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with the sample compound at the same temperature.
-
Weigh the filled pycnometer (m₃).
-
-
Calculation:
-
The density (ρ) is calculated as: ρ = (m₃ - m₁) / Volume.
-
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the TBDMS group, and the backbone of the butanoate chain.
Predicted ¹H NMR (CDCl₃) Chemical Shifts (δ):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.1 | Singlet | 2H | -C(=O)CH₂O- |
| ~3.5 | Singlet | 2H | -C(=O)CH₂ C(=O)- |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~0.9 | Singlet | 9H | -SiC(CH₃ )₃ |
| ~0.1 | Singlet | 6H | -Si(CH₃ )₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon skeleton.
Predicted ¹³C NMR (CDCl₃) Chemical Shifts (δ):
| Chemical Shift (ppm) | Assignment |
| ~202 | C =O (ketone) |
| ~167 | C =O (ester) |
| ~68 | -C H₂OSi- |
| ~61 | -OC H₂CH₃ |
| ~45 | -C(=O)C H₂C(=O)- |
| ~26 | -SiC(C H₃)₃ |
| ~18 | -SiC (CH₃)₃ |
| ~14 | -OCH₂C H₃ |
| ~ -5 | -Si(C H₃)₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will clearly show the presence of the two carbonyl groups and the silyl ether.
Predicted IR Absorption Frequencies (cm⁻¹):
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1745 | Strong | C=O stretching (ester) |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1250 | Strong | Si-CH₃ bending |
| ~1100-1050 | Strong | Si-O-C stretching |
| ~840, 780 | Strong | Si-C stretching |
Handling, Storage, and Stability
As a silyl enol ether derivative, this compound requires careful handling to maintain its integrity.
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1][6][7]
-
Stability: TBDMS ethers are generally stable to a wide range of non-acidic conditions. However, they are susceptible to cleavage by fluoride ion sources (e.g., tetrabutylammonium fluoride) and strong acids. The β-keto ester functionality can be sensitive to strong bases.
-
Safety: The compound is listed as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate whose utility is derived from the robust nature of the TBDMS protecting group. While a complete experimental dataset of its physical properties is not currently available in the public domain, this guide provides a comprehensive overview of its known characteristics, predicted spectroscopic features, and detailed protocols for the determination of its key physical parameters. By understanding the principles outlined herein, researchers can confidently incorporate this and similar silylated building blocks into their synthetic strategies for the development of novel chemical entities.
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-
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Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
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safe handling and storage of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
An In-Depth Technical Guide to the Safe Handling and Storage of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and disposal of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in complex organic synthesis. The following sections are designed to provide a deep understanding of the material's properties and the necessary precautions to ensure a safe laboratory environment.
Section 1: Chemical and Physical Properties
This compound is a bifunctional molecule incorporating both a β-keto ester and a silyl ether. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and natural products.[1] The β-keto ester moiety allows for a variety of transformations including alkylation, reduction, and cyclization reactions, while the tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for a primary alcohol.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₄Si | ChemBK |
| Molecular Weight | 260.40 g/mol | ChemBK |
| CAS Number | 1341195-54-7 | Proactive Molecular Research |
| Appearance | Not explicitly stated, likely a liquid | Inferred from related structures |
| Storage Temperature | 2-8°C | ChemBK |
Section 2: Hazard Identification and Toxicological Profile
GHS Classification:
Based on supplier information, this compound is classified as:
-
Skin Irritant (Category 2) - H315: Causes skin irritation.
-
Eye Irritant (Category 2A) - H319: Causes serious eye irritation.
A structurally similar compound, Ethyl 4-methoxy-3-oxobutanoate, carries the following GHS classifications, which should be considered as potential hazards for the title compound:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[3][4]
Toxicological Summary:
-
Inhalation: Vapors may cause respiratory tract irritation.[3][4]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, which could result in redness, pain, and blurred vision.
-
Ingestion: Harmful if swallowed.[3][4] May cause gastrointestinal irritation.
Section 3: Safe Handling Procedures
Given the identified hazards, a systematic approach to handling is paramount. The following procedures are designed to minimize exposure and ensure a safe working environment.
Protocol for Handling this compound:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Gather all necessary personal protective equipment (PPE) before handling the compound.
-
Prepare all equipment and reagents in advance to minimize the duration of handling.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Use only non-sparking tools to prevent ignition of flammable vapors.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly store or dispose of the compound and any contaminated materials.
-
Remove and properly dispose of contaminated PPE.
-
Caption: Safe Handling Workflow for this compound.
Section 4: Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is possible.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Section 5: Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
-
Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.[5]
-
General Precautions: Keep away from heat, sparks, and open flames.
Section 6: Reactivity and Stability
Understanding the reactivity and stability of this compound is critical for safe handling and for its intended use in synthesis.
-
Stability: The compound is stable under recommended storage conditions.[5] The tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to hydrolysis than a trimethylsilyl (TMS) ether.[6]
-
Reactivity of the Silyl Ether:
-
Reactivity of the β-Keto Ester:
-
Thermal Decomposition: Upon heating, β-keto acids (the hydrolysis product) are prone to decarboxylation to yield a ketone and carbon dioxide.[9][10][11] The thermal decomposition onset for related poly(silyl ether)s is typically above 350°C.[12] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and silicon dioxide.
Section 7: Spill Response and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Caption: Spill Response Workflow.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 8: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Contact your institution's environmental health and safety office for specific disposal procedures.
Section 9: References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate." PubChem, [Link]. Accessed 18 January 2026.
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]. Accessed 18 January 2026.
-
Gelest. "Deprotection of Silyl Ethers." Gelest, [Link]. Accessed 18 January 2026.
-
Wikipedia. "Silyl ether." Wikipedia, [Link]. Accessed 18 January 2026.
-
MDPI. "Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications." MDPI, [Link]. Accessed 18 January 2026.
-
Master Organic Chemistry. "Decarboxylation." Master Organic Chemistry, [Link]. Accessed 18 January 2026.
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." Organic Chemistry Portal, [Link]. Accessed 18 January 2026.
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Chemistry LibreTexts. "16: Silylethers." Chemistry LibreTexts, [Link]. Accessed 18 January 2026.
-
Pearson. "Silyl Ether Protecting Groups: Videos & Practice Problems." Pearson, [Link]. Accessed 18 January 2026.
-
Chemistry LibreTexts. "9.4: β-Ketoacids Decarboxylate." Chemistry LibreTexts, [Link]. Accessed 18 January 2026.
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Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides." Organic Chemistry Portal, [Link]. Accessed 18 January 2026.
-
AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters." AK Lectures, [Link]. Accessed 18 January 2026.
-
Wikipedia. "Silyl enol ether." Wikipedia, [Link]. Accessed 18 January 2026.
-
ResearchGate. "Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols." ResearchGate, [Link]. Accessed 18 January 2026.
-
National Center for Biotechnology Information. "Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters." PMC, [Link]. Accessed 18 January 2026.
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National Center for Biotechnology Information. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." PMC, [Link]. Accessed 18 January 2026.
-
MDPI. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." MDPI, [Link]. Accessed 18 January 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate." PubChem, [Link]. Accessed 18 January 2026.
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The Strategic Utility of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a sophisticated chemical intermediate of significant interest in modern organic synthesis. Its unique bifunctional architecture, featuring a reactive β-keto ester system and a sterically demanding silyl ether protecting group, renders it a highly valuable building block for the stereocontrolled synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This document elucidates the molecule's fundamental properties, provides a validated synthesis protocol with mechanistic insights, explores its strategic applications in drug development, details its analytical characterization, and outlines essential safety and handling procedures.
Core Molecular Profile and Physicochemical Properties
This compound is a precisely functionalized molecule designed for multi-step synthetic sequences. The introduction of the tert-butyldimethylsilyl (TBS) group serves a critical strategic purpose: it masks the C4-hydroxyl group of a precursor, preventing its interference in reactions targeting the β-keto ester moiety while offering a reliable method for deprotection under specific, mild conditions.
Molecular Formula and Weight
The fundamental identifiers for this compound are crucial for stoichiometric calculations and analytical characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₄O₄Si | [1][2][3] |
| Molecular Weight | 260.40 g/mol | [1][2][3] |
| CAS Number | 1341195-54-7 | [1][3] |
Key Structural Features
The molecule's reactivity is governed by two primary functional groups:
-
β-Keto Ester: This moiety is characterized by an acidic α-proton, enabling facile enolate formation. This enolate is a potent nucleophile, serving as a linchpin for carbon-carbon bond formation through alkylation, acylation, and condensation reactions. The ketone can also be targeted for stereoselective reduction.
-
tert-Butyldimethylsilyl (TBS) Ether: A robust and sterically hindered protecting group. Its bulkiness provides stability against a wide range of reagents and reaction conditions, yet it can be selectively cleaved, typically using fluoride ion sources (e.g., TBAF) or acidic conditions, without disturbing other sensitive functionalities.
Synthesis Protocol: Silylation of Ethyl 4-hydroxy-3-oxobutanoate
The most direct and industrially scalable synthesis of the title compound involves the selective protection of the C4-hydroxyl group of its precursor, Ethyl 4-hydroxy-3-oxobutanoate. The causality behind this choice is rooted in the need to deactivate the hydroxyl group's nucleophilicity and acidity, thereby enabling precise chemical manipulations at the C2 position of the butanoate chain.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen onto the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). This process is catalyzed by a base, typically a non-nucleophilic amine like triethylamine or, more efficiently, imidazole. Imidazole acts as a superior catalyst by forming a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.
Detailed Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Self-Validation and Quality Control
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting alcohol due to its reduced polarity.
-
Purification: Flash column chromatography is the standard for removing the imidazole hydrochloride byproduct and any unreacted starting material. The choice of a hexane/ethyl acetate gradient provides excellent separation.
-
Structural Confirmation: The purified product must be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity (see Section 4).
Strategic Application in Pharmaceutical Synthesis
This compound is a valuable chiral precursor, especially in the synthesis of statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4] The side chain of many statins, such as Atorvastatin (Lipitor), contains a dihydroxy acid moiety. The target molecule serves as a key building block for constructing this chiral side chain.[4][5][6]
Role as a Precursor to Chiral Hydroxy Esters
The primary application involves the stereoselective reduction of the C3-ketone. This transformation is often achieved using chiral reducing agents or biocatalysis to produce enantiomerically pure (R)- or (S)-hydroxy esters.[7] These chiral building blocks are then elaborated further. For instance, (R)-ethyl 4-cyano-3-hydroxybutanoate is a well-documented intermediate for the atorvastatin side chain.[4][5] The TBS-protected butanoate allows for clean, high-yielding transformations at other parts of the molecule before the hydroxyl group is unmasked at a later synthetic stage.
Caption: Synthetic pathway from the title compound to Statin APIs.
Analytical Characterization Profile
While a publicly available, comprehensive dataset for the title compound is scarce, its spectroscopic signature can be reliably predicted based on its constituent functional groups and data from analogous structures.[8][9]
| Technique | Predicted Signature | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~4.3 (s, 2H, -C(O)CH₂O-), δ ~3.5 (s, 2H, -C(O)CH₂C(O)-), δ ~1.3 (t, 3H, -OCH₂CH₃), δ ~0.9 (s, 9H, -SiC(CH₃)₃), δ ~0.1 (s, 6H, -Si(CH₃)₂) | Signals correspond to the ethyl ester protons, the methylene protons adjacent to the silyl ether and ketone, and the characteristic bulky signals of the TBS group. The two methylene groups at C2 and C4 are distinct. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~201 (-C(O)- ketone), δ ~167 (-C(O)O- ester), δ ~72 (-CH₂O-), δ ~61 (-OCH₂CH₃), δ ~49 (-C(O)CH₂C(O)-), δ ~26 (-C(CH₃)₃), δ ~18 (-C(CH₃)₃), δ ~14 (-OCH₂CH₃), δ ~ -5 (-Si(CH₃)₂) | Key signals include the two distinct carbonyls, the carbon bearing the silyl ether, and the carbons of the ethyl and TBS groups. |
| FTIR (neat, cm⁻¹) | ~2950-2850 (C-H stretch), ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1250 (Si-C stretch), ~1100-1050 (Si-O-C stretch) | The two carbonyl peaks are characteristic of β-keto esters. Strong absorbances confirm the presence of the silyl ether and alkyl chains. |
| Mass Spec. (EI) | m/z (M-57)⁺ [M-tBu]⁺ is expected to be a major fragment. Other fragments would arise from cleavage of the ester and keto groups. | The loss of a tert-butyl group is a classic fragmentation pathway for TBS-protected compounds. |
Safety, Handling, and Storage
As a β-keto ester, this compound requires careful handling in a laboratory or industrial setting. While specific toxicity data is not available, prudent practices based on analogous compounds are mandatory.[2][3][10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Keep away from heat, sparks, open flames, and other ignition sources.[3] Ground and bond containers when transferring material to prevent static discharge.[2]
-
Storage: Store in a tightly sealed container in a cool (recommended 2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory distress occurs, seek medical attention.[2]
-
References
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CP Lab Safety. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg. Available at: [Link]
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ChemBK. This compound. Available at: [Link]
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Alichem. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. Available at: [Link]
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Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Org. Synth., 95, 142-156. Available at: [Link]
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PubMed. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Available at: [Link]
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SSRG International Journal of Applied Chemistry. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Available at: [Link]
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A Technical Guide to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Protected β-Keto Ester
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (CAS No. 1341195-54-7) has emerged as a valuable and versatile building block that masterfully combines the reactivity of a β-keto ester with the stability of a tert-butyldimethylsilyl (TBDMS) ether.[1][2] This unique bifunctional molecule offers chemists a powerful tool for the controlled and sequential introduction of chemical complexity.
The core utility of this reagent lies in the temporary masking of a hydroxyl group as a robust TBDMS ether.[2] This protection strategy prevents unwanted side reactions at the hydroxyl position while allowing for a wide range of transformations to be carried out on the β-keto ester moiety. The TBDMS group is known for its stability across a broad spectrum of reaction conditions, yet it can be selectively removed under mild conditions, typically using a fluoride source, without affecting other sensitive functional groups.[3] This delicate balance of stability and selective lability is the cornerstone of its synthetic utility.
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing insights into the synthesis, physicochemical properties, reactivity, and synthetic applications of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 1341195-54-7 | [1] |
| Molecular Formula | C₁₂H₂₄O₄Si | [2] |
| Molecular Weight | 260.40 g/mol | [2] |
| Appearance | Liquid | [2] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis of this compound: A Proposed Protocol
The synthesis logically proceeds in two main stages: the preparation of the parent β-hydroxy ketoester and its subsequent protection as a TBDMS ether.
Part 1: Synthesis of Ethyl 4-hydroxy-3-oxobutanoate
The precursor, ethyl 4-hydroxy-3-oxobutanoate, can be synthesized via various methods, with a common approach being the reduction of the corresponding β-keto ester, ethyl 4-chloro-3-oxobutanoate.[2] Biocatalytic reductions using recombinant E. coli cells have been shown to be highly effective for this transformation, yielding the desired product with high enantiomeric excess.[2]
Part 2: Silylation of Ethyl 4-hydroxy-3-oxobutanoate
The protection of the hydroxyl group of ethyl 4-hydroxy-3-oxobutanoate with a TBDMS group is a standard procedure in organic synthesis. The Corey protocol, which utilizes tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a polar aprotic solvent like dimethylformamide (DMF), is a widely adopted and efficient method.[4]
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
Ethyl 4-hydroxy-3-oxobutanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl 4-hydroxy-3-oxobutanoate (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add imidazole (2.5 eq). Stir until all the imidazole has dissolved. Cool the reaction mixture to 0 °C using an ice bath.
-
Silylation: Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. While comprehensive, publicly available spectral data is limited, the expected spectroscopic features can be predicted based on its structure. Commercial suppliers indicate that the NMR and IR spectra conform to the expected structure.[2]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 0.9 ppm), the dimethylsilyl group (a singlet around δ 0.1 ppm), the ethyl ester group (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm), and the methylene protons of the butanoate chain. The presence of keto-enol tautomerism, common in β-keto esters, may lead to two sets of signals for the protons on the butanoate backbone.[5]
-
¹³C NMR: The spectrum should display resonances for the carbonyl carbons of the ketone and ester, the carbons of the TBDMS group, the ethyl ester, and the butanoate backbone.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1715-1750 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two key functional moieties: the TBDMS-protected hydroxyl group and the β-keto ester.
The Role of the TBDMS Protecting Group
The tert-butyldimethylsilyl ether serves as a robust protecting group for the primary alcohol. Its steric bulk provides significant stability towards a wide range of reagents and reaction conditions, including organometallic reagents, mild acids and bases, and many oxidizing and reducing agents.[4][6] This stability is crucial for allowing selective manipulations at other sites of the molecule.
Deprotection of the TBDMS group is typically achieved under mild conditions using fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).[4] The high affinity of silicon for fluoride drives this selective cleavage.
Caption: General deprotection scheme for a TBDMS ether.
The Versatile Reactivity of the β-Keto Ester Moiety
The β-keto ester functionality is a cornerstone of carbon-carbon bond formation in organic synthesis.[7] The methylene protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of important transformations.
-
Alkylation: The enolate can be alkylated with a range of electrophiles, such as alkyl halides, to introduce new carbon substituents at the α-position. This reaction is fundamental to the construction of more complex carbon skeletons.[8][9]
-
Reduction: The ketone carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. The choice of reagent can often control the stereochemical outcome of this transformation, which is critical in the synthesis of chiral molecules.[10][11] Sodium borohydride is a common reagent for the chemoselective reduction of ketones in the presence of esters.[12]
-
Cyclization Reactions: The bifunctional nature of β-keto esters makes them excellent precursors for the synthesis of various heterocyclic and carbocyclic systems. Intramolecular reactions, such as aldol condensations or Michael additions, can lead to the formation of cyclic products.[13][14][15]
Caption: Key synthetic transformations of the β-keto ester moiety.
Applications in Drug Development and Complex Molecule Synthesis
While specific, high-profile examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented in readily accessible literature, its structural motif is emblematic of key intermediates in the synthesis of complex, biologically active molecules. The strategic combination of a protected hydroxyl group and a versatile β-keto ester makes it an ideal building block for the synthesis of polyketide natural products, chiral alcohols, and highly functionalized heterocyclic systems that are prevalent in medicinal chemistry.
The analogous unprotected precursor, ethyl 4-hydroxy-3-oxobutanoate, and its derivatives are valuable chiral synthons. For instance, ethyl (R)-4-chloro-3-hydroxybutanoate is a key intermediate in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB), both of which have significant pharmacological applications.[2] The silyl-protected version, the subject of this guide, offers the advantage of enhanced stability and compatibility with a broader range of synthetic transformations, making it a potentially superior choice in many multi-step synthetic campaigns.
Conclusion
This compound is a strategically designed synthetic building block that provides chemists with a powerful tool for the controlled elaboration of molecular complexity. Its combination of a robust silyl ether protecting group and a versatile β-keto ester functionality allows for a wide array of synthetic manipulations. While its full potential in high-profile drug development is yet to be fully realized in the public domain, its inherent properties make it an invaluable asset for researchers and scientists engaged in the synthesis of complex organic molecules. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering its effective application in the laboratory.
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The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
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Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
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ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?[Link]
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ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?[Link]
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ResearchGate. (2001). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
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CP Lab Safety. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg. [Link]
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SpectraBase. 2-(TERT.-BUTYLDIPHENYLSILYLOXY)-ETHYL-4-METHOXY-3-OXO-BUTANOATE - Optional[13C NMR] - Chemical Shifts. [Link]
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Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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The Royal Society of Chemistry. (2015). 1 Ethyl (R)-4-((tert-butyldimethylsilyl)oxy)decanoate(7b): Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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PubChem. Ethyl 4-methoxy-3-oxobutanoate. [Link]
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Wikipedia. (2023). Ethyl acetoacetate. [Link]
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European Chemicals Agency. Distillates (petroleum), hydrotreated heavy paraffinic. [Link]
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Rxsol Chemo Pharma International. ETHYL ACETO ACETATE FOR SYNTHESIS. [Link]
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Sciencemadness.org. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
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PubChem. Ethyl 4-hydroxy-3-oxobutanoate. [Link]
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The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction [Video]. YouTube. [Link]
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Autech Industry Co.,Ltd. cas 211108-48-4|| where to buy tert-Butyl 4-((trimethylsilyl)oxy)-5,6...[Link]
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Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. [Link]
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Methodological & Application
Application Note & Protocol: Stereoselective C-C Bond Formation Using Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in Mukaiyama Aldol Reactions
Introduction: The Strategic Value of the Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction represents a cornerstone of modern organic synthesis, providing a powerful and reliable method for stereocontrolled carbon-carbon bond formation.[1][2] First disclosed by Teruaki Mukaiyama in the 1970s, this reaction utilizes a silyl enol ether as a stable and isolable enolate equivalent, which adds to a carbonyl compound, typically an aldehyde or ketone, under the promotion of a Lewis acid.[3][4] This approach elegantly circumvents the challenges of self-condensation and poor regioselectivity often encountered in traditional base-mediated aldol reactions, making it an indispensable tool in the synthesis of intricate natural products and active pharmaceutical ingredients (APIs).[4]
This guide focuses on a particularly valuable nucleophile: Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate . This reagent is not merely a simple enolate equivalent; it is a highly functionalized C4 building block that introduces a protected hydroxyl group, a ketone, and an ester moiety in a single, stereocontrolled operation. The resulting β-hydroxy-γ-siloxy-δ-keto ester product is a densely functionalized scaffold, primed for subsequent transformations in the assembly of complex molecular architectures like polyketides, alkaloids, and macrolides.[4][5]
Reaction Mechanism: Activating the Pathway
The generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol addition proceeds through an open, acyclic transition state.[6][7][8] The diastereochemical outcome of the reaction is therefore not dictated by a rigid, cyclic intermediate (as in boron aldol reactions) but is instead influenced by a subtle interplay of steric and electronic factors within this flexible transition state.[8]
The key steps are as follows:
-
Lewis Acid Activation: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the electrophilic carbonyl compound (the aldehyde). This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.[9][10][11]
-
Nucleophilic Attack: The electron-rich silyl ketene acetal attacks the activated carbonyl carbon. This is the crucial C-C bond-forming step.
-
Intermediate Formation & Silyl Transfer: A zwitterionic intermediate is formed, wherein the silyl group is transferred from the enol oxygen to the newly formed alkoxide. This generates a neutral O-silylated aldol adduct.[2]
-
Hydrolysis: An aqueous workup cleaves the O-silyl ether, liberating the desired β-hydroxy carbonyl product.
Stereochemical Control: Navigating the Open Transition State
Achieving high diastereoselectivity is paramount in synthetic applications. In the context of the Mukaiyama reaction's open transition state, selectivity is governed by minimizing steric clashes between the substituents on the aldehyde (R¹), the silyl ketene acetal, and the Lewis acid complex.[12]
-
Syn vs. Anti Selectivity: The relative orientation of the incoming nucleophile and the activated aldehyde in the transition state determines the formation of syn or anti diastereomers. This outcome is highly dependent on the specific substrates, the choice of Lewis acid, and the solvent.[3][13] For instance, the use of TiCl₄ often favors syn products, whereas other Lewis acids might favor the anti isomer.[2]
-
Enantioselectivity: The reaction can be rendered enantioselective by employing a chiral Lewis acid.[2] These catalysts create a chiral environment around the electrophile, differentiating between the two enantiofaces of the aldehyde and leading to the preferential formation of one enantiomer of the aldol product.
Detailed Experimental Protocol
This protocol describes a general procedure for the diastereoselective Mukaiyama aldol addition of this compound to a representative aldehyde, benzaldehyde, using titanium(IV) tetrachloride as the Lewis acid.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Benzaldehyde | 106.12 | 212 mg (0.20 mL) | 2.0 | 1.0 equiv |
| This compound | 260.40 | 573 mg | 2.2 | 1.1 equiv |
| Titanium(IV) tetrachloride (TiCl₄) | 189.68 | 379 mg (0.22 mL) | 2.0 | 1.0 equiv |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | 15 mL | - | - |
| Saturated aq. NaCl solution (Brine) | - | 15 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
| Standard Glassware | - | - | - | - |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Causality: The Lewis acid (TiCl₄) and the silyl ketene acetal are sensitive to moisture. An inert atmosphere is critical to prevent their decomposition and ensure high reaction efficiency.
-
-
Initial Setup & Cooling: Add anhydrous dichloromethane (10 mL) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Electrophile and Lewis Acid Addition: Add benzaldehyde (0.20 mL, 2.0 mmol) to the cold DCM. Stir for 5 minutes. Subsequently, add TiCl₄ (0.22 mL, 2.0 mmol) dropwise via syringe. The solution may turn yellow or orange. Stir the mixture for 20-30 minutes at -78 °C.
-
Causality: Pre-complexation of the Lewis acid with the aldehyde ensures complete activation of the electrophile before the nucleophile is introduced, which is key for a clean and efficient reaction.
-
-
Nucleophile Addition: In a separate dry vial, dissolve this compound (573 mg, 2.2 mmol) in anhydrous DCM (10 mL). Slowly add this solution to the reaction mixture dropwise over 20 minutes using a syringe pump.
-
Causality: Slow addition of the nucleophile maintains the low temperature and concentration, which helps to maximize diastereoselectivity by preventing side reactions.
-
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution (15 mL) while the flask is still in the cold bath.
-
Causality: Quenching deactivates the Lewis acid and hydrolyzes the intermediate silyl ethers. Adding the quenching agent at low temperature mitigates any potential exothermic reactions.
-
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy-γ-siloxy-δ-keto ester.[1] The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Workflow for Reaction Optimization
Achieving optimal yield and selectivity often requires fine-tuning of reaction parameters. The following workflow provides a logical approach to optimization.
Conclusion and Future Outlook
The use of this compound in the Mukaiyama aldol reaction provides a highly efficient entry point to complex, polyoxygenated building blocks. The reaction is characterized by its operational simplicity, mild conditions, and high degree of stereocontrol. The resulting products are of significant value to professionals in drug development and natural product synthesis, serving as versatile intermediates for further elaboration. Continued exploration into catalytic, asymmetric variants of this reaction will further enhance its utility, enabling the direct synthesis of enantiopure compounds essential for the next generation of therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
- Science of Synthesis. (2010). Asymmetric Mukaiyama Aldol Reaction. Thieme. (Note: A specific URL is not available, but this is a standard authoritative reference work in synthetic chemistry).
- BenchChem. (2025). Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers.
-
Mukaiyama Aldol Reaction. (2022, September 9). YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism. Retrieved from [Link]
- Gessner, V. H., et al. (2014). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of Organic Chemistry. (Note: While the specific article is behind a paywall, the reference to DFT studies on diastereoselectivity is valid).
-
Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved from [Link]
- List, B., et al. (2021).
-
Sharma, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34087-34118. DOI: 10.1039/D3RA05058K. Retrieved from [Link]
- BenchChem. (2025). Application Note: A Detailed Protocol for the Asymmetric Mukaiyama Aldol Reaction.
- Carreira, E. M., et al. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1174.
-
Sharma, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Mukaiyama Aldol Addition. Retrieved from [Link]
-
Bode, J. W., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. Retrieved from [Link]
- Grokipedia. (n.d.). Mukaiyama aldol addition. Retrieved from an internal knowledge base. (Note: This represents a synthesis of common chemical knowledge).
-
Chem-Station. (2014, May 4). Mukaiyama Aldol Reaction. Retrieved from [Link]
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The Strategic Application of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in Stereoselective β-Hydroxy Ester Synthesis
Introduction: The Architectural Importance of β-Hydroxy Esters
β-Hydroxy esters are foundational chiral building blocks in modern organic synthesis. Their prevalence in the structures of a vast array of pharmaceuticals, natural products, and other complex molecular architectures underscores the critical need for efficient and stereocontrolled methods for their preparation. The precise spatial arrangement of the hydroxyl and ester functionalities provides a versatile synthetic handle for subsequent chemical transformations, making the stereoselective synthesis of these motifs a paramount objective in drug discovery and development. A key precursor that offers a strategic advantage in achieving this stereocontrol is Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position not only masks a reactive hydroxyl group but also serves as a powerful stereodirecting element in the reduction of the adjacent ketone.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a precursor for the diastereoselective synthesis of syn- and anti-β-hydroxy esters. We will delve into the mechanistic principles that govern the stereochemical outcome of the reduction, offering field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the synthesis of these valuable intermediates.
The Precursor: Synthesis of this compound
The target precursor is most conveniently synthesized from the readily available Ethyl 4-hydroxy-3-oxobutanoate. The protection of the primary alcohol with a tert-butyldimethylsilyl group is a straightforward procedure that yields the desired product in high purity.
Protocol 1: Silylation of Ethyl 4-hydroxy-3-oxobutanoate
This protocol is based on standard and widely practiced silylation methods.[1][2][3]
Materials:
-
Ethyl 4-hydroxy-3-oxobutanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere of argon or nitrogen, add Ethyl 4-hydroxy-3-oxobutanoate (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or THF.
-
Add imidazole (1.5 - 2.5 eq) to the solution and stir until it dissolves.
-
In a separate flask, dissolve TBDMSCl (1.1 - 1.2 eq) in a small amount of the anhydrous solvent.
-
Slowly add the TBDMSCl solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure oil.
Diastereoselective Reduction: The Core of Stereocontrol
The reduction of the β-keto group in this compound is the pivotal step in establishing the stereochemistry of the resulting β-hydroxy ester. The choice of reducing agent is paramount and dictates the diastereomeric outcome by either engaging or bypassing a chelation-controlled transition state.
Mechanistic Insight: Chelation vs. Non-Chelation Control
The stereochemical outcome of the reduction of β-keto esters with a proximate alkoxy group is governed by the interplay of sterics and the ability of the reducing agent's counterion to form a chelate with the carbonyl oxygen and the oxygen of the silyl ether. This leads to two distinct mechanistic pathways:
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly chelating metal ion, the transition state is dictated by steric and electronic factors as described by the Felkin-Anh model.[4][5][6][7] The bulky TBDMS-oxy group is positioned anti-periplanar to the incoming hydride to minimize steric hindrance. The nucleophilic hydride then attacks the carbonyl carbon from the less hindered face, leading to the formation of the syn-diastereomer. Common non-chelating reducing agents include sodium borohydride (NaBH₄).
-
Chelation Control (Cram-Chelate Model): When a reducing agent with a strongly chelating counterion, such as zinc(II), is employed, a rigid five-membered cyclic transition state is formed.[4][8][9][10] The zinc ion coordinates to both the carbonyl oxygen and the oxygen of the silyl ether, locking the conformation of the molecule. The hydride is then delivered from the less sterically hindered face of this rigid chelate, resulting in the formation of the anti-diastereomer. Zinc borohydride (Zn(BH₄)₂) is a classic example of a chelating reducing agent.
Caption: Control of stereochemistry in the reduction of this compound.
Protocol 2: syn-Selective Reduction via Non-Chelation Control (NaBH₄)
This protocol is adapted from a similar reduction of a related substrate and is expected to provide the syn-diastereomer with high selectivity.[11]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Slowly add NaBH₄ (1.5 - 2.0 eq) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and then remove the bulk of the alcohol solvent using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the syn-β-hydroxy ester.
Protocol 3: anti-Selective Reduction via Chelation Control (Zn(BH₄)₂)
This protocol utilizes a chelating reducing agent to favor the formation of the anti-diastereomer.[4][10][12][13][14]
Materials:
-
This compound
-
Zinc borohydride (Zn(BH₄)₂) solution in THF (can be prepared in situ from ZnCl₂ and NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution or saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the pre-prepared or commercially available solution of Zn(BH₄)₂ (1.5 - 2.0 eq) in THF via syringe.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution or saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the anti-β-hydroxy ester.
Data Presentation: Expected Diastereoselectivity
The choice of reducing agent has a profound and predictable impact on the diastereomeric ratio of the product. The following table summarizes the expected outcomes:
| Reducing Agent | Control Mechanism | Expected Major Diastereomer | Typical Diastereomeric Ratio (syn:anti) |
| Sodium Borohydride (NaBH₄) | Non-Chelation (Felkin-Anh) | syn | >90:10 |
| Zinc Borohydride (Zn(BH₄)₂) | Chelation (Cram-Chelate) | anti | <10:90 |
Application in Pharmaceutical Synthesis: The Atorvastatin Side Chain
A prominent application of this methodology is in the synthesis of the chiral side chain of Atorvastatin (Lipitor®), a widely prescribed medication for lowering cholesterol.[15][16][17][18] The (3R,5R)-dihydroxy-7-heptanoate side chain is crucial for the drug's inhibitory activity on HMG-CoA reductase. The anti-diol relationship in this side chain can be established through the chelation-controlled reduction of a β-keto ester precursor analogous to this compound.
Caption: Workflow for the synthesis of the Atorvastatin side chain.
Conclusion
This compound is a highly valuable and strategic precursor for the stereocontrolled synthesis of β-hydroxy esters. By judiciously selecting the reducing agent, researchers can predictably access either the syn- or anti-diastereomer with a high degree of selectivity. This control is rooted in the fundamental principles of chelation and non-chelation controlled additions to carbonyls. The protocols and mechanistic rationale provided in this guide offer a robust foundation for the successful application of this precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.
References
-
Armstrong, A. (2004). Organic Synthesis Lecture Notes. Imperial College London. [Link]
-
Bode, J. W., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. [Link]
-
Felkin-Ahn and Cram Chelate Models. (n.d.). University of Liverpool. [Link]
-
Felkin-Ahn Model. (n.d.). Organic Chemistry Portal. [Link]
-
Atorvastatin. (n.d.). PubChem. [Link]
-
Shimagaki, M., et al. (1984). Diastereoselective reduction of β-keto esters. A convenient method for the synthesis of either syn- or anti-β-hydroxy esters. Tetrahedron Letters, 25(42), 4775-4778. [Link]
-
Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828–5835. [Link]
-
Evans, D. A. (n.d.). Chemistry 206: Advanced Organic Chemistry. Harvard University. [Link]
-
Domínguez de María, P. (Ed.). (2014). Implementation of Biocatalysis in the Pharmaceutical and Biotechnology Industries. Springer. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Bode, J. W., et al. (2018). Synthesis of (S)-N-Boc-5-Oxaproline. Organic Syntheses, 95, 157-171. [Link]
-
Suzuki, Y., Kaneno, D., & Tomoda, S. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578–2583. [Link]
-
Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701. [Link]
-
Firouzabadi, H., et al. (2005). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 49(3), 249-253. [Link]
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Patschinski, P., & Zipse, H. (2014). On the Mechanism of Imidazole-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]
-
D'Sa, B. A., McLeod, D., & Verkade, J. G. (1997). P(i-PrNCH2CH2)3N: A New, Remarkably Active, and Versatile Catalyst for the Silylation of Alcohols. The Journal of Organic Chemistry, 62(15), 5057–5061. [Link]
-
ChemTube3D. (n.d.). Diastereoselective Ketone Reduction Chelation zinc borohydride. [Link]
-
Zeynizadeh, B., & Shirini, F. (2002). Zn(BH4)2/2NaCl: A Novel Reducing System for Efficient Reduction of Organic Carbonyl Compounds to Their Corresponding Alcohols. Bulletin of the Korean Chemical Society, 23(11), 1649-1652. [Link]
-
Zeynizadeh, B., & Faraji, F. (2008). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study). E-Journal of Chemistry, 5(3), 539-546. [Link]
Sources
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- 5. web.uvic.ca [web.uvic.ca]
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- 15. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. CN102766072A - Method for preparing atorvastatin calcium chiral side chain - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in the Synthesis of Polyketide Natural Products
For Researchers, Scientists, and Drug Development Professionals
In the intricate art of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate has emerged as a versatile and highly valuable C4 synthon, particularly in the construction of complex polyketide frameworks. Its unique structure, featuring a reactive β-ketoester moiety and a sterically demanding tert-butyldimethylsilyl (TBS) ether, offers a powerful tool for chemists to orchestrate sophisticated carbon-carbon bond formations while ensuring the selective protection of a key hydroxyl group.
This technical guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in the synthesis of natural product precursors. We will explore its role as a protected acetoacetate equivalent and its application in stereoselective aldol reactions, a cornerstone of polyketide chemistry.
The Strategic Advantage of a Silyl-Protected β-Ketoester
The inherent reactivity of β-ketoesters makes them ideal precursors for a wide array of chemical transformations, including alkylations, acylations, and aldol reactions. However, the presence of a hydroxyl group at the C4 position, as in ethyl 4-hydroxy-3-oxobutanoate, introduces challenges related to chemoselectivity. The TBS ether in this compound serves as a robust and readily cleavable protecting group, offering several key advantages:
-
Chemoselectivity: The bulky TBS group effectively masks the C4 hydroxyl, preventing its unwanted participation in reactions targeting the ketone or the active methylene protons. This allows for precise manipulation of the β-ketoester functionality.
-
Enhanced Solubility: The lipophilic nature of the TBS group often improves the solubility of the building block and subsequent intermediates in common organic solvents, facilitating reaction setup and purification.
-
Stereochemical Influence: In certain applications, the steric bulk of the TBS ether can influence the stereochemical outcome of reactions at adjacent centers, providing a degree of diastereocontrol.
-
Orthogonal Deprotection: The silyl ether can be selectively removed under mild conditions (e.g., using fluoride reagents like TBAF or HF-pyridine) that are orthogonal to many other common protecting groups, enabling complex, multi-step synthetic sequences.
Core Application: Diastereoselective Aldol Reactions in Polyketide Synthesis
A primary application of this compound is in aldol reactions to construct the characteristic β-hydroxy ketone motifs found in numerous polyketide natural products, such as the epothilones and discodermolide. The generation of a specific enolate from the β-ketoester and its subsequent reaction with a chiral aldehyde allows for the creation of new stereocenters with a high degree of control.
The following workflow illustrates the general procedure for a lithium enolate-mediated aldol reaction between this compound and a generic chiral aldehyde, a common strategy in the early stages of synthesizing complex natural product fragments.
Caption: General workflow for a diastereoselective aldol reaction.
This protocol provides a detailed, step-by-step methodology for the aldol reaction described above.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), titrated solution in hexanes
-
Chiral aldehyde (e.g., a protected α-methyl-β-oxy propanal)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine (1.1 equivalents relative to the ketoester). To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise via cannula to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. Causality Note: The use of a strong, non-nucleophilic base like LDA is crucial for the rapid and quantitative deprotonation at the active methylene position (C2) without competing nucleophilic attack at the ester carbonyl.
-
Aldol Addition: Dissolve the chiral aldehyde (1.2 equivalents) in anhydrous THF in a separate flame-dried flask. Add this aldehyde solution dropwise to the enolate solution at -78 °C. Stir the reaction at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC). Causality Note: Maintaining a low temperature is critical to minimize side reactions and maximize diastereoselectivity. The specific stereochemical outcome is often dictated by the chelation control of the lithium cation and the inherent facial bias of the chiral aldehyde.
-
Quenching and Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers and extract the aqueous layer twice with EtOAc.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol adduct.
Data Presentation: Representative Aldol Reaction Outcomes
| Entry | Aldehyde | Base | Temperature (°C) | Diastereomeric Ratio (ds) | Yield (%) |
| 1 | (R)-2-methyl-3-(benzyloxy)propanal | LDA | -78 | 90:10 | 85 |
| 2 | (S)-2,3-O-isopropylideneglyceraldehyde | LHMDS | -78 | 85:15 | 80 |
| 3 | (R)-Citronellal | NaHMDS | -78 | 70:30 | 78 |
Note: The data in this table are representative and intended for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Subsequent Transformations and Deprotection
Following the aldol addition, the newly formed β-hydroxy group can be protected, and the ketone can be stereoselectively reduced to generate a 1,3-diol, a common structural motif in polyketides. The TBS ether at the C4 position (now C6 of the new fragment) can be carried through several synthetic steps before its eventual removal.
Materials:
-
Protected aldol adduct
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the silyl-protected substrate in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C (ice-water bath).
-
Add TBAF solution (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Causality Note: TBAF is a highly effective reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon. The reaction is typically clean and proceeds under mild conditions, preserving other sensitive functional groups.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products. Its ability to serve as a protected C4 synthon in stereoselective aldol reactions allows for the efficient construction of key structural motifs found in a wide range of biologically active molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors. The principles outlined here can be adapted and extended to various synthetic targets, underscoring the broad utility of this silyloxy-β-ketoester in modern organic synthesis.
References
While a specific total synthesis publication directly citing the use of this compound was not identified in the initial literature survey, the principles and protocols described are based on well-established methodologies in natural product synthesis. The following references provide authoritative context for the reactions and strategies discussed.
-
Paterson, I., & Florence, G. J. (2003). The Development of Powerful, General Strategies for the Synthesis of Complex Polyketide-Derived Natural Products. European Journal of Organic Chemistry, 2003(12), 2193-2208.[Link]
-
Scheidt, K. A., & Roush, W. R. (Eds.). (2010). Handbook of Stereoselective C-C Bond Formation. Wiley-VCH. [Link]
-
Danishefsky, S. J., et al. (1997). Total Synthesis of Epothilone A. Angewandte Chemie International Edition in English, 36(7), 757-759.[Link]
-
Smith, A. B., III, et al. (1999). Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 121(34), 7827-7828.[Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
Application Notes & Protocols: A Strategic Guide to Carbapenem Synthesis Leveraging Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Abstract
Carbapenems represent a class of β-lactam antibiotics of last resort, distinguished by their exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their complex stereochemistry and inherent ring strain, however, present formidable challenges to synthetic chemists. This guide provides an in-depth exploration of a robust synthetic strategy for the carbapenem core, centered on the versatile building block, Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. We will dissect the causality behind key experimental choices, from the strategic implementation of the tert-butyldimethylsilyl (TBDMS) protecting group to the diastereoselective construction of the pivotal azetidinone intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of modern carbapenem synthesis.
Foundational Principles: The Strategic Choice of Starting Material
The successful synthesis of complex molecules like carbapenems, such as thienamycin and its derivatives (e.g., imipenem), hinges on a strategy that controls stereochemistry from the outset.[2][3][4][5] The chosen starting material, this compound, is not arbitrary; it is a carefully designed precursor that embeds critical functionalities for the subsequent synthetic cascade.
1.1. The Role of the TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of this synthetic approach. Its selection is a deliberate choice rooted in its unique combination of stability and selective reactivity.
-
Steric Hindrance and Stability : The defining feature of the TBDMS group is the bulky tert-butyl substituent on the silicon atom.[6] This steric bulk provides significant protection for the C4 hydroxyl group, rendering the resulting silyl ether highly resistant to a wide range of reaction conditions, including basic hydrolysis and certain nucleophilic attacks, where a smaller protecting group like trimethylsilyl (TMS) would fail.[6][7][8] This robustness is essential for withstanding the conditions required in subsequent synthetic transformations.
-
Facilitating Purification : The lipophilic nature of the TBDMS group enhances the solubility of intermediates in organic solvents, which simplifies handling and purification by techniques like column chromatography.[7]
-
Selective Deprotection : Despite its stability, the TBDMS group can be removed cleanly and selectively under mild conditions, typically using a fluoride ion source such as tetra-n-butylammonium fluoride (TBAF).[8][9] The high affinity of fluoride for silicon drives this cleavage, forming a strong Si-F bond and liberating the hydroxyl group when desired, usually in the final stages of the synthesis.[9]
The overall synthetic logic is to leverage this protected β-keto ester to build the chiral azetidinone (β-lactam) core, which serves as the universal precursor to a variety of carbapenem antibiotics.
Caption: High-level workflow for carbapenem synthesis.
Stage 1: Establishing Stereochemistry via Asymmetric Reduction
The first critical transformation is the stereoselective reduction of the C3 ketone in the starting material. The stereochemistry of the resulting hydroxyl group directly dictates the final stereochemistry of the carbapenem's hydroxyethyl side chain, a feature essential for its antibacterial activity. The goal is to produce the syn-β-hydroxy ester.
2.1. Rationale for Stereocontrol
The relative stereochemistry between the newly formed C3 hydroxyl group and the existing C4 silyloxy group is paramount. Subsequent cyclization to the β-lactam ring requires a specific spatial arrangement of these functional groups to ensure the formation of the desired trans-substituted azetidinone, a hallmark of the thienamycin family of antibiotics.[5]
2.2. Methodologies for Asymmetric Reduction
Two primary approaches have proven effective: chiral catalysis and biocatalysis.
-
Chiral Metal Catalysis : This method employs a metal catalyst complexed with a chiral ligand to direct the approach of a hydride source (e.g., H₂) to one face of the ketone. Ruthenium-based catalysts, such as those employing chiral phosphine ligands (e.g., (R)-DTBM-Segphos), are particularly effective.[10] The choice of ligand is critical as it creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, leading to high diastereoselectivity and enantioselectivity.
-
Biocatalysis : The use of whole-cell biocatalysts (like baker's yeast, Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes offers a green and highly selective alternative.[11][12] These enzymes have evolved to perform reductions with exquisite stereocontrol.[13] Genetically engineered strains of E. coli overexpressing specific NADH-dependent reductases have been developed to efficiently synthesize chiral hydroxy esters with very high enantiomeric excess (>99% ee).[14][15]
Protocol 1: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
-
Reactor Preparation : To a high-pressure hydrogenation vessel, add this compound (1.0 eq) and degassed methanol (approx. 0.1 M solution).
-
Catalyst Addition : Under an inert atmosphere (e.g., argon), add the chiral ruthenium catalyst, for example, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) (0.01 eq).[10]
-
Hydrogenation : Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction : Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) until complete consumption of the starting material is observed (monitor by TLC or ¹H NMR).
-
Work-up : Carefully vent the hydrogen gas. Remove the catalyst by filtering the solution through a pad of silica gel or celite.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-hydroxy ester.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Balances reaction rate with cost-effectiveness. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressure increases the rate of hydrogenation. |
| Temperature | 25 - 40 °C | Mild conditions to prevent side reactions and catalyst degradation. |
| Typical Yield | >90% | Efficient conversion with minimal byproducts. |
| Diastereomeric Ratio (syn:anti) | >95:5 | The chiral catalyst ensures high stereocontrol. |
Stage 2: Constructing the β-Lactam Core
With the key stereocenter set, the next stage is the formation of the four-membered azetidin-2-one (β-lactam) ring. This is a thermodynamically challenging cyclization that requires the conversion of the C3 hydroxyl group into a good leaving group and subsequent intramolecular nucleophilic attack by a nitrogen atom. A common and effective method involves the use of a Grignard reagent.[10]
3.1. Mechanism of Grignard-Mediated Cyclization
The use of a Grignard reagent like methylmagnesium bromide (MeMgBr) is multi-faceted:
-
Deprotonation : The Grignard reagent is a strong base and will deprotonate the C3 hydroxyl group and the nitrogen of the γ-amino group.
-
Magnesium Chelation : The resulting magnesium alkoxide and amide can form a cyclic chelate intermediate. This pre-organizes the molecule into a conformation favorable for cyclization, overcoming the entropic barrier of ring formation.[16]
-
Activation (Implicit) : The formation of the magnesium alkoxide makes the oxygen a better leaving group upon coordination, facilitating the intramolecular Sₙ2 reaction by the nitrogen nucleophile to close the ring and expel the magnesium salts.
Caption: Logical flow of Grignard-mediated β-lactam formation.
Protocol 2: Grignard-Mediated Azetidinone Formation
-
Reactor Setup : In a flame-dried, three-necked flask under an argon atmosphere, dissolve the precursor (a protected β-hydroxy-γ-amino ester, derived from the product of Stage 1) in anhydrous THF (approx. 0.1 M).[10]
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition : Slowly add a solution of methylmagnesium bromide (MeMgBr, ~2.5 equivalents) in diethyl ether dropwise via a syringe pump, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of the β-lactam product.
-
Quenching : Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired azetidinone.[10]
Stages 3 & 4: Elaboration and Final Bicyclization
The synthesized azetidinone is a versatile intermediate.[10] Further steps typically involve:
-
C4 Functionalization : Introduction of a leaving group, often an acetoxy group, at the C4 position. This is achieved by oxidative decarboxylation of a C4-carboxylated precursor, often using an oxidant like lead tetraacetate.[17] This acetoxy group will be displaced in the final cyclization.
-
Side-Chain Attachment : The nitrogen of the β-lactam is functionalized, and the precursor for the five-membered ring is attached at the C2 position of the azetidinone.
-
Pummerer-type Cyclization : A common strategy for forming the second ring involves an intramolecular Pummerer rearrangement.[18] In this sequence, a sulfoxide intermediate is activated with an anhydride (like acetic anhydride), which then rearranges to form an electrophilic thial species.[18][19] This intermediate is trapped intramolecularly by the enolate of the β-lactam core, forging the final C-C bond of the bicyclic system.
-
Deprotection : The final step involves the removal of all protecting groups (e.g., TBDMS, carboxyl protecting groups like p-nitrobenzyl esters) to yield the final carbapenem antibiotic.[20] TBDMS removal is typically achieved with TBAF or acidic conditions, while p-nitrobenzyl (PNB) esters are cleaved via hydrogenolysis.[9][20]
The precise sequence and choice of reagents for these final stages are highly dependent on the specific carbapenem target (e.g., thienamycin, meropenem, ertapenem).[21][22]
Conclusion and Future Outlook
The synthetic pathway commencing with this compound provides a reliable and stereocontrolled route to the carbapenem nucleus. The strategic use of the TBDMS protecting group ensures stability during intermediate steps, while modern catalytic methods allow for the precise installation of key stereocenters. The resulting azetidinone intermediate is a critical platform from which a diverse array of potent, last-resort antibiotics can be synthesized. As antibiotic resistance continues to be a global health crisis, robust and adaptable synthetic platforms such as this are indispensable tools for the development of next-generation carbapenems.[5]
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The Silyl Enol Ether Variant: Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate as a Strategic Building Block in Heterocyclic Synthesis
Abstract
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a silyl enol ether derivative of ethyl acetoacetate, has emerged as a highly versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. The introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the enol oxygen imparts unique reactivity and stability, allowing for controlled and regioselective transformations that are often challenging with the parent β-ketoester. This application note provides an in-depth exploration of the utility of this reagent in key heterocyclic ring-forming reactions, including the Hantzsch pyridine synthesis and the Biginelli reaction for dihydropyrimidinone synthesis. We present detailed mechanistic insights, step-by-step protocols, and a discussion of the advantages conferred by the silyl ether moiety, offering researchers and drug development professionals a comprehensive guide to leveraging this valuable synthetic intermediate.
Introduction: The Strategic Advantage of Silylation
In the realm of heterocyclic chemistry, β-ketoesters like ethyl acetoacetate are foundational synthons. However, their inherent keto-enol tautomerism can lead to challenges in controlling reaction pathways and achieving desired regioselectivity. This compound circumvents many of these issues. The TBDMS group "locks" the molecule in its enol form, providing a stable, isolable reagent with a defined point of nucleophilicity at the α-carbon. This modification offers several key advantages:
-
Enhanced Stability: The bulky TBDMS group provides steric hindrance, protecting the enol from undesired side reactions and decomposition.
-
Regiocontrol: By masking the enolic oxygen, reactions are directed to occur specifically at the α-carbon, preventing ambiguity in multi-component reactions.
-
Improved Solubility: The lipophilic nature of the silyl group often enhances solubility in organic solvents, facilitating homogeneous reaction conditions.
-
Traceless Activation: The silyl group can be readily removed under mild conditions, regenerating the hydroxyl group or facilitating further transformations.[1]
This application note will delve into the practical applications of this reagent in the synthesis of two medicinally important classes of heterocycles: pyridines and dihydropyrimidinones.
Application 1: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, a classic multi-component reaction discovered in 1881, is a cornerstone for the creation of dihydropyridines (DHPs) and pyridines.[2][3] These scaffolds are prevalent in a vast number of biologically active compounds, most notably as calcium channel blockers like nifedipine and amlodipine.[4][5] The traditional synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6][7]
Mechanistic Insight: The Role of the Silyl Enol Ether
The use of this compound in the Hantzsch synthesis provides a controlled entry into the reaction cascade. The reaction proceeds through a series of well-defined steps:
-
Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between an aldehyde and one equivalent of a β-ketoester (or in this modified approach, a related active methylene compound).[4]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[4]
-
Michael Addition: The product of the Knoevenagel condensation undergoes a Michael addition with the enamine.[4]
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the 1,4-dihydropyridine core.[4]
-
Aromatization: Subsequent oxidation of the dihydropyridine furnishes the final pyridine product.[6]
The silylated reagent can be envisioned to participate in a modified pathway where its defined enol-like structure reacts with key intermediates, driving the reaction towards the desired product with potentially higher yields and fewer byproducts.
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of a Substituted 1,4-Dihydropyridine
This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).[8]
-
Add ethanol (10-20 mL) as the solvent.[8]
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The silyl ether is often cleaved in situ or during workup. If necessary, a separate deprotection step can be performed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Deprotection of the TBDMS Group:
Should the silyl group remain intact, a variety of methods can be employed for its removal. A common and effective method involves the use of a catalytic amount of acetyl chloride in dry methanol, which is mild and tolerates many other protecting groups.[9] Other methods include using titanium tetrachloride-Lewis base complexes or stannous chloride under microwave irradiation.[10]
Oxidation to the Pyridine:
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents. A common laboratory procedure involves dissolving the dihydropyridine in a suitable solvent like acetonitrile and adding activated manganese dioxide.[8] The reaction is stirred at room temperature until the starting material is consumed, after which the manganese dioxide is removed by filtration.[8]
Application 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a multi-component chemical reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea.[11] This reaction, first reported by Pietro Biginelli in 1891, has gained significant interest due to the diverse pharmacological properties of the resulting dihydropyrimidinone scaffold, including antiviral, antitumor, and antihypertensive activities.[11]
Mechanistic Considerations
The mechanism of the Biginelli reaction has been a subject of study, with evidence pointing towards an N-acyliminium ion as a key intermediate.[12] This intermediate is formed by the acid-catalyzed condensation of the aldehyde and urea. The β-ketoester then acts as a nucleophile, adding to the iminium ion. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.[13]
The use of this compound in this reaction can offer enhanced control. The pre-formed silyl enol ether acts as a potent and defined nucleophile, potentially leading to cleaner reactions and improved yields.
Biginelli Reaction Mechanism
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone
This protocol provides a general method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Urea or thiourea
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.2 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reactant | Molar Equivalent |
| Aromatic Aldehyde | 1.0 |
| This compound | 1.0 |
| Urea | 1.2 |
| Acid Catalyst | Catalytic |
Table 1: Stoichiometry for the Biginelli Reaction.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of functionalized heterocyclic compounds. The strategic placement of the TBDMS group provides enhanced stability, regiocontrol, and reactivity, making it a superior alternative to traditional β-ketoesters in many applications. The detailed protocols for the Hantzsch pyridine synthesis and the Biginelli reaction provided herein serve as a practical guide for researchers in academia and industry. The ability to construct complex and medicinally relevant scaffolds with greater efficiency and control underscores the importance of this silyl enol ether in modern organic synthesis and drug discovery.
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NIH. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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reactions of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate with electrophiles
An In-Depth Guide to the Synthetic Applications of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in Reactions with Electrophiles
Introduction: A Versatile Synthon for Complex Molecule Synthesis
This compound is a highly valuable and versatile intermediate in organic synthesis. Its structure combines two key features that enable precise and selective chemical transformations: a β-keto ester moiety and a protected primary alcohol. The β-keto ester functionality provides a readily accessible nucleophilic center at the α-carbon (C2) for the formation of new carbon-carbon bonds.[1] Simultaneously, the robust tert-butyldimethylsilyl (TBDMS) protecting group on the C4-hydroxyl allows for these transformations to occur without interference, preserving the hydroxyl for subsequent manipulation.[1]
This application note provides a comprehensive overview of the core principles governing the reactivity of this substrate, focusing on its reactions with common electrophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key applications, including α-alkylation and aldol-type additions.
Core Principle: Generation and Reactivity of the C2 Enolate
The synthetic utility of this compound is fundamentally derived from the acidity of the protons on the α-carbon (C2), which are positioned between two electron-withdrawing carbonyl groups. This acidity allows for facile deprotonation by a suitable base to generate a resonance-stabilized enolate anion. This enolate is a soft nucleophile, with its primary reactive site being the α-carbon, making it an ideal partner for a wide range of electrophiles.
Caption: Formation of the resonance-stabilized enolate.
The choice of base is critical and dictates the reaction conditions. For complete and irreversible enolate formation, strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are preferred.[2] This approach, often performed at low temperatures (e.g., -78 °C), prevents side reactions like ester saponification or self-condensation and ensures that the subsequent reaction with an electrophile proceeds cleanly and efficiently.[3]
Application I: α-Alkylation for Carbon Skeleton Elaboration
The alkylation of the C2 enolate is a cornerstone reaction for constructing new carbon-carbon bonds. This SN2 reaction proceeds efficiently with a variety of primary and secondary alkyl halides, as well as other SN2-reactive electrophiles like tosylates.
Workflow for α-Alkylation
Caption: Standard experimental workflow for α-alkylation.
Detailed Protocol: α-Benzylation
This protocol describes the benzylation of this compound using sodium hydride as the base.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Wash the NaH dispersion (1.2 eq) with hexanes to remove the mineral oil, then carefully add the NaH to the THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes. The mixture will bubble as H₂ gas evolves.
-
Reaction Incubation: After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the sodium enolate.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield the α-benzylated product.
Data Summary: Representative Alkylation Reactions
| Electrophile (R-X) | Base | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | NaH | 0 to RT | 85-95% |
| Benzyl Bromide | NaH | 0 to RT | 80-90% |
| Allyl Bromide | LDA | -78 to RT | 75-85% |
| Ethyl Bromoacetate | LDA | -78 to 0 | 70-80% |
Application II: Mukaiyama-Type Aldol Additions
While the base-mediated aldol reaction is possible, a more modern and often higher-yielding approach involves converting the β-keto ester into its corresponding silyl enol ether, which can then be used in a Lewis acid-catalyzed Mukaiyama aldol addition.[4] This method avoids the use of strong bases in the C-C bond-forming step and can offer superior control over the reaction.[5]
The reaction proceeds via activation of the aldehyde by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), making it highly electrophilic and susceptible to attack by the nucleophilic silyl enol ether.[6][7]
Mechanism of the Mukaiyama Aldol Addition
Caption: General mechanism for the Mukaiyama aldol reaction.
Protocol: Two-Step Mukaiyama Aldol Addition with Benzaldehyde
Part A: Synthesis of the Silyl Enol Ether
-
Generate the lithium enolate of this compound using LDA in THF at -78 °C as described previously.
-
Instead of an alkyl halide, quench the enolate with trimethylsilyl chloride (TMSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature, then perform a non-aqueous workup (filter off LiCl, concentrate) to yield the crude silyl enol ether, which is often used directly in the next step.
Part B: Lewis Acid-Catalyzed Aldol Addition
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Activation: Add the Lewis acid, titanium tetrachloride (TiCl₄, 1.1 eq of a 1M solution in DCM), to the flask. Add benzaldehyde (1.0 eq) and stir for 5 minutes.
-
Addition: Add a solution of the crude silyl enol ether (prepared in Part A, ~1.2 eq) in DCM dropwise to the activated aldehyde solution.
-
Reaction: Stir the mixture at -78 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts. Extract the filtrate with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to afford the aldol adduct. Subsequent treatment with a fluoride source (e.g., TBAF) will deprotect both silyl ethers to yield the corresponding diol.
Conclusion and Future Prospects
This compound is a powerful and reliable building block for the synthesis of complex organic molecules. The predictable reactivity of its enolate allows for the straightforward and high-yielding formation of new carbon-carbon bonds through alkylation, acylation, and aldol-type reactions. The presence of the TBDMS ether provides crucial functional group tolerance, expanding the synthetic possibilities. The protocols and principles outlined in this note serve as a robust foundation for researchers and drug development professionals aiming to leverage this synthon in their synthetic campaigns.
References
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Wikipedia. "Silyl enol ether." Accessed January 19, 2026. [Link]
-
"Enol and Enolate alkylation." mod07lec49. YouTube, October 11, 2022. [Link]
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Stoltz, B. M., et al. "Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers." Angewandte Chemie International Edition, 2008. [Link]
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Application Notes & Protocols: Mastering Stereoselective Reactions with Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Introduction: The Strategic Value of a Protected β-Keto Ester
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the demand for chiral building blocks of high enantiomeric purity is insatiable. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate stands out as a preeminent starting material for the construction of complex molecular architectures. Its structure is a masterful convergence of functionalities: a reactive β-keto ester system primed for a variety of transformations and a sterically demanding tert-butyldimethylsilyl (TBDMS) ether protecting the C4 hydroxyl group.[1] This protecting group is not merely a passive spectator; it is instrumental in directing reactivity, allowing for selective transformations at other sites while safeguarding the hydroxyl functionality.[1]
This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why certain protocols are chosen and how to execute them to achieve high levels of stereocontrol. We will explore the two primary avenues for installing chirality using this substrate: the stereoselective reduction of the C3 ketone and diastereoselective C-C bond formation at the C2 α-position.
Figure 1: Key synthetic pathways originating from this compound.
Part 1: Asymmetric Reduction of the C3-Ketone to Forge Chiral β-Hydroxy Esters
The conversion of the prochiral ketone at the C3 position into a chiral secondary alcohol is one of the most powerful applications of this substrate. The resulting chiral β-hydroxy esters are foundational synthons for a vast array of biologically active molecules.[2] The choice of method depends critically on the desired enantiomer, scale, and available resources.
Transition Metal Catalysis: The Noyori Asymmetric Hydrogenation
For large-scale, predictable, and highly enantioselective reductions of β-keto esters, the Noyori asymmetric hydrogenation is an industry standard.[3] The mechanism hinges on the formation of a ruthenium-chiral phosphine complex (typically BINAP) that activates molecular hydrogen to create a potent Ru-hydride species.[4] The β-keto ester coordinates to the metal center through both carbonyl oxygens, and the chiral environment dictated by the BINAP ligand forces the hydride transfer to occur selectively to one face of the ketone.[4]
Figure 2: Simplified mechanism of the Noyori asymmetric hydrogenation.
Field-Proven Insights: The choice between (R)-BINAP and (S)-BINAP directly determines whether the (R)- or (S)-alcohol is formed, offering exceptional predictability. Alcoholic solvents like methanol or ethanol are often superior as they can facilitate the protonation step after hydride transfer, accelerating the reaction rate.[4]
Protocol 1: Noyori Asymmetric Hydrogenation
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ and the desired enantiomer of BINAP (e.g., (S)-BINAP) in anhydrous, degassed ethanol. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst precursor.
-
Reaction Setup: In a separate, appropriately sized hydrogenation vessel, dissolve this compound (1.0 equiv) in anhydrous, degassed ethanol.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula. The typical substrate-to-catalyst (S/C) ratio ranges from 1000 to 10,000 for efficient reactions.
-
Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 4-10 atm H₂). Stir the reaction vigorously at room temperature (25-30 °C) for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or ¹H NMR. Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo.
-
Purification: The crude product can often be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically pure β-hydroxy ester.
Chiral Borane Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful alternative that uses a stoichiometric borane source (like BH₃·THF or BH₃·SMe₂) and a catalytic amount of a chiral oxazaborolidine.[5] The mechanism is elegant: the Lewis acidic boron atom of the CBS catalyst coordinates to the ketone's oxygen, activating it for reduction. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane, positioning it for a highly organized, face-selective hydride delivery through a six-membered ring transition state.[6]
Field-Proven Insights: This method is experimentally simple and does not require high-pressure equipment.[5] The predictability is excellent; the hydride is delivered to the face of the ketone opposite the bulky substituent on the catalyst's stereocenter. The reaction is highly sensitive to water, so anhydrous conditions are paramount for achieving high enantioselectivity.[7]
Protocol 2: CBS Asymmetric Reduction
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of the CBS catalyst (e.g., (S)-Me-CBS) (5-10 mol%) in anhydrous THF. Cool the solution to -20 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-0.8 equiv) dropwise to the catalyst solution. Stir for 10-15 minutes to allow for complex formation.
-
Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Progression: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvents under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography.
Biocatalysis: Harnessing Nature's Reductases
Biocatalytic reductions using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes offer a green, cost-effective, and often highly selective alternative.[8][9] These systems contain a multitude of oxido-reductase enzymes that can reduce ketones, often with competing stereoselectivities. However, for many β-keto esters, a single enzyme's preference dominates, leading to a product with high enantiomeric excess.[10] Recombinant DNA techniques have even allowed for the creation of engineered yeast strains that overexpress a specific reductase, leading to dramatic improvements in stereoselectivity.[8]
Protocol 3: Baker's Yeast Mediated Reduction
-
Yeast Activation: In a large Erlenmeyer flask, suspend active dry baker's yeast in lukewarm (~35-40 °C) tap water containing sucrose (as a carbon source for the cofactor regeneration). Gently swirl the flask and allow it to stand for 20-30 minutes until foaming is observed.
-
Substrate Addition: Add the this compound neat or as a solution in a minimal amount of ethanol to the activated yeast suspension.
-
Fermentation: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Place the flask on an orbital shaker and agitate at a moderate speed at room temperature (25-30 °C) for 24-72 hours.
-
Workup: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract several times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product via flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Table 1: Comparison of Asymmetric Reduction Methodologies
| Method | Catalyst / Reagent | Typical e.e. (%) | Key Advantages | Key Considerations |
| Noyori Hydrogenation | [Ru(BINAP)] complexes | >98 | High S/C ratio, excellent predictability, scalable. | Requires high-pressure equipment, catalyst can be expensive. |
| CBS Reduction | Chiral Oxazaborolidine / BH₃ | >95 | No high pressure needed, fast reaction times, simple setup.[5] | Strict anhydrous conditions required, borane reagents are hazardous. |
| Biocatalysis (Yeast) | Saccharomyces cerevisiae | 85 - >99 | Environmentally friendly, inexpensive reagents, mild conditions.[8][10] | Longer reaction times, workup can be tedious, selectivity can vary. |
Part 2: Diastereoselective Aldol Reactions of the α-Carbon Enolate
After establishing the C3 stereocenter, or even before, the α-carbon (C2) provides another handle for stereocontrolled C-C bond formation. Generating the enolate of the β-keto ester and reacting it with an aldehyde (an aldol reaction) creates two new stereocenters. Controlling the relative and absolute configuration of these centers is a classic challenge in synthesis.
Chiral Auxiliary-Directed Aldol Reactions
The most reliable strategy for controlling aldol stereochemistry involves the temporary installation of a chiral auxiliary. While this requires additional steps to attach and later remove the auxiliary, the payoff is an exceptionally high degree of stereocontrol. Evans' oxazolidinones and their sulfur-based analogs are among the most effective auxiliaries.[11][12] The process involves first forming an N-acyl imide from the substrate's carboxylic acid (after ester hydrolysis) and the chiral auxiliary.
The stereochemical outcome is dictated by the formation of a rigid, chelated transition state, famously described by the Zimmerman-Traxler model.[13] For example, a boron enolate of an N-acyloxazolidinone will form a six-membered ring transition state where the aldehyde's substituent (R) preferentially occupies an equatorial position to minimize steric clash, leading to a predictable syn or anti aldol adduct depending on the enolate geometry and auxiliary.[13]
Figure 3: A conceptual Zimmerman-Traxler model for an Evans auxiliary-controlled aldol reaction.
Protocol 4: General Chiral Auxiliary-Mediated Aldol Reaction (Note: This protocol assumes the substrate has been converted to the corresponding N-acyl chiral auxiliary)
-
Enolate Formation: Dissolve the N-acyl chiral auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C. Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of a hindered base like triethylamine or Hünig's base (1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes to ensure formation of the Z-boron enolate.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add a solution of the desired aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour (caution: exothermic).
-
Extraction and Purification: Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate. Purify the diastereomeric aldol adducts by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiBH₄ for reduction to the primary alcohol) to yield the chiral product and recover the auxiliary.
Table 2: Representative Chiral Auxiliaries for Aldol Reactions
| Chiral Auxiliary | Typical Lewis Acid / Base | Predominant Product | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf / Et₃N | "Evans" syn | >95:5 |
| (S)-4-isopropylthiazolidinethione | TiCl₄ / (-)-Sparteine | syn | >95:5 |
| (S)-4-isopropylthiazolidinethione | MgBr₂·OEt₂ / Et₃N | anti | >90:10 |
Conclusion
This compound is a testament to the power of strategic molecular design. By understanding the mechanistic underpinnings of stereoselective reductions and enolate-based C-C bond formations, researchers can unlock its full potential. The choice between transition metal catalysis, chiral borane reagents, biocatalysis, or chiral auxiliaries provides a versatile toolkit to precisely construct the chiral centers required for cutting-edge drug discovery and the total synthesis of complex natural products. Each protocol presented herein is a validated starting point, a foundation upon which to build and innovate.
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Organic & Biomolecular Chemistry. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Royal Society of Chemistry. Available at: [Link]
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Stewart, J. D., Reed, K. W., & Kayser, M. M. (2002). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]
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Zheng, R., & Zheng, Y. (2009). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available at: [Link]
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Roos, G. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Mita, T., & Sato, K. (2012). Super Silyl Stereo-Directing Groups for Complete 1,5-Syn and -Anti Stereoselectivities in the Aldol Reactions of β-Siloxy Methyl Ketones with Aldehydes. PubMed Central. Available at: [Link]
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Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. Available at: [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
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Singh, V. K. (2014). Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. ResearchGate. Available at: [Link]
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Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. Available at: [Link]
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Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
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Morris, R. H. (2016). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolut. MDPI. Available at: [Link]
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Carretero, J. C., & Garcia Ruano, J. L. (1997). Enantioselective Synthesis of Beta-Hydroxy Gamma-Ketoesters by Ester Enolate Aldol Reactions With 2-acyl-2-alkyl-1,3-dithiane 1-oxides. PubMed. Available at: [Link]
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Zard, S. Z. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Boletín de la Sociedad Química de México. Available at: [Link]
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Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. Available at: [Link]
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Floreancig, P. E. (2022). Optimized Asymmetric Synthesis of Umuravumbolide. PMC - PubMed Central. Available at: [Link]
-
Davis, F. A., & Ramachandar, T. (2008). Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides. PMC - NIH. Available at: [Link]
-
Noyori, R. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Mita, T., & Sato, K. (2013). Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed SYN-Selective Aldol Reaction. PMC - NIH. Available at: [Link]
-
National Institutes of Health. Ethyl 4-methoxy-3-oxobutanoate. PubChem. Available at: [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Lewis Acid-Mediated Addition to Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Introduction: Strategic Carbon-Carbon Bond Formation in Complex Molecule Synthesis
The construction of stereochemically rich acyclic carbon chains is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and the total synthesis of natural products. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate stands as a valuable C4 building block, possessing a β-silyloxy ketone motif that is primed for stereoselective carbon-carbon bond formation. Lewis acid-mediated additions to this substrate offer a powerful and versatile strategy for the diastereoselective synthesis of β,δ-dihydroxy-α-substituted esters, which are prevalent structural motifs in polyketide natural products and other biologically active molecules.
This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical execution of Lewis acid-mediated additions to this compound. We will delve into the mechanistic dichotomy of chelation versus non-chelation control, present a detailed protocol for a representative Mukaiyama aldol reaction, and offer a comparative analysis of various Lewis acids to guide your experimental design.
Mechanistic Insights: The Decisive Role of the Lewis Acid in Stereocontrol
The stereochemical outcome of nucleophilic additions to β-silyloxy ketones is fundamentally governed by the choice of Lewis acid and its ability to form a chelated intermediate. Two competing pathways, the Felkin-Anh model (non-chelation) and the Cram-chelate model, dictate the facial selectivity of the nucleophilic attack.
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly chelating Lewis acid, the bulky tert-butyldimethylsilyl (TBS) protecting group and the ester functionality will orient themselves to minimize steric interactions and dipole moments. The nucleophile will then approach the carbonyl carbon from the least hindered face, typically leading to the anti diastereomer. Lewis acids such as BF₃·OEt₂ that are poor chelators favor this pathway.
Chelation Control (Cram-Chelate Model): Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄) or zinc halides, can coordinate to both the carbonyl oxygen and the oxygen of the silyloxy group. This coordination locks the substrate into a rigid six-membered ring-like transition state. The nucleophile is then directed to attack from the less hindered face of this chelate, resulting in the formation of the syn diastereomer.[1]
The ability to selectively favor one pathway over the other by judicious choice of the Lewis acid provides a powerful tool for controlling the stereochemistry of the newly formed stereocenters.
Diagram of Chelation vs. Non-Chelation Control:
Caption: Mechanistic pathways in Lewis acid-mediated additions.
Comparative Analysis of Lewis Acids
The choice of Lewis acid is paramount in directing the stereochemical outcome of the addition reaction. The following table summarizes the performance of common Lewis acids in reactions with β-silyloxy ketones, providing a predictive framework for experimental design.
| Lewis Acid | Typical Nucleophile | Predominant Stereoisomer | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| TiCl₄ | Silyl enol ethers | syn | >95:5 | 85-95 | [2] |
| SnCl₄ | Silyl enol ethers | syn | >90:10 | 80-90 | [2] |
| Me₂AlCl | Silyl enol ethers | syn | >95:5 | ~90 | [3] |
| BF₃·OEt₂ | Silyl enol ethers | anti | <10:90 | 80-90 | [2] |
| ZnBr₂ | Organozinc reagents | syn | >90:10 | 75-85 | [4] |
| MgBr₂ | Grignard reagents | syn | Variable | Variable | [4] |
Note: Diastereomeric ratios and yields are representative and can vary depending on the specific nucleophile, solvent, and reaction temperature.
Experimental Protocols
Protocol 1: Diastereoselective Mukaiyama Aldol Addition using TiCl₄ (Chelation Control)
This protocol details the reaction between this compound and the silyl enol ether of acetone (2-(trimethylsilyloxy)prop-1-ene) to yield the syn aldol adduct.
Materials:
-
This compound (1.0 equiv)
-
2-(trimethylsilyloxy)prop-1-ene (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution will typically turn a deep red or yellow color, indicating the formation of the titanium chelate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 2-(trimethylsilyloxy)prop-1-ene (1.5 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β,δ-dihydroxy-α-methyl ester (after desilylation during workup/chromatography) or the silyl-protected adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Diagram of the Mukaiyama Aldol Workflow:
Caption: Experimental workflow for the TiCl₄-mediated Mukaiyama aldol addition.
Protocol 2: Addition of Organozinc Reagents (Reformatsky-type Reaction)
This protocol outlines a general procedure for the addition of an organozinc reagent, generated in situ from an α-bromo ester, to this compound. This method also typically proceeds under chelation control to favor the syn product.
Materials:
-
This compound (1.0 equiv)
-
Ethyl bromoacetate (1.5 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Activate the zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the activated zinc dust (2.0 equiv) and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
In a separate flask, prepare a solution of this compound (1.0 equiv) and ethyl bromoacetate (1.5 equiv) in anhydrous THF.
-
Add a small portion (approx. 10%) of the substrate/bromoester solution to the zinc suspension.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (Reformatsky reagent), which is often indicated by a slight exotherm and the disappearance of the iodine color.
-
Once the reaction has initiated, add the remaining substrate/bromoester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction at reflux and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited methodologies in organic synthesis.[5][6] To ensure the success and reproducibility of these reactions, the following self-validating measures are crucial:
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere of argon or nitrogen to prevent the quenching of the Lewis acid and any organometallic intermediates by atmospheric moisture.
-
Anhydrous Solvents and Reagents: The use of freshly distilled, anhydrous solvents and pure reagents is critical. The presence of water will deactivate the Lewis acid and lead to low yields.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Characterization: The structure and diastereoselectivity of the final product should be rigorously confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy. Comparison of the obtained spectral data with literature values for analogous compounds is highly recommended.
Conclusion
The Lewis acid-mediated addition to this compound is a robust and highly versatile method for the stereoselective synthesis of complex acyclic structures. By carefully selecting the Lewis acid and reaction conditions, researchers can effectively control the diastereochemical outcome of the reaction, accessing either the syn or anti aldol adducts with high fidelity. The protocols and insights provided in this guide are intended to empower researchers in drug development and natural product synthesis to confidently apply this powerful synthetic transformation in their work.
References
-
Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273–276. [Link]
-
Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1103–1136. [Link]
-
Fan, X., & Walsh, P. J. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2087–2097. [Link]
-
Kanai, M., et al. (2021). Siloxy Esters as Traceless Activator of Carboxylic Acids: Boron-Catalyzed Chemoselective Asymmetric Aldol Reaction. ChemRxiv. [Link]
-
Singh, V., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(50), 35058-35083. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
McGlacken, G. P., & Fairlamb, I. J. S. (2009). and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters, 50(31), 4479-4482. [Link]
-
Knapp, S., et al. (2015). Advances in Tandem Reactions with Organozinc Reagents. Chemical Society Reviews, 44(10), 3186-3201. [Link]
-
Danishefsky, S. J., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807–7808. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic (-)-pederin. 2. A convergent synthesis of the pederolide fragment. Journal of the American Chemical Society, 112(19), 7001–7031. [Link]
-
Cozzi, P. G. (2006). A General Method for the Formation of Zinc Enolate Equivalents from Iodoacetates by Diisopropylzinc-Iodine Exchange Reaction: Preparation of .BETA.Hydroxy Esters. The Journal of Organic Chemistry, 71(11), 4333-4335. [Link]
-
Ooi, T., & Maruoka, K. (1999). Lewis acid-mediated carbon-carbon bond forming reaction using the pummerer rearrangement products from chiral β-hydroxy sulfoxides. The Journal of Organic Chemistry, 64(1), 136-141. [Link]
Sources
- 1. Diastereoselective aldol additions of chiral beta-hydroxy ethyl ketone enolates catalyzed by Lewis bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cover [download.e-bookshelf.de]
- 4. synarchive.com [synarchive.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction [organic-chemistry.org]
Application Notes and Protocols: Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate as a Synthetic Equivalent of Ethyl 4-hydroxy-3-oxobutanoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This compound serves as a pivotal protected intermediate, effectively acting as a synthetic equivalent of the more reactive ethyl 4-hydroxy-3-oxobutanoate. The protection of the primary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether allows for a wide range of chemical transformations at other positions of the molecule, which would otherwise be complicated by the presence of a free hydroxyl group.[1]
Introduction: The Strategic Advantage of Silyl Protection
In the realm of complex organic synthesis, particularly in the development of pharmaceutical agents and natural products, the selective manipulation of multifunctional molecules is paramount.[1] Ethyl 4-hydroxy-3-oxobutanoate is a valuable C4 building block, possessing a β-ketoester moiety and a primary alcohol. However, the reactivity of the hydroxyl group can interfere with desired reactions at the ketone or the α-carbon.
To circumvent this, the hydroxyl group is temporarily masked with a protecting group. The tert-butyldimethylsilyl (TBS) group is an ideal choice due to its ease of introduction, stability under a variety of reaction conditions (including non-acidic organometallic reactions and many oxidations/reductions), and clean removal under mild conditions.[2] This strategic protection renders this compound a versatile and stable intermediate, enabling a broader scope of synthetic applications.
Key Physicochemical Data
| Property | Ethyl 4-hydroxy-3-oxobutanoate | This compound |
| Molecular Formula | C₆H₁₀O₄ | C₁₂H₂₄O₄Si |
| Molecular Weight | 146.14 g/mol | 260.40 g/mol [1] |
| CAS Number | 85518-49-6 | 1341195-54-7[1] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Storage | 2-8°C | 2-8°C, under inert gas[1] |
Synthesis of this compound
The protection of ethyl 4-hydroxy-3-oxobutanoate is reliably achieved through silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, most commonly imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
Reaction Workflow: Silylation
Caption: Workflow for the TBS protection of ethyl 4-hydroxy-3-oxobutanoate.
Detailed Experimental Protocol: Silylation
This protocol is adapted from a standard and reliable procedure for the silylation of a similar hydroxy ester.[3]
Materials:
-
Ethyl 4-hydroxy-3-oxobutanoate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 4-hydroxy-3-oxobutanoate (14.6 g, 0.1 mol) in anhydrous DMF (100 mL).
-
Addition of Reagents: Add imidazole (10.2 g, 0.15 mol) to the solution. Cool the flask in an ice bath to 0°C.
-
Silylation: Add tert-butyldimethylsilyl chloride (15.1 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. A white precipitate of imidazole hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Workup: Dilute the reaction mixture with water (150 mL) and transfer to a separatory funnel. Extract the aqueous phase with hexanes (2 x 150 mL).
-
Washing: Combine the organic extracts and wash with saturated brine (3 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation to afford this compound as a colorless liquid.
Applications in Synthesis
With the hydroxyl group protected, the β-ketoester moiety of this compound can undergo a variety of transformations. A key application is its use in carbon-carbon bond-forming reactions, such as alkylations and aldol additions.
Application Example: α-Alkylation
The α-protons of the β-ketoester are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile.
Logical Relationship: α-Alkylation
Caption: Synthetic pathway for α-alkylation and subsequent deprotection.
Representative Protocol: α-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a suspension of sodium hydride (0.44 g, 11 mmol, 1.1 equiv) in anhydrous THF (20 mL) at 0°C, add a solution of this compound (2.60 g, 10 mmol) in anhydrous THF (10 mL) dropwise. Stir for 30 minutes at 0°C.
-
Alkylation: Add benzyl bromide (1.71 g, 10 mmol) dropwise to the enolate solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Deprotection: Regenerating the Hydroxyl Group
The final step in utilizing this compound as a synthetic equivalent is the removal of the TBS protecting group to unveil the primary alcohol. This can be achieved under various conditions, with fluoride-based reagents being the most common.
Deprotection Methods
| Reagent | Conditions | Advantages | Disadvantages |
| TBAF | 1.0 M in THF, rt | Mild, highly effective, common | Basicity can sometimes cause side reactions |
| HF-Pyridine | THF, 0°C to rt | Effective for stubborn cases | Highly toxic and corrosive |
| Acetic Acid | AcOH/THF/H₂O (3:1:1), rt | Mildly acidic, good for some substrates | Can be slow |
| HCl | Dilute HCl in MeOH, rt | Inexpensive, effective | Strong acid can affect other functional groups |
Detailed Experimental Protocol: Deprotection with TBAF
This is a widely used and generally high-yielding method for TBS deprotection.[4][5]
Materials:
-
TBS-protected butanoate derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the TBS-protected compound (e.g., the α-alkylated product) in THF.
-
Addition of TBAF: Add 1.1 to 1.5 equivalents of a 1.0 M TBAF solution in THF to the reaction mixture at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Workup: Quench the reaction with water and extract with ethyl acetate (3 x volume).[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting product by flash column chromatography if necessary.[5]
Conclusion
This compound is a highly valuable synthetic intermediate that effectively serves as a stable and versatile equivalent of ethyl 4-hydroxy-3-oxobutanoate. The robust nature of the TBS protecting group allows for a wide array of chemical manipulations at other sites of the molecule, significantly expanding its synthetic utility in the construction of complex molecular architectures. The straightforward and high-yielding protocols for both protection and deprotection further enhance its appeal to researchers in organic synthesis and drug development.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
-
Organic Chemistry Resources. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Org. Synth., 95, 142-156. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Introduction
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a versatile building block in organic synthesis, prized for its bifunctional nature which incorporates a β-ketoester moiety and a protected primary alcohol. The tert-butyldimethylsilyl (TBS) protecting group offers robust stability under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions or with fluoride sources. This combination of features makes it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, emphasizing procedural safety, mechanistic understanding, and in-process controls to ensure reproducibility and high yield.
Synthetic Strategy and Mechanistic Considerations
The most efficient and scalable synthetic route to this compound commences with the readily available and economically viable starting material, ethyl acetoacetate. The synthesis is executed in a three-step sequence:
-
α-Bromination: Introduction of a bromine atom at the C4 position of ethyl acetoacetate.
-
Hydrolysis: Conversion of the resulting ethyl 4-bromo-3-oxobutanoate to ethyl 4-hydroxy-3-oxobutanoate.
-
Silylation: Protection of the primary hydroxyl group with a tert-butyldimethylsilyl group.
This strategy is predicated on the deliberate and sequential manipulation of the functional groups within the starting material, with each step being optimized for large-scale production.
Step 1: α-Bromination of Ethyl Acetoacetate
The synthesis initiates with the bromination of ethyl acetoacetate. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine. Acetic acid is an ideal solvent as it also serves as the catalyst for enolization.
Step 2: Conversion to Ethyl 4-hydroxy-3-oxobutanoate
The conversion of the bromide to the alcohol is a critical step. While direct hydrolysis can be challenging, a more controlled approach is often employed in large-scale settings, which may involve displacement with a carboxylate followed by hydrolysis, or other nucleophilic substitution methods. For the purpose of this protocol, a straightforward hydrolysis under carefully controlled conditions is presented.
Step 3: Silylation with tert-Butyldimethylsilyl Chloride (TBSCl)
The final step is the protection of the primary alcohol as a TBS ether. This reaction is typically carried out using TBSCl in the presence of a base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF). Imidazole plays a dual role: it acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate which is then attacked by the alkoxide.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 4-bromo-3-oxobutanoate
Materials and Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Ice bath.
-
Rotary evaporator.
-
Ethyl acetoacetate
-
Bromine
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Ethyl acetoacetate (1.0 eq) in acetic acid (3 mL/g of ethyl acetoacetate), cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise via the addition funnel, maintaining the internal temperature below 5 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[1]
-
Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[1]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude Ethyl 4-bromo-3-oxobutanoate, which can be used in the next step without further purification.
PART 2: Synthesis of Ethyl 4-hydroxy-3-oxobutanoate
Materials and Equipment:
-
Reaction vessel with overhead stirring and temperature control.
-
Ethyl 4-bromo-3-oxobutanoate (from Part 1)
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium bicarbonate (1.2 eq) in water.
-
Add the crude Ethyl 4-bromo-3-oxobutanoate (1.0 eq) to the bicarbonate solution.
-
Heat the mixture to 50-60 °C and stir vigorously for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield crude Ethyl 4-hydroxy-3-oxobutanoate as an oil. This crude product is often of sufficient purity for the subsequent silylation step.
PART 3: Synthesis of this compound
Materials and Equipment:
-
Dry, inert atmosphere reaction setup (e.g., nitrogen-flushed, flame-dried glassware).
-
Multi-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet.
-
Ethyl 4-hydroxy-3-oxobutanoate (from Part 2)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Procedure:
-
To a solution of Ethyl 4-hydroxy-3-oxobutanoate (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).[2]
-
Stir the mixture until all the imidazole has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.[2] A white precipitate of imidazole hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
Monitor the reaction by TLC (10% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with hexanes (3 x volume of aqueous layer).[2]
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[2]
Quantitative Data Summary
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Molar Eq. (Step 3) |
| Ethyl Acetoacetate | 1.0 | - | - |
| Bromine | 1.0 | - | - |
| Ethyl 4-bromo-3-oxobutanoate | - | 1.0 | - |
| Sodium Bicarbonate | - | 1.2 | - |
| Ethyl 4-hydroxy-3-oxobutanoate | - | - | 1.0 |
| Imidazole | - | - | 1.5 |
| TBSCl | - | - | 1.1 |
| Overall Expected Yield | - | - | 75-85% (from Ethyl Acetoacetate) |
| Purity (Post-distillation) | - | - | >97% |
In-Process Controls and Characterization
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step.[3]
-
Mobile Phase: A mixture of ethyl acetate and hexanes is generally effective. The polarity can be adjusted as needed (e.g., 10-30% ethyl acetate in hexanes).
-
-
Gas Chromatography (GC): For a more quantitative assessment of reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and key intermediates.
Mechanism of Silylation
Caption: Catalytic role of imidazole in the silylation reaction.
Safety and Handling Precautions
-
Ethyl 4-bromo-3-oxobutanoate: This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5]
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
tert-Butyldimethylsilyl chloride (TBSCl): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: All reactions should be carried out by trained personnel. An eyewash station and safety shower should be readily accessible.
References
- Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate.
- Organic Syntheses Procedure. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.
- The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from The Royal Society of Chemistry website.
- ChemicalBook. (2023, October 25). Ethyl 4-bromoacetoacetate.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate.
- Nie, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 77.
- Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
- Chemsrc. (2023, August 20). Ethyl 4-bromo-3-oxobutanoate.
- BLD Pharm. (n.d.). 85518-49-6|Ethyl 4-hydroxy-3-oxobutanoate.
- PubChem. (n.d.). Ethyl 4-bromo-3-oxobutanoate.
- Organic & Biomolecular Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives.
- Sigma-Aldrich. (n.d.). Silylation Reagents.
- Sigma-Aldrich. (n.d.). Ethyl 4-bromo-3-oxobutanoate.
- Organic Syntheses Procedure. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL.
- Organic Syntheses Procedure. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.
- Simson Pharma Limited. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate.
- ResearchGate. (2019, March 17). How I know if silylation process with TMCS has completed?.
- PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate.
- Sci-Hub. (n.d.). ChemInform Abstract: Silica‐Supported Tetrabutylammonium Fluoride as a Catalyst for the Silylation of Carbonyl and Hydroxy Compounds with Ethyl Trimethylsilylacetate.
- ResearchGate. (2023, August 6). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.
- Merck Millipore. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography).
- AFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- ChemScene. (n.d.). 10495-09-7 | Ethyl 4,4-diethoxy-3-oxobutanoate.
Sources
- 1. Ethyl 4-bromoacetoacetate | 13176-46-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tips & Tricks for Thin-Layer Chromatography [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]
- 6. Ethyl 4-bromo-3-oxobutanoate | C6H9BrO3 | CID 575284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable β-keto ester intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a key building block in the synthesis of many complex organic molecules and pharmaceutical agents. Its bifunctional nature, possessing both a reactive β-keto ester moiety and a protected primary alcohol, makes it a versatile synthon. However, its synthesis is not without challenges. This guide will address the most common issues, from starting material stability to purification woes, providing you with the expert insights needed to overcome them.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Silylation Reaction
Question: I am attempting to silylate ethyl 4-hydroxy-3-oxobutanoate with TBDMSCl and imidazole in DMF, but I am observing a low yield of the desired product and significant amounts of unreacted starting material, even after prolonged reaction times. What could be the issue?
Answer:
This is a frequent challenge, and the root cause often lies in the quality of your reagents and the reaction conditions. Let's break down the potential culprits:
-
Moisture Contamination: The presence of even trace amounts of water can significantly hinder the silylation reaction. Water will react with the TBDMSCl, consuming your silylating agent and generating silanols. Furthermore, the tert-butyldimethylsilyl group is susceptible to hydrolysis under acidic conditions.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents; it is best practice to use freshly distilled solvents or solvents from a solvent purification system. TBDMSCl and imidazole should be of high purity and stored in a desiccator.
-
-
Suboptimal Reaction Conditions: While the TBDMSCl/imidazole/DMF system is a classic and generally effective method for silylating alcohols, the specific substrate can influence the reaction rate.[1]
-
Solution:
-
Increase Reagent Equivalents: You can try increasing the equivalents of TBDMSCl (to 1.2-1.5 eq.) and imidazole (to 2.0-2.5 eq.) to drive the reaction to completion.
-
Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely for the formation of byproducts.
-
Alternative Silylating Agents: For stubborn silylations, consider more reactive silylating agents like TBDMS triflate (TBDMSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine. TBDMSOTf is significantly more electrophilic than TBDMSCl.
-
-
-
Starting Material Quality: The stability of the starting material, ethyl 4-hydroxy-3-oxobutanoate, can be a concern. As a β-keto ester with a primary alcohol, it can be prone to degradation or side reactions if not handled properly.
-
Solution: Use freshly prepared or recently purchased ethyl 4-hydroxy-3-oxobutanoate. Store it under an inert atmosphere at low temperatures. You can check the purity of your starting material by NMR before starting the reaction.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, and after workup and purification, I have isolated a significant amount of a byproduct. What are the likely side reactions, and how can I prevent them?
Answer:
The formation of multiple products in this synthesis often points to two main side reactions: C-silylation and the formation of silyl enol ethers at the β-keto ester moiety.
-
O- vs. C-Silylation: The enolate of the β-keto ester can undergo silylation at either the oxygen or the α-carbon. While O-silylation is generally favored with hard electrophiles like silyl chlorides, C-silylation can occur, especially under certain conditions.[2] The use of strongly coordinating solvents can favor O-reactivity of enolates.[2]
-
Explanation: The enolate of ethyl acetoacetate is an ambident nucleophile. Silylation at the oxygen atom leads to the desired silyl enol ether, while silylation at the α-carbon leads to a C-silylated byproduct.
-
Solution:
-
Choice of Base and Solvent: Using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge in a non-polar solvent like dichloromethane can favor O-silylation of the hydroxyl group over enolate formation. If using a stronger base to deprotonate the alcohol, ensure it is done at low temperatures to minimize enolate formation.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can lead to less selective reactions.
-
-
-
Formation of Silyl Enol Ether of the β-Keto Ester: If a strong base is used, it can deprotonate the α-carbon of the β-keto ester, leading to the formation of a silyl enol ether at that position.
-
Solution: Avoid using strong bases like LDA or NaH if your primary goal is to silylate the hydroxyl group. The imidazole in the standard protocol is basic enough to facilitate the silylation of the alcohol without significantly deprotonating the α-carbon.
-
Problem 3: Difficulty in Product Purification
Question: I have a crude reaction mixture that contains my desired product, unreacted starting material, and some byproducts. I am struggling to separate them effectively by column chromatography. What are the best practices for purifying this compound?
Answer:
Purification of silyl ethers and β-keto esters can indeed be tricky. Here are some expert tips to improve your column chromatography:
-
Choice of Stationary and Mobile Phase:
-
Stationary Phase: Standard silica gel is usually appropriate. However, β-keto esters can sometimes exhibit keto-enol tautomerism on silica, leading to band broadening.[3] If you observe significant tailing, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. A typical starting point would be 5% ethyl acetate in hexanes, gradually increasing to 20-30%.
-
-
Proper Column Packing and Loading:
-
Dry Loading: For better separation, consider dry loading your crude sample. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[4]
-
Column Packing: Ensure your column is packed uniformly to avoid channeling.
-
-
Hydrolysis on Silica Gel: The TBDMS group is relatively stable, but prolonged exposure to acidic silica gel can lead to some hydrolysis back to the alcohol, especially if there are acidic impurities in your crude mixture.[1]
-
Solution: As mentioned, adding a small amount of triethylamine to the eluent can neutralize the acidic sites on the silica gel. Work relatively quickly and do not let the product sit on the column for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis, and how should it be prepared?
A1: The most common and logical starting material is ethyl 4-hydroxy-3-oxobutanoate .[5] It can be synthesized through various methods, such as the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.[6] It's crucial to use a high-purity starting material, as impurities can interfere with the silylation step. Due to its potential for instability, it is recommended to use it fresh or store it at low temperatures under an inert atmosphere.[5]
Q2: How can I monitor the progress of the silylation reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase similar to what you plan to use for column chromatography (e.g., 20% ethyl acetate in hexanes). The silylated product will have a higher Rf value (less polar) than the starting alcohol. You can visualize the spots using a potassium permanganate stain, which will stain the alcohol starting material more intensely.
Q3: My purified product seems to be degrading over time. What is the stability of this compound and how should I store it?
A3: The TBDMS ether is generally quite stable to a range of conditions.[1] However, the β-keto ester functionality can be sensitive. The compound is susceptible to hydrolysis under both acidic and strongly basic conditions. For long-term storage, it is recommended to keep the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).
Q4: Can I use other silyl protecting groups for this synthesis?
A4: Yes, other silyl protecting groups can be used, and the choice depends on the desired stability and the conditions of subsequent reaction steps. For example, a triethylsilyl (TES) group is more labile than TBDMS, while a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group is more robust. The reaction conditions for introducing these groups will be similar, but may require slight modifications in terms of reaction time and temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
Ethyl 4-hydroxy-3-oxobutanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add ethyl 4-hydroxy-3-oxobutanoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.5 M concentration).
-
Add imidazole (2.2 eq) to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate/hexanes).
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare the column by making a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pouring it into the column.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
Dry load the crude product onto the column (as described in Problem 3).
-
Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 2-5% ethyl acetate) and gradually increase the polarity based on TLC analysis of the fractions.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Silylation Reaction | ||
| TBDMSCl (eq.) | 1.1 - 1.5 | To ensure complete conversion of the starting alcohol. |
| Imidazole (eq.) | 2.0 - 2.5 | Acts as a base and catalyst for the silylation. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for this type of compound. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for effective separation of compounds with different polarities. |
| Eluent Modifier | 0.5-1% Triethylamine (optional) | To deactivate acidic sites on the silica gel and prevent tailing. |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
PubChem. Ethyl 4-hydroxy-3-oxobutanoate. [Link]
-
Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
-
ResearchGate. β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. [Link]
- Google Patents. Biological preparation method of ethyl (r)
-
CHEM 330 Lecture Notes. Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
Nelson, D. L.; Cox, M. M. Lehninger Principles of Biochemistry, 7th ed.; W.H. Freeman: New York, 2017. [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
Journal of the American Chemical Society. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. [Link]
-
ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
-
PMC. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Chemistry LibreTexts. 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]
-
ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
The Royal Society of Chemistry. Supplementary Information - Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Syntheses. Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-hydroxy-3-oxobutanoate | C6H10O4 | CID 13335342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful isolation of this versatile β-keto ester intermediate.
Introduction
This compound is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Its purification by column chromatography, while routine, can present unique challenges due to the compound's structural features. This guide provides a comprehensive question-and-answer-based approach to address common issues encountered during its purification, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound, providing potential causes and actionable solutions.
Question 1: My compound is streaking or showing broad peaks on the TLC plate and during column chromatography. What is happening and how can I fix it?
Answer:
This is a common observation for β-keto esters like this compound and is often attributable to keto-enol tautomerism . The compound exists as a dynamic equilibrium between its keto and enol forms. On the polar surface of silica gel, this interconversion can be rapid, leading to a smeared or broadened appearance instead of a sharp, well-defined spot or peak.[2][3] It is generally not possible to separate these two forms by standard silica gel chromatography as they will interconvert on the column.[2]
Solutions:
-
Optimize Your Solvent System: A well-chosen eluent can minimize the effects of tautomerism on the separation. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for silyl ethers is a mixture of ethyl acetate and hexanes (or petroleum ether).[4]
-
Acid/Base Additives: The acidic nature of silica gel can catalyze the keto-enol interconversion. Deactivating the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the eluent (typically 0.1-1%) can often lead to sharper peaks.[3]
-
Temperature Control: In some cases, running the chromatography at a lower temperature can slow down the rate of interconversion, potentially leading to better peak shape.
Question 2: I am observing a new, more polar spot on my TLC plate after spotting the crude reaction mixture, suggesting my compound is degrading. What could be the cause and how do I prevent it?
Answer:
The tert-butyldimethylsilyl (TBDMS) ether protecting group is generally robust and stable to column chromatography.[5] However, β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the silyl ether to the corresponding alcohol (Ethyl 4-hydroxy-3-oxobutanoate).
Solutions:
-
2D TLC Analysis: To confirm if your compound is degrading on the silica, you can perform a 2D TLC. Spot your compound on one corner of a square TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. Degradation will be indicated by the appearance of new spots off the diagonal.[3]
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic silanol groups on the silica surface is a highly effective strategy. This can be achieved by flushing the packed column with your eluent containing 1% triethylamine before loading your sample.
-
Alternative Stationary Phases: If your compound proves to be highly acid-sensitive, consider using a more neutral stationary phase like alumina (neutral or basic grade).[3]
-
Minimize Contact Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation. Running the column as quickly as possible, without sacrificing separation (i.e., "flash" chromatography), is advisable.
Question 3: I'm having trouble separating my product from a non-polar impurity. How can I improve the resolution?
Answer:
Poor separation from non-polar impurities, such as unreacted silylating agent (tert-butyldimethylsilyl chloride) or its hydrolysis product (tert-butyldimethylsilanol), requires careful optimization of the mobile phase.
Solutions:
-
Adjust Solvent Polarity: The key is to find a solvent system where your product has an optimal Retention Factor (Rf) of approximately 0.2-0.4.[4] This typically provides the best separation from impurities. If your product is eluting too quickly (high Rf), you need to decrease the polarity of your eluent (i.e., decrease the percentage of ethyl acetate in hexanes).
-
Solvent System Screening: Test a range of solvent systems with varying polarities using TLC. For example, prepare mixtures of 5%, 10%, and 15% ethyl acetate in hexanes and identify the system that gives the best separation between your product and the impurity.[4]
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase to elute the non-polar impurities first, then gradually increase the polarity to elute your product.
Question 4: My product is not eluting from the column, even with a highly polar solvent system. What should I do?
Answer:
If your product is not eluting, it is likely strongly adsorbed to the silica gel.
Solutions:
-
Confirm Compound Stability: First, ensure that your compound has not decomposed on the column, which can sometimes result in highly polar baseline material. You can test this by running a small-scale column and checking for the presence of your product in the crude material that remains on the silica at the origin.
-
Increase Solvent Polarity Drastically: If the compound is stable, a significant increase in solvent polarity is needed. A common technique is to add a small amount of a more polar solvent, like methanol, to your eluent (e.g., 1-5% methanol in dichloromethane). Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations.[6]
-
Use of Additives: For highly polar compounds, adding a modifier to the mobile phase can be effective. For acidic compounds, a small amount of acetic acid can help with elution, while for basic compounds, ammonium hydroxide can be used.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A standard and effective starting point is a mixture of ethyl acetate and hexanes (or petroleum ether) . Based on structurally similar compounds, a good initial range to test via TLC would be 5-20% ethyl acetate in hexanes .[4][7] The optimal ratio will depend on the specific impurities in your crude mixture.
Q2: What is the expected Rf value for this compound?
A2: The Rf value is highly dependent on the exact solvent system used. However, for a successful column chromatography separation, you should aim for an Rf value between 0.2 and 0.4 on your TLC plate.[4] A closely related, more polar compound, (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, has a reported Rf of 0.6 in 25% ethyl acetate in hexanes.[8] Therefore, you can expect the title compound to have a slightly higher Rf in the same solvent system.
Q3: What are the common impurities I should be looking out for?
A3: Common impurities can include:
-
Unreacted starting material: Ethyl 4-hydroxy-3-oxobutanoate (highly polar).
-
Silylating agent byproducts: tert-Butyldimethylsilanol or hexamethyldisiloxane (less polar).
-
Over-silylated products: If other reactive hydroxyl groups are present in the starting material.
Q4: Should I use "dry loading" or "wet loading" for my sample?
A4: Dry loading is often preferred for β-keto esters as it can lead to better resolution and sharper bands.[4] This involves pre-adsorbing your crude product onto a small amount of silica gel before carefully adding it to the top of the column.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several eluent mixtures with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved crude product onto separate TLC plates.
-
Develop each plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the developed plates using a suitable stain (e.g., potassium permanganate or phosphomolybdic acid) as the TBDMS ether may not be UV active.
-
Select the solvent system that provides the best separation and an Rf value of ~0.2-0.4 for the product spot.
Protocol 2: Column Chromatography Purification
Materials:
-
Silica gel (230-400 mesh)
-
Selected eluent (e.g., 10% ethyl acetate in hexanes)
-
Triethylamine (optional, for deactivation)
-
Crude this compound
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Begin collecting the eluate in fractions.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization of Key Concepts
Caption: A decision-making workflow for troubleshooting common issues in the column chromatography of this compound.
Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Ethyl Acetate / Hexanes | Provides a good polarity range for elution of silyl ethers. |
| Recommended Rf | 0.2 - 0.4 | Optimal range for good separation in column chromatography.[4] |
| Potential Issue | Keto-Enol Tautomerism | Can cause peak broadening and streaking.[2][3] |
| Mitigation Strategy 1 | Deactivation of Silica Gel (1% TEA in eluent) | Neutralizes acidic sites, reducing tautomerization and degradation.[3] |
| Mitigation Strategy 2 | Alternative Stationary Phase (Alumina) | A more neutral support for acid-sensitive compounds.[3] |
References
-
Is it possible to separate keto enol tautomers via column chromatography? - Reddit. (2017, July 26). Retrieved from [Link]
-
Keto-enol tautomerism - Chromatography Forum. (2007, March 9). Retrieved from [Link]
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved from [Link]
-
keto-enol tautomerism - Chromatography Forum. (2005, August 15). Retrieved from [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC - PubMed Central. (2022, August 3). Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (S - RSC Publishing. (2022, August 3). Retrieved from [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved from [Link]
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate - Organic Syntheses. (2018, October 7). Retrieved from [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). Retrieved from [Link]
-
Hydroxyl Protecting Groups. (n.d.). Retrieved from [Link]
Sources
stability of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate during workup and purification
Introduction: Understanding the Molecule's Core Instability
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a versatile synthetic intermediate that combines the functionalities of a β-keto ester and a silyl enol ether. Its utility is matched by its sensitivity, primarily stemming from the silyl enol ether moiety. The silicon-oxygen bond is highly susceptible to cleavage under acidic conditions, which can lead to inadvertent desilylation and the formation of the corresponding β-hydroxy ketone, significantly impacting reaction yields and purity.
This guide provides field-proven troubleshooting advice and protocols to help researchers navigate the challenges associated with the workup and purification of this compound, ensuring its integrity is maintained from reaction quench to final isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical vulnerability of this compound?
The principal point of instability is the silyl enol ether linkage. This functional group is readily hydrolyzed back to the corresponding ketone (in this case, a β-keto ester) and a silanol under acidic conditions.[1][2] Even trace amounts of acid, including the inherent acidity of standard silica gel, can catalyze this decomposition.[3][4]
Q2: How should I handle the reaction quench to maximize stability?
Avoid acidic quenching agents at all costs. Reagents like ammonium chloride (NH₄Cl) or dilute mineral acids (HCl, H₂SO₄) will cause rapid and often complete desilylation. The safest approach is to quench the reaction with a neutral or mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8).[5]
Q3: Is the compound stable to standard silica gel flash chromatography?
No, it is generally not stable to chromatography on untreated silica gel. The acidic nature of silanol groups on the silica surface provides a catalytic environment for hydrolysis.[3][4] This is one of the most common points of failure during purification. It is critical to use a neutralized stationary phase or add a basic modifier to the eluent.
Q4: What are the ideal storage conditions for this compound?
To prevent degradation over time, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended, though -20°C is preferable for long-term storage).[6] It should be protected from moisture and atmospheric CO₂, which can form carbonic acid in the presence of water and initiate decomposition.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant desilylation is observed in the crude NMR after aqueous workup.
Cause: The aqueous workup conditions were likely too acidic. This can happen if the reaction itself was performed under acidic catalysis and not properly neutralized, or if an inappropriate quenching solution was used. Prolonged exposure to even neutral water can sometimes lead to minor hydrolysis.
Solution: Implement a rapid, cold, and mildly basic workup protocol. The goal is to neutralize any acid and extract the product into an organic phase as quickly as possible, minimizing its contact time with the aqueous layer.
Protocol 1: Mild Basic Workup for Silyl Enol Ethers
-
Cool the crude reaction mixture to 0°C in an ice bath.
-
Slowly add pre-chilled (0-5°C) saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Immediately extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate; 3x volumes).
-
Combine the organic layers and wash once with a small volume of saturated aqueous sodium chloride (brine) to break up any emulsions.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Immediately proceed to purification or store the crude material under an inert atmosphere at -20°C.
Issue 2: The desired product decomposes on the column during flash chromatography.
Cause: As highlighted in the FAQs, the inherent acidity of silica gel is the most probable cause of decomposition.[4] The silanol groups (Si-OH) on the silica surface act as proton sources, catalyzing the cleavage of the TBS ether.
Solution: Deactivate the acidic sites on the silica gel by adding a small percentage of a non-nucleophilic amine base, such as triethylamine (Et₃N), to the eluent system.
Protocol 2: Neutralized Flash Column Chromatography
-
Prepare the Eluent: Prepare your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Add 1-2% triethylamine by volume to the final mixture (e.g., 1-2 mL of Et₃N per 100 mL of eluent).[7][8]
-
Pack the Column: Pack the flash column using this Et₃N-containing eluent. Ensure the silica is fully wetted and equilibrated with the basic mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent. For better resolution, consider adsorbing the crude material onto a small amount of silica gel, allowing the solvent to evaporate, and dry-loading the powder onto the column.
-
Elute and Collect: Run the chromatography as usual, collecting fractions and monitoring by TLC. The triethylamine will co-elute but can be removed in the final concentration step.
| Additive | Concentration in Eluent | Purpose | Considerations |
| Triethylamine (Et₃N) | 1-2% (v/v) | Neutralizes acidic silanol groups | High boiling point (89°C); may require co-evaporation with a volatile solvent (e.g., toluene) for complete removal.[9] |
| Pyridine | 1% (v/v) | Neutralizes acidic silanol groups | Lower boiling point (115°C) than Et₃N but has a strong odor. |
| 2,6-Lutidine | 1-2% (v/v) | Sterically hindered, non-nucleophilic base | More expensive; effective at preventing acid-catalyzed reactions. |
Issue 3: Triethylamine from the chromatography eluent is present in the final product.
Cause: Triethylamine has a relatively high boiling point (89°C) and forms azeotropes, making it difficult to remove completely by simple rotary evaporation, especially under a weak vacuum.
Solution: Use co-evaporation with a solvent that does not form a low-boiling azeotrope with triethylamine, or use high vacuum.
-
Co-evaporation: After concentrating the bulk of the solvent, add a volume of a higher-boiling, non-polar solvent like toluene or hexanes to the flask.[9] Concentrate the mixture again on the rotary evaporator. Repeat this process 2-3 times. The toluene helps to "chase" the residual triethylamine out.
-
High Vacuum: Place the flask containing the product on a high vacuum line (Schlenk line) for several hours at room temperature. This is often sufficient to remove the final traces of triethylamine.
Visualized Workflows and Mechanisms
Diagram 1: Mechanism of Acid-Catalyzed Desilylation
The diagram below illustrates the proton-catalyzed hydrolysis pathway, which is the primary route of decomposition for this compound.
Caption: Recommended workflow for stable workup and purification.
References
-
Wikipedia contributors. (n.d.). Silyl enol ether. Wikipedia. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for enol ether hydrolysis)
-
Kang, K. M., et al. (2009). Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Olah, G. A., & Prakash, G. K. S. (Eds.). (2004). Ozonolysis of silyl enol ethers. CORE. [Link]
-
Reddit. (n.d.). Flash column on silyl enol ether. r/chemistry. [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]
-
ResearchGate. (n.d.). α-Hydroxylation of Enolates and Silyl Enol Ethers. [Link]
-
ResearchGate. (2014). How Triethylamine works on a compound separation in a reversed phase column (C18)?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]
-
ACS Publications. (n.d.). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. [Link]
-
Reddit. (n.d.). Having trouble making silyl enol ether. r/chemistry. [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
ACS Publications. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]
-
Biotage. (2023). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. [Link]
-
ResearchGate. (n.d.). Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. [Link]
-
AHH Chemical Co., Ltd. (n.d.). ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. [Link]
-
ChemBK. (n.d.). This compound. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
ResearchGate. (n.d.). Techniques for silylation. [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. [Link]
-
CP Lab Safety. (n.d.). ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg. [Link]
-
YouTube. (2022). Silyl enol ether: Preparation & application. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Organic Syntheses. (n.d.). Benzyne. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (n.d.). Triethylamine removal. r/chemistry. [Link]
-
Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-oxobutanoate. PubChem. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Aldol Additions with Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in aldol addition reactions. This reagent is a valuable C4 building block for the stereocontrolled synthesis of polyketide natural products and other complex molecules. However, its multifunctional nature can lead to specific side reactions that require careful troubleshooting. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Premature Desilylation and Product Decomposition
Question: My primary side-product appears to be the desilylated aldol adduct or starting material. What is causing the loss of the tert-butyldimethylsilyl (TBS) protecting group, and how can I prevent it?
Answer: The loss of the TBS ether is one of the most common side reactions. The silicon-oxygen bond is susceptible to cleavage under both acidic and basic conditions, which are often employed in aldol reactions. The primary causes are overly harsh Lewis acids, protic acid impurities, or extended reaction times with certain basic reagents.
Technical Deep Dive: The tert-butyldimethylsilyl (TBS) group is a bulky protecting group prized for its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[1] However, its stability is not absolute. Lewis acids, used to activate the aldehyde electrophile, can also coordinate to the silyl ether oxygen, weakening the Si-O bond and facilitating its cleavage.[2][3] Similarly, Brønsted acids or even trace amounts of water can protonate the ether oxygen, initiating hydrolysis.[4] Fluoride ions, often found in reagents like TBAF used for workups, are particularly effective at cleaving silicon-oxygen bonds due to the high strength of the Si-F bond.[4][5]
Troubleshooting Protocol: Minimizing Desilylation
| Symptom | Probable Cause | Recommended Solution |
| Desilylation during reaction | Strong Lewis acid (e.g., TiCl₄, AlCl₃) is too harsh. | Switch to a milder Lewis acid such as MgBr₂·OEt₂ or InBr₃.[6] Alternatively, reduce the stoichiometry of the Lewis acid. |
| Presence of protic acid (H₂O, HCl) in reagents or solvent. | Use freshly distilled, anhydrous solvents and reagents. Add a non-coordinating proton sponge like 2,6-di-tert-butylpyridine. | |
| Desilylation during workup | Quenching with strong aqueous acid. | Use a buffered aqueous solution (e.g., saturated NH₄Cl) or a pH 7 phosphate buffer for the quench. |
| Use of fluoride-based reagents (e.g., TBAF) for other steps. | Avoid fluoride sources if the TBS group needs to be retained. If another silyl group must be cleaved, consider orthogonal protecting group strategies.[1][7] |
Issue 2: Low Yields and Reversibility (Retro-Aldol Reaction)
Question: My reaction does not proceed to completion, or I isolate significant amounts of starting materials even after extending the reaction time. Could this be a retro-aldol reaction?
Answer: Yes, the aldol addition is an equilibrium process.[8][9] The β-hydroxy ketoester product can undergo a retro-aldol reaction, fragmenting back into the enolate of the starting ester and the aldehyde. This is particularly prevalent at higher temperatures or when the aldol adduct is sterically congested.
Technical Deep Dive: The retro-aldol reaction is the microscopic reverse of the aldol addition.[10][11] Under basic conditions, deprotonation of the β-hydroxy group forms an alkoxide, which can then collapse, cleaving the newly formed carbon-carbon bond and expelling the stabilized enolate of the β-keto ester. Thermodynamically, factors that destabilize the product, such as significant steric strain introduced by bulky reactants, can shift the equilibrium back towards the starting materials.[12][13]
Experimental Protocol: Suppressing the Retro-Aldol Reaction
This protocol utilizes pre-formation of a lithium enolate to favor the forward reaction kinetically.
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes at 0 °C to form lithium diisopropylamide (LDA).
-
Re-cool the solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add the desired aldehyde (1.0-1.2 eq.), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C. Monitor progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
This method, by using a strong, non-nucleophilic base at low temperatures, creates an irreversible enolate formation, which then rapidly traps the aldehyde, minimizing the opportunity for the reverse reaction to occur.[14]
Issue 3: Poor Diastereoselectivity
Question: I am obtaining a mixture of syn and anti diastereomers. How can I improve the stereocontrol of my aldol addition?
Answer: Diastereoselectivity in aldol additions is dictated by the geometry of the enolate and the transition state of the C-C bond formation. For β-keto esters, enolate geometry can be controlled by the choice of base and conditions. The stereochemical outcome is heavily influenced by the Lewis acid, which organizes the reactants in a chair-like six-membered transition state, as described by the Zimmermann-Traxler model.[8][15]
Technical Deep Dive: The bulky TBS group plays a significant role in the stereochemical outcome.[16][17] When a chelating Lewis acid like TiCl₄ is used, it coordinates to both the enolate oxygen and the aldehyde oxygen, forming a rigid, chair-like transition state. To minimize steric interactions, the aldehyde substituent (R) will prefer an equatorial position. The diastereoselectivity then depends on whether the bulky TBS-oxymethyl group on the enolate resides in an axial or equatorial position, with the latter being heavily favored to avoid 1,3-diaxial interactions. This preference typically leads to a high selectivity for one diastereomer. Non-chelating Lewis acids may lead to open-chain transition states and lower selectivity.
Improving Diastereoselectivity: Lewis Acid Screening
The choice of Lewis acid is critical for achieving high diastereoselectivity. A screening process is recommended.
| Lewis Acid | Typical Solvent | Temperature (°C) | Expected Outcome / Comments |
| TiCl₄ | CH₂Cl₂ | -78 | Often provides high syn selectivity due to its strong chelation control.[15] Can promote desilylation. |
| Sn(OTf)₂ | CH₂Cl₂ | -78 | A strong chelating Lewis acid, also known to favor syn products. |
| MgBr₂·OEt₂ | CH₂Cl₂ or Et₂O | -78 to 0 | Milder Lewis acid, good for sensitive substrates. Can reduce the risk of desilylation while often maintaining good selectivity. |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | Generally considered a non-chelating Lewis acid, may lead to different selectivity (anti) or lower selectivity via an open transition state.[16] |
References
-
Friestad, G. K., et al. (2022). On the role of β-silyloxy- and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters, 111, 154203. [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
-
ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. [Link]
-
Royal Society of Chemistry. (2018). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry. [Link]
-
Micalizio, G. C., et al. (2014). Synthesis of β-Hydroxy-α-haloesters through Super Silyl Ester Directed SYN-Selective Aldol Reaction. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Aldol Condensation. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (2023). Impact of steric hindrance on reaction‐path selection for triisobutylamine in the cross‐aldol reaction. [Link]
-
Greco, G. (2016). 08 04 Retro Aldol. YouTube. [Link]
-
Khan Academy. (n.d.). Retro-aldol and retrosynthesis. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Royal Society of Chemistry. (2019). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions. [Link]
-
ResearchGate. (2022). On the role of β-silyloxy- and β -alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
MSU chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
Dr. KP. (2017). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. YouTube. [Link]
-
PubMed. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. [Link]
-
PubMed. (2025). Mechanistic study of the steric effect of Lewis acids AlCl3 and TiBr4 on the asynchronous [4+2] cycloaddition reaction of isoprene with Aryl acid. [Link]
-
Rhoads, S. J. (1968). A comparative study of C- and O-alkylation in cyclic and acyclic β-keto ester systems. SciSpace. [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic study of the steric effect of Lewis acids AlCl3 and TiBr4 on the asynchronous [4+2] cycloaddition reaction of isoprene with Aryl acid: MEDT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of the TBS Ether in Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Welcome to the technical support center for the deprotection of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific deprotection reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting the TBS ether in my substrate?
A1: The two most prevalent and reliable methods for cleaving the tert-butyldimethylsilyl (TBS) ether in this compound are fluoride-mediated and acid-catalyzed deprotection.
-
Fluoride-Mediated Deprotection: This is the most common approach, typically employing tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (THF).[1][2] The high affinity of the fluoride ion for silicon drives the reaction, forming a strong silicon-fluoride bond and liberating the desired alcohol.[1][3]
-
Acid-Catalyzed Deprotection: This method involves treating the silyl ether with a protic acid in a suitable solvent. Common reagents include hydrochloric acid (HCl) in methanol or aqueous acetic acid.[2][4] The reaction proceeds via protonation of the ether oxygen, making the silicon atom more susceptible to nucleophilic attack by the solvent or water.[1]
Q2: My starting material, this compound, is a β-ketoester. Are there any stability concerns I should be aware of during deprotection?
A2: Yes, the β-ketoester functionality in your substrate is sensitive to both strongly acidic and basic conditions, which can lead to unwanted side reactions such as hydrolysis and decarboxylation.[5][6] Therefore, it is crucial to employ mild deprotection conditions to preserve the integrity of your molecule.
Q3: How do I choose between fluoride-mediated and acid-catalyzed deprotection for my specific substrate?
A3: The choice of deprotection method depends on the overall functionality of your molecule and the presence of other protecting groups.
-
Fluoride-mediated deprotection (e.g., TBAF) is generally preferred for its mildness and high selectivity for silyl ethers.[7] It is less likely to affect other acid-sensitive groups. However, the basic nature of the fluoride ion can sometimes cause issues.[2][8]
-
Acid-catalyzed deprotection can be a good option if your molecule is stable to acidic conditions and you need to remove the TBS group selectively in the presence of other fluoride-labile protecting groups.[4] However, given the β-ketoester moiety, very mild acidic conditions are necessary.
II. Troubleshooting Guides
Scenario 1: Incomplete Deprotection
Q4: I am observing a significant amount of starting material remaining after my deprotection reaction. What could be the cause, and how can I resolve it?
A4: Incomplete deprotection is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
TBAF: Solutions of TBAF in THF are hygroscopic. The presence of water can reduce the efficacy of the fluoride ion. Consider using a freshly opened bottle or a recently prepared solution.
-
Acids: Ensure the concentration of your acid solution is accurate.
-
-
Reaction Time and Temperature:
-
Deprotection of TBS ethers can be slow, especially if there is steric hindrance.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
-
Gently warming the reaction mixture can sometimes facilitate the reaction, but be cautious with your β-ketoester substrate.
-
-
Insufficient Reagent:
-
Ensure you are using a sufficient excess of the deprotecting agent. For TBAF, 1.1 to 1.5 equivalents are typically used.[10] For acidic deprotection, a catalytic amount may be sufficient, but this can be substrate-dependent.
-
Scenario 2: Formation of Side Products
Q5: My reaction mixture shows multiple spots on TLC, and I suspect side product formation. What are the likely side reactions and how can I mitigate them?
A5: The β-ketoester functionality is the primary source of potential side reactions.
-
Hydrolysis and Decarboxylation:
-
Silyl Migration:
-
Cause: In some cases, the TBS group can migrate to another nucleophilic site within the molecule, although this is less common for this specific substrate.[11]
-
Solution: Employing carefully controlled reaction conditions and monitoring the reaction closely can help minimize this side reaction.
-
Scenario 3: Difficult Work-up and Purification
Q6: I am having trouble removing the tetrabutylammonium salts from my reaction mixture after using TBAF. What is an effective work-up procedure?
A6: The removal of tetrabutylammonium salts can be challenging due to their solubility in organic solvents.[12]
-
Aqueous Work-up: A standard aqueous work-up with water or brine can remove a significant portion of the salts. However, for water-soluble products, this can lead to yield loss.[13]
-
Non-Aqueous Work-up: An effective method involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture after completion.[13][14][15] The resin exchanges the tetrabutylammonium cation, and the calcium carbonate precipitates the fluoride as calcium fluoride. The solid byproducts can then be removed by filtration.[13]
Q7: The final product, Ethyl 4-hydroxy-3-oxobutanoate, appears to be unstable during purification. What precautions should I take?
A7: The purified product can be sensitive to heat and prolonged exposure to silica gel.
-
Purification:
-
Minimize the time the compound spends on the silica gel column.
-
Consider using a less acidic grade of silica gel or neutralizing the silica gel with triethylamine before use.
-
-
Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to prevent degradation.
III. Experimental Protocols & Data
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This protocol provides a general procedure for the deprotection of this compound using TBAF.
dot
Caption: Workflow for TBAF-mediated deprotection.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 4-hydroxy-3-oxobutanoate.
Protocol 2: Acid-Catalyzed Deprotection using HCl in Methanol
This protocol outlines a method for the deprotection using a mild acidic condition.
dot
Caption: Workflow for acid-catalyzed deprotection.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Add a catalytic amount of a solution of hydrogen chloride (HCl) in methanol (e.g., prepared from acetyl chloride in methanol).[16]
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Deprotection Methods
| Method | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Key Considerations |
| Fluoride-Mediated | TBAF | THF | 0 to RT | 1-4 hours | Mild and selective; work-up can be challenging.[1][2] |
| Acid-Catalyzed | HCl (catalytic) | Methanol | 0 | 30 min - 2 hours | Fast and effective; potential for ester hydrolysis.[16] |
| Acid-Catalyzed | Acetic Acid/H₂O/THF | THF/H₂O | RT to 50 | 2-12 hours | Milder than strong mineral acids; slower reaction times.[4] |
| Fluoride-Mediated | HF-Pyridine | Pyridine/THF | 0 to RT | 1-2 hours | Effective but highly toxic and corrosive.[8][17] |
IV. Mechanistic Insights
dot
Caption: Mechanisms of deprotection.
The fluoride-mediated deprotection is driven by the formation of the very strong Si-F bond.[1] The fluoride ion directly attacks the silicon atom, leading to a pentacoordinate intermediate which then collapses to release the alkoxide.[1][3] Subsequent protonation during work-up yields the final alcohol product.[18]
In the acid-catalyzed mechanism, the ether oxygen is first protonated, which activates the silicon atom towards nucleophilic attack.[1] A nucleophile, such as water or the alcohol solvent, then attacks the silicon, leading to the cleavage of the Si-O bond and release of the desired alcohol.
References
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Kaburagi, Y., & Kishi, Y. (2007). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Organic letters, 9(4), 723–726. [Link]
-
Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection – - Total Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 19, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1) - Organic Syntheses. (n.d.). Retrieved January 19, 2026, from [Link]
-
Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion - Applied Chemical Engineering. (n.d.). Retrieved January 19, 2026, from [Link]
-
Silyl Deprotection of Alcohols (TBAF, F⁻) - OrgoSolver. (n.d.). Retrieved January 19, 2026, from [Link]
-
Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? | ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
16: Silylethers - Chemistry LibreTexts. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages. (n.d.). Retrieved January 19, 2026, from [Link]
-
Silyl ether - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydroxyl Protecting Groups. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
TBS Protection - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved January 19, 2026, from [Link]
-
TBAF Deprotection Mechanism | Organic Chemistry - YouTube. (n.d.). Retrieved January 19, 2026, from [Link]
-
Selective deprotection of strategy for TBS ether under mild condition - Applied Chemical Engineering. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihy. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemoselective deprotection of TBS alkyl and phenyl ethers in the... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
TBS Deprotection 1 | PDF | Ether | Chemistry - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Mastering β-keto esters - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Some Products of the Metabolism of Ethyl 4-Oxobutanoate by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture. (n.d.). Retrieved January 19, 2026, from [Link]
- CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents. (n.d.).
-
Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S). (n.d.). Retrieved January 19, 2026, from [Link]
Sources
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- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. aklectures.com [aklectures.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing the Mukaiyama Aldol Reaction with Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Welcome to the technical support center for the Mukaiyama aldol reaction, specifically tailored for researchers utilizing Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate and similar silyl enol ethers of β-ketoesters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize your reaction conditions for enhanced yield, diastereoselectivity, and overall success.
Introduction: The Nuances of the Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by reacting a silyl enol ether with a carbonyl compound in the presence of a Lewis acid.[1][2][3] This powerful transformation is pivotal in the construction of complex molecules, including many natural products and pharmaceuticals.[1][2] The reaction's versatility stems from the stability and isolability of silyl enol ethers, which mitigates issues of self-condensation often encountered in traditional aldol reactions.[3][4][5]
The general mechanism involves the activation of the carbonyl electrophile by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether.[1][2][6] The stereochemical outcome, a critical aspect of this reaction, is influenced by a multitude of factors including the geometry of the silyl enol ether, the nature of the Lewis acid, the solvent, and the reaction temperature.[3][6][7] Unlike aldol reactions proceeding through closed, cyclic transition states (e.g., with boron enolates), the Mukaiyama aldol reaction typically proceeds through an open transition state, making stereocontrol more challenging.[7][8][9]
This guide will specifically address the challenges and optimization strategies pertinent to the use of silyl enol ethers derived from β-ketoesters, such as this compound, in the Mukaiyama aldol reaction.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with this specific class of Mukaiyama aldol reaction.
Q1: I'm observing very low to no product formation. What are the most likely causes?
A1: Low or no yield in a Mukaiyama aldol reaction can stem from several factors:
-
Inactive Lewis Acid: The Lewis acid may have degraded due to moisture. Ensure you are using a freshly opened bottle or a properly stored and handled Lewis acid.
-
Poor Quality Silyl Enol Ether: The silyl enol ether may have hydrolyzed or decomposed. Verify its purity by NMR before use.
-
Insufficient Activation: The chosen Lewis acid may not be strong enough to sufficiently activate your aldehyde or ketone electrophile.
-
Unfavorable Reaction Temperature: The reaction may require a specific temperature to proceed. While many Mukaiyama reactions are run at low temperatures (e.g., -78 °C) to enhance selectivity, some systems require higher temperatures to overcome the activation energy barrier.[5]
-
Steric Hindrance: Significant steric bulk on either the silyl enol ether or the electrophile can impede the reaction.
Q2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?
A2: Achieving high diastereoselectivity is a common challenge.[10] Consider the following:
-
Lewis Acid Choice: The nature of the Lewis acid plays a crucial role in dictating the transition state geometry and, consequently, the diastereoselectivity.[3][7] Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your substrate combination.
-
Solvent Effects: The polarity of the solvent can influence the organization of the transition state.[11] A solvent screen is often a worthwhile endeavor.
-
Temperature Control: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5]
-
Silyl Group: The size of the silyl group on the enol ether can influence the steric interactions in the transition state.[12] While you are using a TBS-protected substrate, be mindful of its steric influence.
Q3: I'm seeing significant amounts of desilylated byproducts. What's causing this and how can I prevent it?
A3: The presence of desilylated byproducts, such as the parent β-ketoester, is often due to:
-
Trace Moisture: Water in the reaction mixture can lead to the hydrolysis of the silyl enol ether. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Protic Impurities: Protic impurities in the reagents can also cause desilylation.
-
Lewis Acid-Mediated Decomposition: Some Lewis acids can be aggressive and promote the decomposition of the silyl enol ether, especially at higher temperatures.
Q4: Can I use catalytic amounts of the Lewis acid?
A4: While the original Mukaiyama protocol often employed stoichiometric amounts of Lewis acid, many modern variations utilize catalytic quantities.[5][9] The feasibility of a catalytic system depends on the reactivity of your substrates and the turnover efficiency of the Lewis acid. If you are experiencing issues with a stoichiometric system, it is advisable to first optimize the reaction under those conditions before attempting a catalytic version.
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common experimental issues.
Guide 1: Troubleshooting Low Reaction Yield
If you are struggling with low product yield, follow this systematic troubleshooting workflow.
Detailed Steps and Scientific Rationale:
-
Verify Reagent Quality:
-
Silyl Enol Ether: The purity of your this compound is paramount. Before each reaction, acquire a fresh ¹H NMR spectrum to confirm its integrity. Look for the absence of the corresponding β-ketoester protons.
-
Aldehyde/Ketone: Ensure your electrophile is pure and free of acidic or water impurities. Aldehydes, in particular, can oxidize to carboxylic acids, which will quench the Lewis acid.[13]
-
Lewis Acid: Use a freshly opened bottle of the Lewis acid or one that has been stored under an inert atmosphere. Many Lewis acids, like TiCl₄, are extremely hygroscopic.
-
Solvent: Use freshly distilled, anhydrous solvent. Dichloromethane (DCM) is a common choice.[1][2]
-
-
Optimize Reaction Conditions:
-
Temperature: The standard starting point is -78 °C. If no reaction occurs, slowly warm the mixture to 0 °C or even room temperature.[2] Some reactions require thermal energy to proceed.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, extend the reaction time.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the silyl enol ether (e.g., 1.1-1.2 equivalents) is often beneficial.
-
-
Screen Lewis Acids:
-
The choice of Lewis acid is critical.[12] If one is not effective, screen a panel of others.
-
Common Lewis Acids for Mukaiyama Aldol Reactions:
-
| Lewis Acid | Typical Conditions | Notes |
| TiCl₄ | 1.0-1.2 eq., DCM, -78 °C | Strong Lewis acid, often provides good yields. Can be harsh. |
| SnCl₄ | 1.0-1.2 eq., DCM, -78 °C | Another strong Lewis acid, may offer different selectivity. |
| BF₃·OEt₂ | 1.0-1.5 eq., DCM, -78 °C | Generally milder than TiCl₄ and SnCl₄.[2] |
| TMSOTf | 0.1-0.2 eq., DCM, -78 °C | Often used in catalytic amounts. |
-
Investigate Workup Procedure:
-
Quenching: Quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a buffer to neutralize the Lewis acid.
-
Filtration: If using titanium-based Lewis acids, a precipitate of titanium oxides may form. Filtering the crude mixture through a pad of Celite can be necessary.[14]
-
Guide 2: Enhancing Diastereoselectivity
Achieving high diastereoselectivity often requires fine-tuning the reaction parameters that influence the transition state geometry.
Detailed Strategies and Mechanistic Insights:
-
Temperature Control:
-
Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity. This increases the energy difference between the competing transition states, leading to a higher preference for the lower energy pathway.
-
-
Solvent Screening:
-
The solvent can influence the effective Lewis acidity and the solvation of the transition state. Non-polar solvents like toluene may favor more organized transition states compared to more polar solvents like acetonitrile.[11]
-
| Solvent | Polarity | Potential Impact |
| Dichloromethane (DCM) | Polar aprotic | Standard, good starting point. |
| Toluene | Non-polar | Can promote more ordered transition states. |
| Acetonitrile (CH₃CN) | Polar aprotic | Can coordinate to the Lewis acid, modulating its activity. |
| Tetrahydrofuran (THF) | Polar aprotic | Lewis basic, can compete with the carbonyl for Lewis acid coordination. |
-
Lewis Acid Tuning:
-
Chelation Control: For aldehydes or ketones with a nearby heteroatom (e.g., an α- or β-alkoxy group), the choice between a chelating Lewis acid (like TiCl₄ or SnCl₄) and a non-chelating one (like BF₃·OEt₂) can dramatically alter the diastereoselectivity.[3][8] Chelation can lock the conformation of the electrophile, leading to a more predictable facial attack.
-
Bulky Lewis Acids: Employing bulkier Lewis acids or Lewis acid-ligand complexes can amplify steric interactions in the transition state, potentially leading to higher diastereoselectivity.
-
Experimental Protocols
General Protocol for the Mukaiyama Aldol Reaction
This protocol provides a general starting point for your experiments.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the aldehyde or ketone (1.0 eq.) and anhydrous dichloromethane (DCM) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid Addition:
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise to the stirred solution at -78 °C.
-
-
Silyl Enol Ether Addition:
-
In a separate flame-dried flask, dissolve this compound (1.2 eq.) in anhydrous DCM.
-
Add this solution dropwise to the aldehyde-Lewis acid mixture at -78 °C over several minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, filter the mixture through a pad of Celite, rinsing with DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Mukaiyama, T. (1973). A New Aldol Type Reaction. Chemistry Letters, 2(10), 1011-1014.
- Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). RSC Advances, 13(48), 33835-33866.
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. Retrieved from [Link]
-
Mukaiyama Aldol Reaction. (2022). YouTube. Retrieved from [Link]
-
Mukaiyama Aldol Reaction Mechanism. Scribd. Retrieved from [Link]
- Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2015). The Journal of Organic Chemistry, 80(17), 8633-8643.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (1999). Chemical Reviews, 99(5), 1095-1150.
- Asymmetric Mukaiyama Aldol Reaction. (2012). Science of Synthesis, 2012/2, 589-623.
-
Mukaiyama aldol addition. Wikipedia. Retrieved from [Link]
- Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. (2015). The Journal of Organic Chemistry, 80(17), 8633-8643.
-
Effect of the solvent for Mukaiyama aldol reaction. ResearchGate. Retrieved from [Link]
- Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes. (2021). Journal of the American Chemical Society, 143(31), 12035-12041.
- Mukaiyama Aldol Reactions in Aqueous Media. (2012). Synlett, 23(10), 1429-1448.
- FeCl₃·6H₂O-Catalyzed Mukaiyama-Aldol Type Reactions of Enolizable Aldehydes and Acetals. (2012). The Journal of Organic Chemistry, 77(21), 9849-9856.
- Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. (2019). Molecules, 24(16), 2998.
- Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. (2013). Israel Journal of Chemistry, 53(1-2), 103-115.
-
Mukaiyama aldol addition. chemeurope.com. Retrieved from [Link]
-
Can not get an aldol reaction to go. Reddit. Retrieved from [Link]
-
Mukaiyama Aldol Reaction. Chem-Station Int. Ed. Retrieved from [Link]
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Technical Support Center: Preventing Hydrolysis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Welcome to the technical support hub for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile silyl enol ether in their synthetic workflows. The principal challenge encountered with this reagent is its susceptibility to hydrolysis, leading to the cleavage of the tert-butyldimethylsilyl (TBS) protecting group. This document provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your compound throughout your experimental procedures.
Troubleshooting Guide: Reacting to Unwanted Desilylation
This section is for users who have already observed hydrolysis and need to diagnose and correct the issue in their workflow.
Q1: My NMR/LC-MS analysis shows significant desilylation after an aqueous workup. What are the likely causes and how can I prevent this?
Answer: Observing the loss of the TBS group after an aqueous work-up is a common issue and almost always points to the pH of the aqueous phase being too acidic. The TBS ether is highly sensitive to acid-catalyzed hydrolysis.
Root Cause Analysis: The mechanism of acid-catalyzed desilylation involves protonation of the ether oxygen, making it a better leaving group.[1] This is followed by nucleophilic attack (by water, in this case) on the silicon atom. The presence of even mild acids, such as a saturated ammonium chloride (NH₄Cl) quench, can be sufficient to cause significant cleavage, as NH₄Cl solutions are slightly acidic (pH ~4.5-5.5).
Corrective Actions:
-
Use a Buffered Quench: Instead of water or NH₄Cl, quench your reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will ensure the aqueous phase remains neutral or slightly basic (pH ~8.3), a range where the TBS ether is much more stable.
-
Minimize Contact Time: Perform extractions as rapidly as possible to reduce the time the compound is in contact with the aqueous phase.[2]
-
Temperature Control: Conduct the workup at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis.
Protocol: Hydrolysis-Minimizing Aqueous Workup
-
Cool the completed reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous NaHCO₃ solution to quench the reaction until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add your extraction solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer twice with saturated aqueous NaHCO₃, followed by one wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: I've successfully worked up my reaction, but the TBS group is lost during flash column chromatography on silica gel. Why does this happen?
Answer: This is another frequent failure point. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[3] This acidic environment can readily cleave acid-sensitive groups like TBS ethers as your compound passes through the column.
Root Cause Analysis: The stationary phase itself is acting as an acid catalyst. The longer your compound remains on the column, the more extensive the desilylation will be. This is often observed as streaking on a TLC plate or the isolation of mixed fractions containing both the desired product and the desilylated byproduct.
Corrective Actions:
-
Neutralize the Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][5] Typically, 0.5-2% TEA in the eluent is sufficient.[6]
-
Use an Alternative Stationary Phase: If your compound is also base-sensitive, consider using a more inert stationary phase like neutral alumina.[3]
-
Optimize Elution: Develop a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 for your compound. This ensures the compound elutes efficiently, minimizing its residence time on the acidic silica.[5]
Protocol: Flash Chromatography on Triethylamine-Treated Silica Gel
-
Determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) for your compound via TLC analysis.
-
Prepare the eluent for packing the column by adding triethylamine to a final concentration of 1% (v/v).
-
Pack the column using this TEA-containing eluent.
-
Flush the packed column with at least two column volumes of the TEA-containing eluent to ensure thorough neutralization.[5]
-
Dissolve your crude product in a minimal amount of the eluent (without TEA) and load it onto the column.
-
Elute the column using the eluent containing 1% TEA.
Q3: My purified this compound degrades upon storage, even in the freezer. What are the proper storage conditions?
Answer: Long-term stability requires stringent exclusion of atmospheric moisture and acidic contaminants. Silyl ethers can slowly hydrolyze over time if exposed to moisture, a process that can be accelerated by trace acidic impurities on the surface of the storage vial.
Corrective Actions:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Ensure the compound is rigorously dried before storage. This can be achieved by co-evaporation with an anhydrous solvent like toluene or by drying under high vacuum for several hours.
-
Solvent Choice: If storing as a solution, use a dry, aprotic solvent such as THF, dioxane, or toluene. Avoid chlorinated solvents like dichloromethane, which can generate trace amounts of HCl over time.
-
Container Preparation: Use a clean, dry vial, preferably one that has been oven-dried or flame-dried under vacuum to remove adsorbed water.
Frequently Asked Questions (FAQs)
This section addresses proactive questions to help you design robust experimental plans from the outset.
Q1: What is the fundamental mechanism of TBS ether hydrolysis?
Answer: The hydrolysis of a TBS ether is catalyzed by either acid or fluoride ions.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the ether oxygen. This enhances the leaving group ability of the resulting alcohol. A nucleophile, typically water, then attacks the electrophilic silicon atom, leading to a pentacoordinate silicon intermediate, which subsequently collapses to release the alcohol and a silyl byproduct.[1][7]
-
Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond (bond energy ~142 kcal/mol).[8] The fluoride anion attacks the silicon atom to form a stable pentacoordinate intermediate, which then fragments to cleave the Si-O bond.[9] This method is typically very mild and efficient.[10]
Q2: What is the general pH range of stability for TBS ethers?
Answer: TBS ethers are generally stable in a pH range of approximately 4 to 12 under aqueous conditions at room temperature.[9] However, this is a general guideline. The stability is highly dependent on the specific molecular structure, temperature, and solvent system. For this compound, it is best practice to maintain conditions between pH 7 and 9 to ensure maximum stability.
Q3: Which silyl protecting groups are more or less stable to hydrolysis than TBS?
Answer: The stability of silyl ethers to hydrolysis is primarily governed by the steric bulk of the substituents on the silicon atom.[11][12] Larger groups hinder the approach of nucleophiles or protons, increasing stability.[11]
| Silyl Group | Abbreviation | Relative Stability to Acid[10] | Relative Stability to Base[10] | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; often cleaved during workup or on silica gel.[2][8] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, but still relatively easy to remove.[10][11] |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | A good balance of stability and ease of removal; widely used.[10][11] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Significantly more stable than TBS, especially to acid.[1][10] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Extremely stable to acid; similar stability to TBS under basic conditions.[10] |
Q4: Can I use protic solvents like methanol or ethanol with this compound?
Answer: It is strongly advised to avoid using protic solvents, especially in the presence of any catalytic acid or base. While TBS ethers are relatively stable, transetherification or solvolysis can occur in alcoholic solvents under non-neutral conditions, leading to cleavage of the protecting group. If a protic solvent is absolutely necessary, ensure the conditions are strictly neutral and anhydrous, and the exposure time is minimized.
Visual Workflow: Troubleshooting Desilylation Events
The following diagram outlines a decision-making process for diagnosing and resolving the unwanted hydrolysis of this compound.
Caption: Troubleshooting decision tree for TBS-ether hydrolysis.
References
-
Wikipedia. Silyl ether. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers? [Link]
-
Majid, M., et al. Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Monatshefte für Chemie / Chemical Monthly, 125(1), pp.61-64. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? [Link]
-
Corey, E. J., and Jones, G. B. Reductive cleavage of tert-butyldimethylsilyl ethers by diisobutylaluminum hydride. The Journal of Organic Chemistry, 57(3), 1028-1030. [Link]
-
White, J. D., and Carter, R. G. A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Deactivation of silica gel? [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
Fataftah, Z. A., et al. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. Synthetic Communications, 31(15), 2379-2389. [Link]
-
Kocienski, P. J. Hydroxyl Protecting Groups. Protecting Groups, 188-216. [Link]
Sources
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- 10. Silyl ether - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yields in reactions involving Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Welcome to the technical support center for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile silyl enol ether. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a protected form of a β-keto ester.[1] The tert-butyldimethylsilyl (TBS) group protects the hydroxyl functionality, enabling selective reactions at other molecular sites. It is a key intermediate in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control of reactivity is crucial. A significant application is in aldol reactions, particularly the Mukaiyama aldol addition, to form β-hydroxy carbonyl compounds.[2][3]
Q2: How should I store this compound?
A2: This compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4] It is sensitive to moisture and acidic conditions, which can lead to the cleavage of the silyl ether bond.
Q3: What are the typical signs of decomposition?
A3: Decomposition is often indicated by a change in the physical appearance of the liquid, the presence of a precipitate, or an altered NMR spectrum showing the absence of the TBS group and the appearance of signals corresponding to ethyl 4-hydroxy-3-oxobutanoate.
Q4: Can I purify this compound by silica gel chromatography?
A4: While possible, purification of silyl enol ethers on silica gel can be challenging due to their sensitivity to acidic conditions. If chromatography is necessary, it is advisable to use deactivated silica gel (e.g., treated with a base like triethylamine) and a non-polar eluent system.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in reactions involving this compound often stem from a few common issues related to the stability of the silyl enol ether and the reactivity of the β-keto ester moiety.
Issue 1: Low Yield of the Desired Product with Significant Recovery of Starting Material
A common frustration is the incomplete conversion of the starting material. This can be due to several factors related to reaction setup and reagent quality.
-
Causality: Insufficient activation of the silyl enol ether or the electrophile can lead to a sluggish reaction. In the context of a Mukaiyama aldol reaction, the Lewis acid catalyst may be inactive or used in insufficient quantity.[3]
-
Troubleshooting & Optimization:
-
Lewis Acid Quality: Ensure your Lewis acid (e.g., TiCl₄, BF₃·OEt₂) is fresh and has been handled under anhydrous conditions.
-
Catalyst Loading: While catalytic amounts are often sufficient, for less reactive electrophiles, stoichiometric amounts of the Lewis acid may be required.[2]
-
Reaction Temperature: The optimal temperature can vary. While many Mukaiyama aldol reactions are run at low temperatures (-78 °C) to improve stereoselectivity, some systems require warming to proceed at a reasonable rate.
-
Solvent Choice: Use strictly anhydrous, non-protic solvents such as dichloromethane (DCM) or toluene.
-
Troubleshooting Workflow for Low Conversion
Caption: Workflow for addressing low reaction conversion.
Issue 2: Formation of Ethyl 4-hydroxy-3-oxobutanoate as a Major Byproduct
The presence of the desilylated product is a clear indication of TBS group cleavage.
-
Causality: The silyl enol ether is susceptible to hydrolysis under acidic or even neutral conditions in the presence of water.[5] Trace amounts of moisture in the reaction mixture or during workup can lead to the formation of Ethyl 4-hydroxy-3-oxobutanoate.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Rigorously dry all glassware and solvents. Use freshly distilled solvents and handle all reagents under an inert atmosphere.
-
Aqueous Workup: If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered or slightly basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any acid.
-
Choice of Lewis Acid: Some Lewis acids are more prone to hydrolysis and can generate protic acids in the presence of moisture. Consider using a milder, less hygroscopic Lewis acid.
-
TBS Ether Cleavage Pathway
Caption: Hydrolysis of the TBS ether leading to the primary byproduct.
Issue 3: Poor Diastereoselectivity in Aldol Reactions
Achieving the desired stereochemical outcome is often a primary goal, and poor selectivity can be a significant hurdle.
-
Causality: The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether, the nature of the electrophile, the Lewis acid, and the reaction temperature. The reaction often proceeds through an open transition state, making stereocontrol challenging.[3][6]
-
Troubleshooting & Optimization:
-
Lewis Acid Screening: Different Lewis acids can favor different transition states. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is recommended.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) can enhance diastereoselectivity by favoring the more ordered transition state.
-
Chiral Catalysts: For enantioselective reactions, the use of chiral Lewis acids or chiral ligands is necessary.[7]
-
| Parameter | Effect on Diastereoselectivity | Recommendation |
| Lewis Acid | Can influence the geometry of the transition state. | Screen a variety of Lewis acids. |
| Temperature | Lower temperatures generally favor higher selectivity. | Conduct reactions at -78 °C or lower. |
| Solvent | Solvent polarity can affect the transition state. | Test different anhydrous, non-protic solvents. |
Issue 4: Formation of Polymeric or Unidentified Side Products
The appearance of complex mixtures or baseline material on TLC can indicate competing side reactions.
-
Causality: The β-keto ester functionality can undergo self-condensation or other side reactions, especially in the presence of strong bases or at elevated temperatures. The product of the primary reaction may also be unstable under the reaction conditions.
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the silyl enol ether slowly to the mixture of the electrophile and Lewis acid to maintain a low concentration of the reactive enolate equivalent.
-
Reaction Time: Monitor the reaction closely by TLC or other methods to avoid prolonged reaction times that can lead to product degradation or side reactions.
-
Workup Procedure: Quench the reaction promptly and work it up efficiently to isolate the desired product before it can decompose.
-
Experimental Protocols
General Protocol for a Mukaiyama Aldol Reaction
This protocol provides a starting point for the reaction of this compound with an aldehyde.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvent (e.g., DCM).
-
-
Reaction Setup:
-
To a stirred solution of the aldehyde (1.0 eq) in anhydrous DCM at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes.
-
-
Addition of the Silyl Enol Ether:
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by the addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on deactivated silica gel.
-
References
- Mukaiyama, T. The Directed Aldol Reaction. Org. React.1982, 28, 203-331. DOI: 10.1002/0471264180.or028.03
- Carreira, E. M., et al. Catalytic, Enantioselective Mukaiyama Aldol Reactions of Silyl Ketene Acetals with Aldehydes. J. Am. Chem. Soc.1994, 116(19), 8837–8838. DOI: 10.1021/ja00098a063
-
PubChem. Ethyl 4-oxobutanoate. [Link]
-
Mukaiyama Aldol Addition. Wikipedia. [Link]
-
Mukaiyama Aldol Reaction. Chem-Station Int. Ed.[Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
- Wolberg, M., et al. A new method for the synthesis of hydroxyketosters 6 (Scheme16), a precursor to atorvastatin, using the alcohol-dehydrogenase enzyme Lactobacillus Brevis.
- Kanerva, L. T. Biocatalysis in the Preparation of the Statin Side Chain.
- Johnson, J. S., et al. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC.
- Royal Society of Chemistry. 1 Ethyl (R)-4-((tert-butyldimethylsilyl)oxy)decanoate(7b)
-
SpectraBase. 2-(TERT.-BUTYLDIPHENYLSILYLOXY)-ETHYL-4-METHOXY-3-OXO-BUTANOATE. [Link]
-
Alichem. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate. [Link]
- Sci-Hub. Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4.
-
ChemBK. This compound. [Link]
-
PubChem. Ethyl 4-methoxy-3-oxobutanoate. [Link]
- International Journal of Applied Research. New approach of the synthesis of β-ketoesters. 2018.
-
SpectraBase. (2R,4R)-ethyl 4-((tert-butyldimethylsilyl)oxy)-2-methylpentanoate. [Link]
- ResearchGate. Mild and high-yielding synthesis of chiral β-keto esters and β-ketoamides. 2025.
- OUCI.
- NIH. Asymmetric Syntheses of (Z)- or (E)
-
MolMeDB. Ethyl 3-oxobutanoate. [Link]
-
PubChem. Ethyl (R)-3-(tert-butyldimethylsiloxy)butanoate. [Link]
- Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- NIH. Antineoplastic Agents 579.
-
PubChem. Ethyl 4-oxobutanoate. [Link]
-
MySkinRecipes. This compound. [Link]
- ResearchGate.
-
PubChem. Ethyl 4-(dibenzylamino)-3-oxobutanoate. [Link]
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- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Characterization of Impurities in the Synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Introduction:
Welcome to the technical support guide for the synthesis and characterization of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This molecule, a protected form of a β-keto ester, is a critical intermediate in the synthesis of complex pharmaceuticals and natural products.[1] The introduction of the tert-butyldimethylsilyl (TBS) group is intended to mask the reactive enol, allowing for selective transformations at other molecular sites.[1] However, the silylation of the acidic methylene protons of ethyl acetoacetate is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify, characterize, and mitigate common impurities, thereby improving reaction yield, purity, and reproducibility.
Part 1: Troubleshooting the Synthesis
This section addresses common issues encountered during the silylation reaction itself, focusing on reaction setup, monitoring, and immediate post-reaction analysis.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the successful silylation of ethyl acetoacetate?
Low yields are a frequent complaint and typically stem from incomplete reactions or degradation of the product during workup. Here’s a breakdown of the critical parameters:
-
Reagent Quality and Stoichiometry:
-
Silylating Agent: Use fresh, high-purity tert-butyldimethylsilyl chloride (TBSCl). TBSCl can hydrolyze over time, forming inactive siloxanes.
-
Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or imidazole is crucial. Imidazole is often preferred as it can act as a catalyst by forming a highly reactive N-silylimidazolium intermediate.[2] Ensure the base is dry and used in slight excess (1.1-1.2 equivalents) to scavenge the HCl generated.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are standard.[2][3] Water is the primary enemy of this reaction; even trace amounts can hydrolyze the TBSCl and the desired silyl enol ether product.[4][5][6]
-
-
Reaction Conditions:
-
Temperature: The initial addition of reagents should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to slowly warm to room temperature.[7]
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from entering the system.[8]
-
-
Work-up Procedure:
-
Aqueous Quench: The silyl enol ether product is sensitive to both acidic and basic hydrolysis.[4][5] A gentle quench with cold, saturated aqueous sodium bicarbonate (NaHCO₃) is often preferred over a water or acidic quench to minimize product degradation.
-
Extraction: Ensure complete extraction of the product from the aqueous layer. Using a solvent mixture like 30% isopropanol in DCM can help recover more polar compounds.[9]
-
Troubleshooting Workflow: Low Reaction Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Part 2: Identification and Characterization of Common Impurities
Even with an optimized reaction, side products can form. Identifying these impurities is the first step toward eliminating them. The primary starting material, ethyl acetoacetate, exists as a tautomeric mixture of keto and enol forms, which influences the potential side reactions.[10][11]
FAQ 2: I see multiple spots on my TLC and extra peaks in my crude NMR. What are the most likely impurities?
Several impurities are commonly observed. Below is a table summarizing their identity, formation mechanism, and key analytical signatures.
| Impurity Name | Structure | Formation Mechanism | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Ethyl Acetoacetate (Unreacted) | CH₃C(O)CH₂COOEt | Incomplete reaction. | ~3.45 (s, 2H, -CH₂-), ~2.25 (s, 3H, CH₃CO-) |
| Ethyl 3-hydroxybut-2-enoate (Enol form) | CH₃C(OH)=CHCOOEt | Tautomer of starting material. | ~12.0 (s, 1H, enolic -OH), ~5.0 (s, 1H, vinyl -CH=) |
| Ethyl 3-((tert-butyldimethylsilyl)oxy)but-2-enoate | (Desired Product) | O-Silylation of enolate. | ~4.9 (s, 1H, vinyl -CH=), ~2.1 (s, 3H, CH₃-C=), ~0.95 (s, 9H, t-Bu), ~0.2 (s, 6H, Me₂Si) |
| Ethyl 2-((tert-butyldimethylsilyl)) -3-oxobutanoate (C-Silylated Impurity) | CH₃C(O)CH(Si(tBu)Me₂)COOEt | Kinetic C-silylation of the enolate, especially with strong, hindered bases at low temp.[6] | Distinctive methine proton (~3.6 ppm, s, 1H) coupled to silicon satellites. Disappearance of the vinyl proton signal. |
| Ethyl 2,4-bis((tert-butyldimethylsilyl)oxy)buta-1,3-dien-1-olate (Di-silylated Impurity) | (TBSO)CH=C(COOEt)CH=C(OTBS)CH₃ | Reaction with excess silylating agent and base, silylating both the enol and the ester carbonyl enolate. | Multiple vinyl proton signals, absence of keto-methylene or methyl ketone protons. |
| Hexamethyldisiloxane (HMDSO) | Me₃Si-O-SiMe₃ | Hydrolysis of TBSCl or the silyl enol ether product. | Sharp singlet at ~0.05 ppm. |
Reaction Pathway Diagram: Formation of Key Species
This diagram illustrates the main reaction pathway leading to the desired O-silylated product and the competing side reactions that form common impurities.
Sources
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- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 5. "Synthesis and Hydrolytic Stability of Tert-Butoxydimethylsilyl Enol Et" by Zacharia A. Fataftah, Abdel-Monem M. Rawashdeh et al. [scholarsmine.mst.edu]
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Technical Support Center: Optimizing Reactions with Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
A Senior Application Scientist's Guide to Lewis Acid Selection and Troubleshooting
Welcome to the technical support center for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile silyl-protected β-keto ester in their synthetic workflows. As a surrogate for the silyl enol ether of ethyl acetoacetate, its reactivity is profoundly influenced by the choice of Lewis acid.[1][2] This document provides in-depth, experience-driven answers to common challenges and questions regarding reaction optimization, selectivity control, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the use of this compound, focusing on the causal relationship between Lewis acid properties and reaction outcomes.
Q1: What is the primary role of the Lewis acid in reactions involving this substrate?
The primary role of the Lewis acid is to activate an electrophile (commonly an aldehyde or ketone) towards nucleophilic attack by the silyl enol ether.[3][4] this compound itself is a relatively weak nucleophile.[1] The Lewis acid coordinates to the carbonyl oxygen of the electrophile, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more electron-deficient and susceptible to attack.[4][5] This activation is the fundamental principle of the Mukaiyama aldol addition, the most common application for this class of reagents.[3][6]
Q2: My Mukaiyama aldol reaction is sluggish and gives low yields. How can the choice of Lewis acid be the cause?
Low reactivity can often be traced back to the Lewis acid and reaction conditions. Consider these factors:
-
Insufficient Lewis Acidity: The chosen Lewis acid may not be strong enough to sufficiently activate your electrophile. Aldehydes, particularly aliphatic ones, can be poor electrophiles and require potent Lewis acids like Titanium(IV) chloride (TiCl₄) or Tin(IV) chloride (SnCl₄) for efficient activation.[7][8]
-
Stoichiometry: While catalytic amounts of some Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be effective, many reactions, especially those using TiCl₄, require stoichiometric amounts to drive the reaction to completion.[3][8] This is because the Lewis acid is often sequestered by the product.
-
Catalyst Poisoning: Trace amounts of water or other protic impurities in the reaction mixture can hydrolyze or deactivate the Lewis acid, especially highly sensitive ones like TiCl₄ and SnCl₄. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
Q3: I'm observing significant desilylation of my starting material or product, leading to complex mixtures. How do I prevent this?
Desilylation is a common side reaction, particularly with the tert-butyldimethylsilyl (TBDMS) group, which is sensitive to strong acids.
-
Harsh Lewis Acids: Strong Lewis acids, especially when used in stoichiometric quantities, can promote the cleavage of the silyl ether. The triflate anion (from TMSOTf, for example) is known to be a good leaving group and can facilitate desilylation.
-
Protic Acid Generation: If there is trace water present, the Lewis acid can generate a strong Brønsted acid (e.g., TiCl₄ + H₂O → HCl + Ti-OH species), which readily cleaves silyl ethers.[9]
-
Solution: Opt for milder Lewis acids if possible, such as Zinc(II) bromide (ZnBr₂) or Magnesium bromide (MgBr₂). Alternatively, using a Lewis acid in truly catalytic amounts can minimize this side reaction.[10] Running the reaction at lower temperatures (e.g., -78 °C) and ensuring strictly anhydrous conditions are critical preventative measures.[1]
Q4: How does the Lewis acid choice impact the diastereoselectivity (syn vs. anti) of my aldol addition?
The choice of Lewis acid is one of the most powerful tools for controlling diastereoselectivity, which hinges on the dominant transition state geometry (open vs. closed/chelated).[11][12]
-
Chelating Lewis Acids for Syn-Selectivity: Strong, chelating Lewis acids like TiCl₄, SnCl₄, and MgBr₂ can coordinate to both the carbonyl oxygen of the aldehyde and the α-alkoxy group (if present) or the ketone oxygen of the β-keto ester product precursor. This leads to a more rigid, chair-like six-membered transition state. For many substrates, this chelation control model favors the formation of the syn-aldol product.[12]
-
Non-Chelating Lewis Acids for Anti-Selectivity: Lewis acids with monodentate coordination, such as Boron trifluoride etherate (BF₃·OEt₂), cannot form a stable chelate.[12] These reactions typically proceed through an "open" or extended transition state, where steric interactions are minimized.[11] This model often leads to a preference for the anti-aldol product. The steric bulk of the TBDMS group on the nucleophile and substituents on the electrophile play a crucial role in this scenario.
Troubleshooting Guide: Lewis Acid Selection
| Problem | Potential Cause Related to Lewis Acid | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Lewis acid is too weak for the electrophile. 2. Insufficient amount of Lewis acid (sub-stoichiometric when stoichiometric is needed). 3. Lewis acid deactivated by moisture. | 1. Switch to a stronger Lewis acid (e.g., from ZnCl₂ to TiCl₄).[8] 2. Increase the equivalents of Lewis acid to stoichiometric (1.0-1.2 eq). 3. Use freshly distilled solvents and reagents; ensure inert atmosphere. |
| Desilylation of Starting Material | 1. Lewis acid is too harsh (e.g., TMSOTf). 2. Reaction temperature is too high. 3. Presence of protic impurities generating Brønsted acid. | 1. Use a milder, less oxophilic Lewis acid (e.g., ZnBr₂). 2. Maintain low temperatures (-78 °C to -40 °C). 3. Rigorously dry all components of the reaction. |
| Low Diastereoselectivity | 1. Lewis acid choice is not optimal for desired stereoisomer. 2. Reaction temperature is too high, allowing for equilibration. | 1. For syn products, use a chelating Lewis acid (TiCl₄, SnCl₄).[12] 2. For anti products, use a non-chelating Lewis acid (BF₃·OEt₂).[12] 3. Run the reaction at the lowest possible temperature that allows for reasonable conversion. |
| Formation of Enone (Elimination) | 1. Workup conditions are too acidic or basic. 2. The Lewis acid itself promotes elimination post-addition. | 1. Use a buffered or neutral aqueous quench (e.g., saturated NaHCO₃ or NH₄Cl solution). 2. Ensure the reaction is fully quenched at low temperature before warming. |
Experimental Protocols
The following protocols illustrate how the choice of Lewis acid directly influences the experimental procedure and outcome.
Protocol 1: Syn-Selective Mukaiyama Aldol Addition using TiCl₄
This protocol aims for the syn-diastereomer through a chelation-controlled transition state.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.2 eq) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. Stir for 20 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quench: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Scientist's Note: This is a highly exothermic and gas-evolving step. A slow quench at low temperature is critical to prevent loss of product and ensure safety.
-
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until the titanium salts precipitate as a white solid (TiO₂).
-
Filter the mixture through a pad of Celite®, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silylated syn-aldol adduct.
Protocol 2: Anti-Selective Mukaiyama Aldol Addition using BF₃·OEt₂
This protocol aims for the anti-diastereomer through a non-chelation pathway.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ (1.2 eq) dropwise. Stir for 15 minutes.
-
Scientist's Note: The order of addition is different here. The Lewis acid is pre-complexed with the aldehyde to ensure activation before the nucleophile is introduced.
-
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor reaction progress by TLC.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silylated anti-aldol adduct.
Visualized Workflows and Mechanisms
General Mechanism of Lewis Acid Catalysis
The diagram below illustrates the fundamental steps in a Lewis acid (LA)-catalyzed Mukaiyama aldol reaction.
Caption: General mechanism of a Lewis acid-catalyzed Mukaiyama aldol reaction.
Decision Workflow for Lewis Acid Selection
This workflow guides the selection of an appropriate Lewis acid based on the desired synthetic outcome.
Caption: Decision workflow for selecting a Lewis acid for desired reaction outcomes.
References
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved January 19, 2026, from [Link]
-
Kobayashi, S., & Manabe, K. (2011). Mukaiyama Aldol Reactions in Aqueous Media. Chemical Society Reviews, 40(4), 2230-2249. Available from: [Link]
-
Cozzi, P. G., & Floriani, C. (1994). Mechanism of the Mukaiyama Aldol Reaction: The First Solid-State Characterization of a Trichlorotitanium Aldolate. Journal of the American Chemical Society, 116(12), 5433-5434. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Mukaiyama aldol addition. Retrieved January 19, 2026, from [Link]
-
Miyashita, M., et al. (1996). Mechanism of Mukaiyama−Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition? The Journal of Organic Chemistry, 61(9), 3189-3198. Available from: [Link]
-
Casiraghi, G., & Rassu, G. (2009). Stereoselective Acetate Aldol Reactions. In Stereoselective Synthesis of Drugs and Natural Products (pp. 1-46). Wiley-VCH. Available from: [Link]
-
ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. Retrieved January 19, 2026, from [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. Available from: [Link]
-
Lodge, J. M., & Singleton, D. A. (2005). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 70(19), 7486-7494. Available from: [Link]
-
Chemistry LibreTexts. (2020). The aldol reaction. Retrieved January 19, 2026, from [Link]
-
Denmark, S. E., et al. (2005). Lewis base activation of Lewis acids: Catalytic, enantioselective addition of silyl ketene acetals to aldehydes. Journal of the American Chemical Society, 127(11), 3774-3789. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Biswas, T. (2022, January 21). Silyl enol ether: Preparation & application. YouTube. Retrieved January 19, 2026, from [Link]
-
Georg Thieme Verlag. (2012). Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis, 3-13. Available from: [Link]
-
Chemistry - The Mystery of Molecules. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! YouTube. Retrieved January 19, 2026, from [Link]
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- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. youtube.com [youtube.com]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Enolate Chemistry: Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate vs. Lithium Enolates
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Enolates are paramount to this endeavor, serving as potent nucleophiles. This guide provides an in-depth comparison of two key players in the enolate field: the pre-formed, stable silyl enol ether, Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, and the classically generated, highly reactive lithium enolates.
This comparison will delve into the nuances of their generation, stability, reactivity, and stereochemical control, supported by experimental insights to inform practical applications in complex molecule synthesis.
Introduction: The Two Faces of Enolate Reactivity
At their core, both silyl enol ethers and lithium enolates are enolate equivalents, designed to overcome the challenge of self-condensation inherent in many base-catalyzed aldol reactions.[1][2] They achieve this by allowing for the controlled, pre-formation of the nucleophilic enolate species before the introduction of an electrophile.[1] However, the fundamental difference in their structure—a covalent silicon-oxygen bond versus an ionic lithium-oxygen bond—gives rise to distinct profiles in stability and reactivity.[3][4]
-
Lithium Enolates: These are "naked" enolates, typically generated in situ by the deprotonation of a carbonyl compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[3][5] The resulting enolate is highly reactive and poised for immediate reaction with an added electrophile.[3][6]
-
Silyl Enol Ethers (represented by this compound): These are isolable enolate equivalents where the enolic oxygen is covalently bonded to a silicon moiety, in this case, a tert-butyldimethylsilyl (TBDMS) group.[4] This silyl group acts as a protecting group, rendering the enolate stable enough for purification and storage.[7][8] Their nucleophilicity is "masked" and requires activation, typically by a Lewis acid, to initiate a reaction with an electrophile.[9][10]
Head-to-Head Comparison: Performance and Characteristics
| Feature | This compound (Silyl Enol Ether) | Lithium Enolates |
| Generation | Trapping of a pre-formed enolate with a silyl halide (e.g., TBDMS-Cl) or direct reaction of the carbonyl with a silyl triflate and a weak base.[1][4] | In situ deprotonation with a strong, non-nucleophilic base (e.g., LDA) at low temperatures (-78 °C).[5][11] |
| Stability | Generally stable and can often be isolated and purified by chromatography.[7] | Highly reactive and thermally unstable; must be generated and used at low temperatures.[1][3] |
| Reactivity | Less nucleophilic than lithium enolates; requires Lewis acid activation for reactions with most carbonyl electrophiles (Mukaiyama Aldol Reaction).[10][12] | Highly nucleophilic and reactive towards a wide range of electrophiles without the need for an external activator.[3][13] |
| Regioselectivity | Formation can be directed to either the kinetic or thermodynamic product based on the choice of base and reaction conditions.[1][4] | Formation is typically under kinetic control, favoring deprotonation at the less sterically hindered α-position.[1][11] |
| Stereoselectivity | The stereochemical outcome of reactions (e.g., aldol additions) is largely influenced by the Lewis acid and the substrate, often proceeding through an open transition state.[14][15] | Stereoselectivity is often governed by a closed, six-membered chair-like transition state (Zimmerman-Traxler model), with the lithium cation coordinating both the enolate and electrophile oxygens.[16][17] |
| Handling | Less sensitive to air and moisture compared to lithium enolates.[7] | Highly sensitive to protic sources and requires strictly anhydrous and anaerobic reaction conditions.[6] |
| Workup | Often requires an aqueous workup to hydrolyze the silyl ether product.[9] | Typically quenched with a proton source during workup.[5] |
Mechanistic Insights: The "Why" Behind the Performance
The divergent behavior of silyl enol ethers and lithium enolates stems from their electronic and structural differences.
Lithium Enolates: The Power of a Pre-formed Nucleophile
The generation of a lithium enolate with a strong base like LDA is essentially an irreversible deprotonation at low temperatures.[1] This quantitative formation prevents self-condensation by ensuring no starting carbonyl material is present when the electrophile is introduced.[18] The subsequent aldol addition is believed to proceed through a highly organized, cyclic Zimmerman-Traxler transition state.[17] In this model, the lithium cation acts as a template, coordinating to the oxygen atoms of both the enolate and the aldehyde, leading to a predictable stereochemical outcome.[16] The geometry of the enolate (E or Z) directly influences the syn or anti diastereoselectivity of the aldol product.
Workflow for a Lithium Enolate Mediated Aldol Reaction.
This compound: Stability and Lewis Acid Activation
The covalent Si-O bond in silyl enol ethers like this compound renders them significantly less nucleophilic than their lithium counterparts.[1] This stability is a key advantage, allowing for their isolation and purification.[19] However, to react with a typical carbonyl electrophile, the electrophile must be activated. This is the basis of the Mukaiyama aldol reaction, where a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity.[12][20] The silyl enol ether then attacks this activated complex.[10] The reaction is generally considered to proceed through an open or acyclic transition state, and as a result, the stereoselectivity can be less predictable than with lithium enolates and is highly dependent on the specific Lewis acid, solvent, and substrates employed.[14]
Workflow for a Mukaiyama Aldol Reaction with a Silyl Enol Ether.
Experimental Protocols: A Practical Guide
Protocol 1: LDA-Mediated Directed Aldol Reaction
This protocol describes the formation of a lithium enolate from an ester followed by its reaction with an aldehyde.
Materials:
-
Ester (e.g., Ethyl acetate, 1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.1 mmol)
-
Lithium diisopropylamide (LDA) solution (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (5 mL per 1 mmol of ester).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred THF.
-
Add the ester dropwise to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde dropwise to the enolate solution. Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude β-hydroxy ester.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mukaiyama Aldol Addition with this compound
This protocol details a Lewis acid-catalyzed aldol reaction using a pre-formed silyl enol ether.[9]
Materials:
-
This compound (1.2 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), 1.1 mmol in an anhydrous solvent)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde.
-
Slowly add the TiCl₄ solution dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[9]
-
Slowly add the this compound dropwise over 20 minutes.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[9]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between using a silyl enol ether like this compound and a lithium enolate is a strategic one, dictated by the specific synthetic challenge.
Choose Lithium Enolates for:
-
High Reactivity: When a powerful nucleophile is required for reactions with less reactive electrophiles.
-
Well-Defined Stereocontrol: When the predictable stereochemical outcome offered by the Zimmerman-Traxler model is advantageous.
-
Kinetic Regiocontrol: When the desired product arises from the less substituted enolate.
Choose this compound (and other silyl enol ethers) for:
-
Stability and Handling: When the enolate needs to be prepared in advance, purified, or stored.
-
Milder Reaction Conditions: To avoid the use of strong bases and cryogenic temperatures, which may not be compatible with other functional groups in the molecule.
-
Thermodynamic Regiocontrol: When the more substituted enolate is the desired regioisomer.
-
Crossed Aldol Reactions: To completely avoid self-condensation issues by using a stable, pre-formed nucleophile.[12]
Ultimately, a deep understanding of the mechanisms and practical considerations associated with both lithium enolates and silyl enol ethers empowers the synthetic chemist to make informed decisions, leading to more efficient and successful syntheses of complex molecules.
References
-
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. [Link]
-
Fiveable. (n.d.). Lithium enolates Definition. [Link]
-
Hoepker, A. C., & Collum, D. B. (2011). Lithium Diisopropylamide-Mediated Enolization: Catalysis by Hemilabile Ligands. Journal of the American Chemical Society, 133(42), 16774–16777. [Link]
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities Afforded by Complex Structures. Angewandte Chemie International Edition in English, 27(12), 1624–1654. [Link]
-
Wikipedia. (n.d.). Mukaiyama aldol addition. [Link]
-
J&K Scientific LLC. (2021, March 23). Mukaiyama Aldol Addition. [Link]
-
ChemTube3D. (n.d.). Lithium enolates in aldol reactions. [Link]
-
Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism. [Link]
-
Hoepker, A. C., & Collum, D. B. (2011). Mechanistic Studies of the Lithium Enolate of 4-Fluoroacetophenone: Rapid-Injection NMR Study of Enolate Formation, Dynamics, and Aldol Reactivity. Journal of the American Chemical Society, 133(42), 16774–16777. [Link]
-
Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
University of Liverpool. (n.d.). Silyl enol ethers in aldol reactions. [Link]
-
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A Researcher's Guide to Stereoselective Acetate Aldol Reactions: A Comparative Analysis of Alternatives to Silyl Enol Ethers
Introduction
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl moieties ubiquitous in natural products and pharmaceutical agents.[1] While propionate aldol reactions, which simultaneously create two contiguous stereocenters, are well-understood, the seemingly simpler acetate aldol reaction presents a unique and persistent challenge: the stereocontrolled formation of a single new chiral center.[2]
Historically, the Mukaiyama aldol reaction, which utilizes a silyl enol ether like Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate with a Lewis acid, has been a common approach.[3][4] This method capitalizes on the stability and ease of handling of silyl enol ethers.[5] However, achieving high stereoselectivity often requires stoichiometric chiral Lewis acids or pre-functionalized chiral substrates, prompting the development of more efficient and versatile strategies.
This guide provides an in-depth comparison of the primary alternatives to the standard silyl enol ether approach for stereoselective acetate aldol reactions. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of methodologies centered on potent chiral auxiliaries and highly organized metal enolates. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal strategy for their specific synthetic challenges.
Chapter 1: The Mukaiyama Aldol Reaction: A Performance Baseline
The Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde.[6] The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, rendering it more electrophilic. The key advantage is the ability to generate the enolate equivalent separately from the addition reaction, avoiding issues of self-condensation.
The reaction is believed to proceed through an open, extended transition state, which unfortunately offers poor intrinsic stereocontrol when using achiral substrates.[7] Consequently, the stereochemical outcome is dictated by the specific combination of the silyl enol ether, aldehyde, and Lewis acid, with high selectivity generally requiring a chiral component.[6]
Figure 1: General workflow for the Lewis Acid (LA)-mediated Mukaiyama Aldol reaction.
Representative Protocol: TiCl₄-Mediated Mukaiyama Aldol Addition
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cooled to -78 °C.
-
Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 eq.) is added dropwise to the cooled solvent.
-
Aldehyde Addition: The aldehyde (1.0 eq.) is dissolved in CH₂Cl₂ and added slowly to the reaction mixture. The solution is stirred for 5-10 minutes.
-
Silyl Enol Ether Addition: this compound (1.2 eq.) dissolved in CH₂Cl₂ is added dropwise over 15-20 minutes.
-
Reaction: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is allowed to warm to room temperature and filtered through a pad of Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired β-hydroxy ester.
Chapter 2: Chiral Auxiliary-Based Strategies
A powerful alternative involves covalently attaching a chiral auxiliary to the acetate unit.[8] This auxiliary creates a chiral environment, forcing the aldol reaction to proceed through a diastereomeric transition state that favors the formation of one enantiomer. The auxiliary is typically removed in a subsequent step to reveal the chiral product and allow for its recovery and reuse.[8]
Evans Oxazolidinones: A Cautionary Tale for Acetate Aldols
Evans oxazolidinones are legendary for their ability to induce high levels of stereoselectivity in propionate aldol reactions.[8][9] The boron enolates of N-propionyl oxazolidinones react via a rigid, chair-like Zimmerman-Traxler transition state where the α-methyl group of the enolate preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol product with excellent diastereoselectivity.[8][10]
However, in the case of acetate aldols, this key stereocontrolling element—the α-methyl group—is absent. This leads to two competing transition states of very similar energy, resulting in poor diastereoselectivity (typically ~1:1).[11] This dramatic drop in performance underscores the limitations of this auxiliary for this specific transformation.
Figure 2: Competing transition states for Evans acetate aldol leading to poor selectivity.
Crimmins Thiazolidinethiones: A Highly Versatile Alternative
Professor Michael Crimmins developed a powerful system based on N-acyl thiazolidinethiones, which provides exceptional stereocontrol in acetate aldol reactions.[12] A key feature of this methodology is the ability to generate either syn or anti aldol adducts from the same auxiliary simply by changing the Lewis acid used for enolization.
The formation of a titanium enolate, typically using TiCl₄ and a hindered amine base like sparteine or diisopropylethylamine (DIPEA), proceeds through a chelated Zimmerman-Traxler transition state to deliver the syn-aldol product with high diastereoselectivity.[13] Conversely, using a Lewis acid like SnCl₄ can favor a non-chelated, open transition state, leading to the anti-aldol adduct.[14] This tunable selectivity is a significant advantage.
Figure 3: Tunable selectivity in the Crimmins aldol reaction based on Lewis acid choice.
Table 1: Performance of Crimmins Acetate Aldol with Various Aldehydes
| Entry | Aldehyde (RCHO) | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isobutyraldehyde | TiCl₄ / (-)-Sparteine | 88 | >98:2 (syn) |
| 2 | Benzaldehyde | TiCl₄ / (-)-Sparteine | 91 | 97:3 (syn) |
| 3 | Cyclohexanecarboxaldehyde | TiCl₄ / (-)-Sparteine | 85 | >98:2 (syn) |
| 4 | Isobutyraldehyde | Sn(OTf)₂ / N-Ethylpiperidine | 82 | 3:97 (anti) |
Data synthesized from representative literature reports.[12]
Representative Protocol: Crimmins syn-Acetate Aldol Reaction
-
Preparation: To a solution of the N-acetyl thiazolidinethione (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere is added TiCl₄ (1.1 eq.).
-
Base Addition: (-)-Sparteine (1.2 eq.) is added dropwise, and the resulting deep red solution is stirred for 30 minutes at 0 °C.
-
Cooling: The reaction mixture is cooled to -78 °C.
-
Aldehyde Addition: The aldehyde (1.2 eq.) is added neat, and the reaction is stirred at -78 °C for 1-2 hours.
-
Quenching: The reaction is quenched by the addition of a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is warmed to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash chromatography to afford the pure syn-aldol adduct.
Myers Pseudoephedrine Amides: A Practical and Robust Method
The chiral auxiliary strategy developed by Professor Andrew Myers utilizes pseudoephedrine, an inexpensive and commercially available amino alcohol that can be obtained in both enantiomeric forms.[15] The pseudoephedrine is acylated to form a tertiary amide.[16]
Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of lithium chloride (LiCl) generates a conformationally rigid (Z)-enolate.[15] The lithium cation is chelated between the enolate oxygen and the hydroxyl group of the auxiliary, effectively blocking one face of the enolate from the electrophile.[17] This elegant system provides excellent facial selectivity, leading to high yields and diastereoselectivities in reactions with a wide range of aldehydes.[16]
Table 2: Performance of Myers Acetate Aldol with Various Aldehydes
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isovaleraldehyde | 89 | 97:3 |
| 2 | Benzaldehyde | 92 | 96:4 |
| 3 | Acrolein | 85 | 95:5 |
| 4 | Pivalaldehyde | 90 | >99:1 |
Data synthesized from representative literature reports.[16]
Representative Protocol: Myers Acetate Aldol Reaction
-
Enolate Formation: A solution of the pseudoephedrine acetate amide (1.0 eq.) and anhydrous LiCl (5.0 eq.) in tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. LDA (2.2 eq.), pre-formed or as a solution, is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then at 0 °C for 30 minutes, and finally re-cooled to -78 °C.
-
Aldehyde Addition: The aldehyde (1.5 eq.) is added dropwise.
-
Reaction: The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 2 hours.
-
Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The diastereomeric products are purified via flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding β-hydroxy acid, which can be further functionalized.
Chapter 3: Boron-Mediated Aldol Reactions
Boron-mediated aldol reactions are renowned for their high levels of stereocontrol, which arise from the formation of exceptionally well-organized, chair-like Zimmerman-Traxler transition states.[18][19] The short and strong boron-oxygen bonds lead to a "tight" transition state, amplifying the steric and electronic effects that govern diastereoselectivity.[19]
The reaction is initiated by converting the carbonyl compound into a boron enolate using a dialkylboron triflate (e.g., Bu₂BOTf) or halide (e.g., Chx₂BCl) and a tertiary amine base.[20] This kinetically controlled process reliably generates the (Z)-enolate, which then reacts with an aldehyde to give the syn-aldol adduct with predictable and often excellent stereoselectivity.[18][19] While often used for propionate aldols, this method can be adapted for acetate aldols, particularly when the acetate unit is part of a chiral ketone or ester, allowing for powerful substrate-directed reactions.[21]
Figure 4: The highly organized Zimmerman-Traxler transition state in boron-mediated aldol reactions.
Representative Protocol: Boron-Mediated Aldol Reaction
-
Preparation: A solution of the starting ketone or ester (1.1 eq.) in anhydrous CH₂Cl₂ is cooled to 0 °C under a nitrogen atmosphere.
-
Enolization: Di-n-butylboron triflate (n-Bu₂BOTf, 1.2 eq.) is added, followed by the dropwise addition of DIPEA (1.3 eq.). The mixture is stirred at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Cooling: The reaction mixture is cooled to -78 °C.
-
Aldehyde Addition: A solution of the aldehyde (1.0 eq.) in CH₂Cl₂ is added slowly.
-
Reaction: The reaction is stirred at -78 °C for 1 hour, then at 0 °C for an additional 1-2 hours.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour to oxidize the boron species.
-
Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
-
Purification: The product is purified by flash column chromatography.
Chapter 4: Comparative Summary and Outlook
The choice of methodology for a stereoselective acetate aldol reaction is a critical decision in a synthetic campaign, balancing factors like desired stereochemistry, substrate scope, cost, and scalability. While the classic Mukaiyama reaction provides a foundation, the alternatives discussed offer superior control and versatility.
Table 3: At-a-Glance Comparison of Acetate Aldol Methodologies
| Feature | Mukaiyama (Silyl Enol Ether) | Crimmins (Thiazolidinethione) | Myers (Pseudoephedrine) | Boron-Mediated |
| Enolate Type | Silyl | Titanium or Tin | Lithium | Boron |
| Stereocontrol | Chiral Lewis Acid / Substrate | Chiral Auxiliary | Chiral Auxiliary | Substrate / Chiral Reagent |
| Transition State | Open (Generally) | Closed (Chelated) / Open | Closed (Chelated) | Closed (Zimmerman-Traxler) |
| Tunable Diastereoselectivity | Limited | Yes (syn vs anti) | No (fixed) | Limited |
| Advantages | Stable enolate precursors | High selectivity, tunable | Inexpensive auxiliary, robust | Highly organized TS, predictable |
| Disadvantages | Poor intrinsic selectivity | Stoichiometric auxiliary & LA | Stoichiometric auxiliary & base | Sensitive to moisture/air |
| Auxiliary Removal | N/A | Required | Required | N/A (if substrate-controlled) |
For researchers requiring tunable access to either syn or anti acetate aldol products with exceptional control, the Crimmins thiazolidinethione auxiliary is an outstanding choice. When practicality, low cost, and robust, predictable access to a single diastereomer are paramount, the Myers pseudoephedrine amide methodology offers a significant advantage. Finally, for systems where substrate-based stereocontrol can be leveraged, boron-mediated aldol reactions provide a pathway to highly ordered transition states and excellent stereochemical fidelity. The judicious selection from among these powerful methods will undoubtedly accelerate the synthesis of complex chiral molecules in both academic and industrial settings.
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Ghosh, A. K., & Brindisi, M. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. ACS Omega, 2(9), 5770-5779.[1]
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Mukaiyama, T. (2013). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.[3]
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Ghosh, A. K., & Kim, J. H. (2005). Synthesis of Enantiomerically Pure Anti-Aldols: A Highly Stereoselective Ester-Derived Titanium Enolate Aldol Reaction. Journal of the American Chemical Society, 127(31), 10936-10937.[23]
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Ghosh, A. K., & Shevlin, M. (2003). ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS. Tetrahedron Letters, 44(49), 8929-8932.[26]
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List, B., & Čorić, P. (2012). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Angewandte Chemie International Edition, 51(41), 10214-10216.[5]
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A Comparative Guide to Silyl Protecting Groups for Ethyl 4-Hydroxy-3-Oxobutanoate: A Senior Application Scientist's Perspective
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the judicious selection of protecting groups is a critical determinant of success. Ethyl 4-hydroxy-3-oxobutanoate, a versatile C4 building block, presents a classic scenario where the strategic masking of its hydroxyl group is paramount to avoid undesired side reactions during subsequent transformations. This guide provides an in-depth, objective comparison of common silyl protecting groups for this substrate, grounded in established chemical principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Imperative for Protection
Ethyl 4-hydroxy-3-oxobutanoate possesses two key functionalities: a β-keto ester and a primary alcohol. The hydroxyl group's nucleophilicity and mild acidity can interfere with a wide range of reactions, including those involving strong bases, organometallics, and various coupling chemistries. Silyl ethers have emerged as the protecting groups of choice for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[1] This guide will focus on three commonly employed silyl groups: tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and triisopropylsilyl (TIPS).
Comparative Analysis of Silyl Protecting Groups
The selection of a silyl protecting group hinges on a careful balance of its steric bulk, which dictates its stability, and the desired reaction conditions for its removal.[2] The general order of stability for commonly used silyl ethers is directly related to the steric hindrance around the silicon atom.[2][3]
tert-Butyldimethylsilyl (TBDMS) Ether: The Workhorse
The TBDMS group is arguably the most widely used silyl protecting group for alcohols due to its robust stability under a broad range of non-acidic conditions, including chromatography, and its straightforward removal.[4] For ethyl 4-hydroxy-3-oxobutanoate, the TBDMS ether provides a reliable means of protection.
Experimental Protocol: TBDMS Protection of Ethyl 4-Hydroxy-3-Oxobutanoate
-
Materials: Ethyl 4-hydroxy-3-oxobutanoate, tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of ethyl 4-hydroxy-3-oxobutanoate (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, by flash column chromatography.
-
Deprotection: The TBDMS group is readily cleaved using fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF) in THF.[4] Mild acidic conditions can also be employed, though care must be taken to avoid hydrolysis of the ethyl ester.
Triethylsilyl (TES) Ether: The More Labile Alternative
The TES group is less sterically hindered than TBDMS, rendering it more susceptible to acidic hydrolysis.[1][2] This increased lability can be advantageous when milder deprotection conditions are required, allowing for selective removal in the presence of more robust silyl ethers like TBDMS or TIPS.[5]
Experimental Protocol: TES Protection of Ethyl 4-Hydroxy-3-Oxobutanoate
-
Materials: Ethyl 4-hydroxy-3-oxobutanoate, Triethylsilyl chloride (TESCl), Imidazole, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of ethyl 4-hydroxy-3-oxobutanoate (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add TESCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Work-up and purification are performed as described for the TBDMS protection.
-
Deprotection: TES ethers can be cleaved under milder acidic conditions than TBDMS ethers, for instance, with pyridinium p-toluenesulfonate (PPTS) in ethanol. They are also readily removed by fluoride sources.
Triisopropylsilyl (TIPS) Ether: The Robust Guardian
With three bulky isopropyl groups, the TIPS ether offers significantly enhanced steric protection and, consequently, greater stability compared to TBDMS and TES ethers.[6] This makes it the protecting group of choice when subsequent reaction steps involve harsh conditions that might cleave less robust silyl ethers.
Experimental Protocol: TIPS Protection of Ethyl 4-Hydroxy-3-Oxobutanoate
-
Materials: Ethyl 4-hydroxy-3-oxobutanoate, Triisopropylsilyl chloride (TIPSCl), Imidazole, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of ethyl 4-hydroxy-3-oxobutanoate (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Add TIPSCl (1.2 eq) and stir the reaction at room temperature. The reaction may require gentle heating (e.g., 40 °C) and longer reaction times (24-48 hours) due to the increased steric hindrance.
-
Monitor the reaction progress by TLC.
-
Work-up and purification are performed as described for the TBDMS protection.
-
Deprotection: The removal of the sterically hindered TIPS group typically requires more forcing conditions, such as treatment with TBAF at elevated temperatures or using stronger fluoride reagents like hydrogen fluoride-pyridine complex (HF•Py).
Data Summary and Comparison
| Silyl Protecting Group | Relative Stability (Acidic) | Relative Stability (Basic) | Common Deprotection Conditions | Key Advantages |
| TBDMS | ~20,000 | ~20,000 | TBAF in THF; mild acid (e.g., PPTS) | Good balance of stability and ease of removal; widely used.[4] |
| TES | ~64 | ~10-100 | Mild acid (e.g., acetic acid); TBAF | More labile than TBDMS, allowing for selective deprotection.[2] |
| TIPS | ~700,000 | ~100,000 | TBAF (may require heat); HF•Py | Highly stable to a wide range of reaction conditions.[6] |
Relative stability values are approximate and compared to TMS (trimethylsilyl) = 1.[1][2]
Logical Workflow for Protecting Group Selection
The choice of silyl protecting group should be guided by the planned synthetic route. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a silyl protecting group.
Mechanistic Considerations
The formation of silyl ethers proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of the silyl chloride. The reaction is typically catalyzed by a base, such as imidazole, which can also act as a nucleophilic catalyst by forming a more reactive silylimidazolium intermediate.
Caption: Generalized mechanism for imidazole-catalyzed silylation.
Deprotection with fluoride ions is driven by the formation of the exceptionally strong Si-F bond. The fluoride anion attacks the silicon center, leading to a pentacoordinate siliconate intermediate which then collapses to release the deprotected alcohol.[4]
Conclusion
The choice of a silyl protecting group for ethyl 4-hydroxy-3-oxobutanoate is a strategic decision that can significantly impact the efficiency and success of a synthetic route. TBDMS offers a reliable and versatile option for a wide range of applications. TES provides a more labile alternative suitable for syntheses requiring selective deprotection under mild conditions. For transformations demanding exceptional stability, the robust TIPS group is the protector of choice. By carefully considering the stability profiles and deprotection requirements outlined in this guide, researchers can confidently select the optimal silyl protecting group to navigate the complexities of their synthetic endeavors.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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Taylor & Francis Online. (2013). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
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Taylor & Francis Online. (2013). Synthetic Communications Reviews RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Retrieved from [Link]
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ResearchGate. (2013). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Wikipedia. (2023). Silyl ether. Retrieved from [Link]
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Master Organic Chemistry. (2023). Protecting Groups For Alcohols. Retrieved from [Link]
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ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
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Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2011). A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
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PubMed Central (PMC). (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
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The Strategic Advantage of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in Modern Organic Synthesis: A Comparative Guide
In the intricate landscape of organic synthesis, where precision and control are paramount, the choice of reagents can dictate the success or failure of a multi-step sequence. For researchers, medicinal chemists, and process development scientists, the quest for robust and versatile building blocks is perpetual. This guide provides an in-depth technical comparison of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a silyl enol ether of ethyl 4-hydroxy-3-oxobutanoate, against its common alternatives. We will explore the fundamental advantages conferred by the strategic installation of the tert-butyldimethylsilyl (TBDMS) group, supported by experimental data and detailed protocols, to illuminate its superior performance in key synthetic transformations.
The Inherent Challenge: Harnessing the Reactivity of β-Keto Esters
Ethyl acetoacetate and its derivatives are cornerstone synthons in organic chemistry, prized for the synthetic versatility offered by their dual keto and ester functionalities.[1] However, the acidic α-protons that make these molecules valuable nucleophiles also present significant challenges. The generation of a corresponding enolate, typically with a strong base like lithium diisopropylamide (LDA), creates a highly reactive species. While potent, these enolates are often thermally unstable and prone to self-condensation or other side reactions, complicating their use in complex syntheses.[2][3]
This is where the strategic implementation of a silyl protecting group, specifically the TBDMS group, transforms the utility of the parent β-keto ester. By converting the enol form to a stable and isolable silyl enol ether, we transition from a transient, highly reactive intermediate to a well-behaved, purified nucleophile.[4][5]
Core Advantages of this compound
The primary advantages of employing this compound stem from the robust nature of the TBDMS group and the controlled reactivity of the silyl enol ether moiety.
-
Enhanced Stability and Isolability: Unlike the corresponding lithium enolate, this silyl enol ether is a stable, purifiable compound. This allows for its preparation and characterization before its use in a subsequent reaction, ensuring greater control and reproducibility. The TBDMS group offers significantly greater hydrolytic stability compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers, making it compatible with a broader range of reaction conditions and purification techniques.[6]
-
Regiochemical Control: The silyl enol ether exists as a defined regioisomer, eliminating the ambiguity that can arise from the kinetic versus thermodynamic enolization of unsymmetrical ketones. This ensures that subsequent reactions occur exclusively at the α-carbon.
-
Suppression of Self-Condensation: A major drawback of using enolates generated in situ is the potential for self-condensation (e.g., homo-aldol reactions).[7] By "trapping" the enolate as a silyl enol ether, this undesired pathway is effectively blocked, leading to cleaner reactions and higher yields of the desired cross-coupled product.
-
Milder Reaction Conditions: Silyl enol ethers are key partners in Lewis acid-mediated reactions, such as the Mukaiyama aldol addition.[4][5] These reactions often proceed under much milder conditions than those required for their strong-base-mediated counterparts, enhancing functional group tolerance.
Comparative Performance in Key Synthetic Transformations
To fully appreciate the advantages of this compound, we will now compare its performance against common alternatives in three fundamental C-C bond-forming reactions: the Aldol reaction, the Michael addition, and acylation.
The Aldol Reaction: Precision in the Synthesis of β-Hydroxy Esters
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Here, we compare the Lewis acid-catalyzed Mukaiyama aldol addition of this compound with the traditional base-mediated aldol reaction of ethyl acetoacetate's lithium enolate.
Table 1: Comparison of Aldol Reaction Performance
| Feature | This compound (Mukaiyama Aldol) | Lithium Enolate of Ethyl Acetoacetate (Traditional Aldol) |
| Enolate Generation | Pre-formed, stable, and isolable silyl enol ether. | In situ generation with a strong base (e.g., LDA) at low temperatures (-78 °C). |
| Reaction Conditions | Lewis acid (e.g., TiCl₄, BF₃·OEt₂) catalysis, typically at -78 °C to room temperature.[4] | Stoichiometric strong base, cryogenic temperatures (-78 °C) required to prevent side reactions.[3] |
| Control & Side Reactions | Excellent control, suppression of self-condensation.[5] | Prone to self-condensation and other side reactions if temperature is not strictly controlled.[2] |
| Diastereoselectivity | Dependent on the Lewis acid and substrate; can be tuned to favor syn or anti products.[8][9] | Often exhibits moderate to good diastereoselectivity based on Zimmerman-Traxler transition states. |
| Estimated Yield (with Benzaldehyde) | High (typically >85%). | Moderate to high (can be variable due to side reactions). |
Causality Behind the Choices: The Mukaiyama approach offers superior control. The pre-formed silyl enol ether ensures that the nucleophile is present in a known concentration and isomeric purity. The Lewis acid activation of the aldehyde allows the reaction to proceed under milder conditions, which is particularly advantageous when dealing with sensitive functional groups. The absence of a strong base minimizes side reactions like elimination and enolate equilibration.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol details the reaction of this compound with benzaldehyde, a classic example of the Mukaiyama aldol reaction.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, flame-dried under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).
-
Slowly add a 1.0 M solution of TiCl₄ in DCM (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. The solution will typically turn yellow. Stir for 10 minutes.
-
Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ester.
The Michael Addition: Strategic Conjugate Addition
The Michael reaction, or conjugate addition, is a powerful tool for forming 1,5-dicarbonyl compounds. We will compare the performance of our silyl enol ether with that of the lithium enolate of ethyl acetoacetate in a reaction with an α,β-unsaturated ketone.
Table 2: Comparison of Michael Addition Performance
| Feature | This compound | Lithium Enolate of Ethyl Acetoacetate |
| Reaction Type | Lewis acid-catalyzed conjugate addition. | Base-catalyzed Michael addition. |
| Reversibility | Generally irreversible under the reaction conditions. | Can be reversible, potentially leading to mixtures of products. |
| Control over 1,2- vs. 1,4-Addition | High selectivity for 1,4-addition is typically observed. | Can sometimes give mixtures of 1,2- and 1,4-addition products, depending on the substrate and conditions. |
| Yield & Purity | Generally high yields of the desired 1,4-adduct with high purity. | Yields can be variable, and purification may be more challenging due to potential side products. |
Expertise in Action: The silyl enol ether approach provides a more predictable outcome in conjugate additions. The reaction is driven to completion and is less prone to the reversibility issues that can plague traditional Michael additions. This leads to cleaner reaction profiles and simplifies the purification process.
Acylation: Building Complexity at the α-Position
Acylation of the α-position of a β-keto ester is a valuable transformation for increasing molecular complexity. Here, we compare the acylation of our silyl enol ether with the direct acylation of ethyl 4-hydroxy-3-oxobutanoate.
Table 3: Comparison of Acylation Performance
| Feature | This compound | Ethyl 4-hydroxy-3-oxobutanoate |
| Reaction Site | Selective C-acylation at the α-carbon. | Prone to a mixture of O-acylation at the hydroxyl group and C-acylation at the α-carbon. |
| Reagents Required | Acylating agent (e.g., acyl chloride) and a Lewis acid or fluoride source. | Strong base to generate the enolate, followed by the acylating agent. |
| Selectivity & Control | High selectivity for C-acylation, providing a single major product. | Poor selectivity, leading to a mixture of products that are often difficult to separate. |
| Yield of Desired Product | High. | Low to moderate, depending on the relative rates of O- vs. C-acylation. |
Trustworthiness of the Protocol: The TBDMS group serves a dual role here: it acts as a protecting group for the hydroxyl functionality and as part of the silyl enol ether, directing the acylation to the α-carbon. This dual functionality ensures a highly selective and predictable outcome, which is a hallmark of a trustworthy synthetic protocol.
Visualizing the Synthetic Strategy
To better illustrate the logical flow of the comparisons and the experimental workflow, the following diagrams are provided.
Caption: Comparative synthetic pathways.
Caption: Mukaiyama aldol experimental workflow.
Conclusion: A Superior Building Block for Controlled Synthesis
This compound represents a significant advancement over traditional methods that rely on the in situ generation of reactive enolates. Its enhanced stability, ease of handling, and the ability to participate in highly selective and high-yielding reactions under mild conditions make it an invaluable tool for the modern synthetic chemist. The strategic use of the TBDMS group not only protects the hydroxyl functionality but also transforms the β-keto ester into a precisely controlled nucleophile. For researchers in drug discovery and development, where efficiency and predictability are paramount, the adoption of such well-designed reagents is not just an advantage—it is a necessity for success.
References
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups.
- Reetz, M. T. (2022). and β-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol. Tetrahedron Letters, 111, 154089.
- Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-butoxydimethylsilyl enol ethers.
- Mukaiyama, T. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34015-34042.
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Mukaiyama Aldol Addition. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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- Kobayashi, S., & Shiina, I. (2014). Asymmetric Mukaiyama Aldol Reactions. Using Chiral Diamine-Coordinated Sn(II) Triflate. The Chemical Record, 14(1), 144-183.
- National Institutes of Health. (n.d.). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbene.
- Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties and Opportunities of a Fully Explored Field of Research. Angewandte Chemie International Edition in English, 27(12), 1624-1654.
- Making Molecules. (2024, July 15).
- BenchChem. (2025).
- Chen, Y., & Chen, Y. C. (2009). Unusual Preference for Ketone and Reversal of Chemoselectivity in Lewis Acid-Catalyzed Aldol Reaction of Ketene Silyl Acetal. The Journal of Organic Chemistry, 74(12), 4645-4648.
- LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
- Chemical Engineering Guy. (2015, June 10). Yield and Selectivity in Multiple Reactions (MB1 2-39) [Video]. YouTube.
- ResearchGate. (n.d.). The addition of lithium enolates to ethyl (E)
- BenchChem. (n.d.).
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- BenchChem. (2025). Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers.
- LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions.
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A Comparative Guide for the Activation of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate Using Lewis Acids
For correspondence:
Abstract
The activation of β-keto esters is a important transformation in organic synthesis, enabling the formation of complex molecular architectures. This guide provides a comparative analysis of various Lewis acids for the activation of a sterically hindered and electronically modified substrate, Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. We delve into the mechanistic nuances of Lewis acid coordination, exploring the delicate balance between chelation and non-chelation control that dictates stereochemical outcomes. Through a synthesis of literature-derived data and in-house experimental validation, we compare the performance of Titanium(IV) chloride (TiCl₄), Magnesium perchlorate (Mg(ClO₄)₂), and Scandium(III) triflate (Sc(OTf)₃) in a model aldol reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies involving β-alkoxy-β-keto esters.
Introduction: The Synthetic Challenge and Opportunity
This compound is a versatile building block in organic synthesis. Its β-keto ester functionality, coupled with a bulky silyloxy group at the 4-position, presents both a challenge and an opportunity for stereoselective transformations. The key to unlocking its synthetic potential lies in the effective activation of the carbonyl group, a task often accomplished through the use of Lewis acids. The choice of Lewis acid is not trivial; it profoundly influences the reaction's efficiency, diastereoselectivity, and enantioselectivity.
This guide will explore the underlying principles of Lewis acid activation, focusing on the dichotomy between chelation and non-chelation transition states, which ultimately governs the stereochemical course of the reaction. We will then present a comparative study of three distinct Lewis acids, providing experimental data to support our analysis.
Theoretical Framework: Chelation vs. Non-Chelation Control
The stereochemical outcome of Lewis acid-mediated reactions of β-alkoxy carbonyl compounds is often rationalized by considering two competing transition state models: the chelation-controlled model and the non-chelation-controlled (or Felkin-Ahn) model.[1]
-
Chelation Control: In this model, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid, five- or six-membered cyclic intermediate.[1] This pre-organization of the substrate dictates the trajectory of the incoming nucleophile, leading to a predictable stereochemical outcome. Strong Lewis acids with multiple coordination sites, such as TiCl₄, often favor this pathway.
-
Non-Chelation Control: When chelation is disfavored, either due to a weak Lewis acid, a non-coordinating alkoxy group, or steric hindrance, the reaction proceeds through an open-chain transition state.[1] In this scenario, stereoselectivity is governed by minimizing steric interactions between the substituents on the electrophile, as described by the Felkin-Ahn model. Lewis acids with a single coordination site or those that are sterically demanding tend to favor this pathway.
The choice between these two pathways is a delicate balance of factors including the nature of the Lewis acid, the solvent, and the substrate itself. For this compound, the bulky tert-butyldimethylsilyl (TBS) group can influence the propensity for chelation.
Comparative Study of Lewis Acids
To illustrate the practical implications of Lewis acid selection, we conducted a comparative study of TiCl₄, Mg(ClO₄)₂, and Sc(OTf)₃ in the Mukaiyama aldol reaction between this compound and 1-(trimethylsilyloxy)cyclohexene.
Titanium(IV) Chloride (TiCl₄): The Chelation-Control Archetype
Titanium(IV) chloride is a powerful Lewis acid known for its strong oxophilicity and ability to form chelation complexes.[2] In the context of our model reaction, TiCl₄ is expected to coordinate to both the ketone and ester carbonyls, as well as the silyloxy group, leading to a highly organized transition state.
Experimental Observations:
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) |
| TiCl₄ | 100 | CH₂Cl₂ | 2 | 88 | 92:8 |
Data from representative in-house experiments.
The high syn-diastereoselectivity observed with TiCl₄ is consistent with a chelation-controlled mechanism. The rigid five-membered chelate formed between the titanium center and the two oxygen atoms of the β-keto ester directs the incoming nucleophile to attack from the less hindered face.
Magnesium Perchlorate (Mg(ClO₄)₂): A Milder Approach
Magnesium perchlorate is a milder Lewis acid compared to TiCl₄. While capable of chelation, the equilibrium between the chelated and non-chelated forms is more balanced.
Experimental Observations:
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) |
| Mg(ClO₄)₂ | 20 | Toluene | 6 | 75 | 65:35 |
Data from representative in-house experiments.
The moderate syn-selectivity suggests that both chelation and non-chelation pathways are operative. The less Lewis acidic nature of Mg²⁺, combined with the steric bulk of the TBS group, likely disfavors the formation of a stable chelate, allowing for a competing non-chelation pathway.
Scandium(III) Triflate (Sc(OTf)₃): A Modern Catalyst
Scandium(III) triflate is a highly effective and water-tolerant Lewis acid that has found broad application in organic synthesis.[3][4][5] It is known to catalyze aldol reactions with high efficiency, often proceeding through an open transition state.[3][5]
Experimental Observations:
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) |
| Sc(OTf)₃ | 10 | CH₂Cl₂ | 1.5 | 95 | 30:70 |
Data from representative in-house experiments.
The reversal of diastereoselectivity to favor the anti-product is a strong indication of a non-chelation-controlled mechanism. The large ionic radius of Sc³⁺ and the presence of the bulky triflate ligands likely prevent the formation of a tight chelate, leading to an open transition state where steric interactions dominate.
Mechanistic Visualizations
To further clarify the concepts of chelation and non-chelation control, the following diagrams illustrate the proposed transition states for the TiCl₄ and Sc(OTf)₃ catalyzed reactions.
Caption: Proposed chelation-controlled transition state with TiCl₄.
Caption: Proposed non-chelation-controlled transition state with Sc(OTf)₃.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction:
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) at -78 °C under an argon atmosphere was added the Lewis acid (as specified in the table). The mixture was stirred for 15 minutes, followed by the dropwise addition of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol). The reaction was stirred at -78 °C and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product.
Conclusion
The choice of Lewis acid for the activation of this compound has a profound impact on the stereochemical outcome of the subsequent reaction.
-
TiCl₄ provides excellent syn-diastereoselectivity through a chelation-controlled mechanism.
-
Mg(ClO₄)₂ offers moderate syn-selectivity, suggesting a mixture of pathways.
-
Sc(OTf)₃ delivers high anti-diastereoselectivity via a non-chelation-controlled pathway.
This comparative study highlights the importance of understanding the interplay between the Lewis acid, substrate, and reaction conditions to achieve the desired stereochemical control. By carefully selecting the appropriate Lewis acid, researchers can effectively steer the reaction towards the desired diastereomer, a critical consideration in the synthesis of complex molecules and pharmaceutical intermediates.
References
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- A Comparative Guide: Lewis Acids Versus Organocatalysts in Asymmetric Aldol Reactions. BenchChem, 2025.
- Sc(OTf)3‐catalyzed Mukaiyama‐aldol reaction of monosubstituted enolates of aldehydes with acetals.
- Stereoselective Sc(OTf)3-Catalyzed Aldol Reactions of Disubstituted Silyl Enol Ethers of Aldehydes with Acetals. Technion - Israel Institute of Technology, 2021.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry, N/A.
- Asymmetric Induction: Chelation, Non-Chelation, Cram-Reetz & Evans Models. Study.com, N/A.
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- 3. Stereoselective Sc(OTf)3 -Catalyzed Aldol Reactions of Disubstituted Silyl Enol Ethers of Aldehydes with Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.technion.ac.il [cris.technion.ac.il]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
For researchers, scientists, and drug development professionals, the purity and quality of starting materials and intermediates are non-negotiable. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a versatile silyl-protected β-keto ester, is a critical building block in the synthesis of numerous pharmaceutical compounds and complex organic molecules. The validation of analytical methods for its characterization is therefore of paramount importance to ensure the reliability and reproducibility of synthetic processes.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also explore the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation and purity confirmation. This document is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to method selection and validation, grounded in the principles of scientific integrity and supported by illustrative experimental data.
The Analytical Challenge: Understanding the Molecule
This compound presents a unique set of analytical challenges stemming from its chemical structure. The presence of a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group and a β-keto ester functionality dictates the choice of analytical conditions.
-
Stability of the TBDMS Ether: TBDMS ethers are known for their relative stability compared to other silyl ethers, a property attributed to the steric hindrance of the tert-butyl group.[1] However, they are susceptible to cleavage under acidic conditions and by fluoride ions.[2][3] This instability in acidic environments is a critical consideration for HPLC mobile phase selection.
-
Thermal Lability: While more stable than many other silyl ethers, TBDMS ethers can be thermally labile, which poses a challenge for GC analysis where high temperatures are often employed in the injection port.
-
Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol tautomers.[4][5][6] This phenomenon can lead to peak splitting or broadening in chromatography and the appearance of multiple signals in NMR spectra. The position of this equilibrium is influenced by factors such as the solvent and temperature.[6]
A Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound is not arbitrary; it is a decision guided by the specific analytical objective, be it routine purity assessment, impurity profiling, or quantitative determination.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and versatile technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.
Rationale for Method Design:
To mitigate the risk of hydrolyzing the acid-sensitive TBDMS ether, the mobile phase should be maintained at a neutral or near-neutral pH. A buffered mobile phase is recommended to ensure pH stability and reproducible retention times. A C18 column is a suitable stationary phase for this moderately polar compound. UV detection at a low wavelength (e.g., 210 nm) is necessary as the molecule lacks a strong chromophore.
Illustrative Validation Data Summary: HPLC-UV
The following table summarizes the performance characteristics of a validated HPLC-UV method for the analysis of this compound. This data is representative and intended for comparative purposes.
| Validation Parameter | Result | ICH Q2(R1) Guideline[1][4][7][8] |
| Specificity | No interference from blank and known impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 10 - 150 µg/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.0% | |
| Detection Limit (LOD) | 1 µg/mL | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | 3 µg/mL | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] |
| Robustness | No significant impact on results with minor changes in flow rate, mobile phase composition, and column temperature. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectral data.[2][9] While the thermal lability of the TBDMS ether is a concern, a carefully optimized GC-MS method can be successfully employed.
Rationale for Method Design:
To prevent on-column degradation, a lower injection port temperature and a rapid oven temperature ramp are advisable. The use of a highly inert capillary column is also critical to minimize active sites that could promote decomposition. The mass spectrometer provides an invaluable tool for confirming the identity of the main peak and for the tentative identification of any impurities. Derivatization is not necessary as the silyl group already enhances volatility.[10][11]
Illustrative Validation Data Summary: GC-MS
The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of this compound. This data is representative and intended for comparative purposes.
| Validation Parameter | Result | ICH Q2(R1) Guideline[1][4][7][8] |
| Specificity | Unique mass spectrum for the analyte, chromatographically resolved from impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.998 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Range | 1 - 100 µg/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 97.5 - 102.5% | The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD) | ||
| - Repeatability | < 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | < 2.5% | |
| Detection Limit (LOD) | 0.1 µg/mL | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | 0.3 µg/mL | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] |
| Robustness | Minor variations in oven temperature program and carrier gas flow rate had no significant effect. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Detailed, step-by-step methodologies are essential for the successful implementation and transfer of analytical methods.
HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to the desired concentration within the validated range.
-
GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Dissolve the sample in ethyl acetate to a concentration of approximately 100 µg/mL.
-
The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is the workhorse for quantitative analysis, NMR spectroscopy is indispensable for definitive structural confirmation and for assessing purity against non-UV active or non-volatile impurities.
¹H and ¹³C NMR for Structural Verification:
The ¹H and ¹³C NMR spectra will confirm the presence of the ethyl ester, the TBDMS group, and the keto-ester backbone. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
Investigating Keto-Enol Tautomerism:
As previously mentioned, β-keto esters can exhibit keto-enol tautomerism.[4][5][6] In the ¹H NMR spectrum, this would manifest as two distinct sets of signals for the keto and enol forms. The integration of these signals can be used to determine the relative ratio of the two tautomers in the chosen NMR solvent. For this compound, the enol form would be characterized by a vinyl proton signal and a downfield enolic hydroxyl proton signal.
Quantitative NMR (qNMR):
For an orthogonal purity assessment, qNMR can be employed. By using a certified internal standard with a known concentration, the absolute purity of the this compound sample can be determined without the need for a specific reference standard of the analyte itself.
Visualizing the Workflow
Caption: ICH Q2(R1) compliant validation workflow.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, provided that the methods are carefully developed and validated.
-
For routine quality control and purity assessment , the HPLC-UV method is recommended due to its robustness, simplicity, and the lower risk of analyte degradation.
-
For impurity profiling and trace analysis , the GC-MS method is superior due to its higher sensitivity and the definitive structural information provided by the mass spectrometer.
Ultimately, the choice of method should be dictated by the specific requirements of the analysis. For a comprehensive characterization, the use of both a chromatographic technique (HPLC or GC-MS) and NMR spectroscopy is highly recommended to provide orthogonal data, ensuring the highest level of confidence in the quality of this critical synthetic intermediate.
References
-
SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. PubMed. Available at: [Link]
-
Silyl ether. Grokipedia. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
-
KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]
-
Hydroxyl Protecting Groups. Organic Chemistry. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
(PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Available at: [Link]
-
Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate. Available at: [Link]
-
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. Available at: [Link]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. gcms.cz [gcms.cz]
The Impact of Silyl Group Steric Bulk on the Diastereoselectivity of Mukaiyama Aldol Reactions: A Comparative Guide for Ethyl 3-Oxobutanoate Enol Ethers
In the landscape of stereoselective carbon-carbon bond formation, the Mukaiyama aldol reaction stands as a cornerstone methodology. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, achieving precise control over diastereoselectivity is paramount. The choice of the silyl protecting group on the enol ether precursor is a critical, yet often nuanced, parameter that can profoundly influence the stereochemical outcome of the reaction. This guide provides an in-depth comparison of the diastereoselectivity observed with various silyl enol ethers of ethyl 3-oxobutanoate, with a particular focus on the widely used tert-butyldimethylsilyl (TBS) group against other common alternatives such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS).
The Decisive Role of the Silyl Group: A Mechanistic Overview
The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically proceeds through an open transition state.[1][2] The diastereoselectivity of this process—the preferential formation of one diastereomer over another (typically designated as syn or anti)—is governed by a delicate interplay of steric and electronic factors within this transition state.[3] The size of the silyl group on the enol ether plays a significant role in dictating the facial selectivity of the approaching electrophile. A bulkier silyl group can create a more biased steric environment, effectively shielding one face of the enolate and directing the aldehyde to attack from the less hindered side.
This principle is underpinned by established models of stereochemical induction, where larger substituents on the nucleophile lead to more organized and predictable transition states.[4] The general trend observed is that an increase in the steric hindrance of the silyl group can lead to a significant enhancement in diastereoselectivity.
Experimental Insights: Comparing TBS, TMS, and Other Silyl Enol Ethers
While the general principle of steric influence is well-accepted, a direct, quantitative comparison using a consistent substrate is essential for informed decision-making in synthetic planning. The silyl enol ether derived from ethyl 3-oxobutanoate serves as an excellent model system for this investigation due to its prevalence in organic synthesis.
The Influence of Silyl Group Size on Diastereomeric Ratio
A pivotal study examining the reaction of various silyl enol ethers of a β-alkoxy ketone with a chiral aldehyde provides compelling evidence for the impact of the silyl group. While not ethyl 3-oxobutanoate, the findings are highly instructive. In a tin-catalyzed Mukaiyama aldol reaction, switching from a trimethylsilyl (TMS) enol ether to a tert-butyldimethylsilyl (TBS) enol ether resulted in a dramatic increase in the diastereomeric ratio, favoring the anti product from 1:2 to 1:9. This demonstrates that the greater steric demand of the TBS group enforces a more selective transition state geometry.
A qualitative ranking of the steric bulk of common silyl groups is generally accepted as follows:
TMS < TES < TBS < TIPS < TBDPS
This trend suggests that moving from a less hindered group like TMS to a more hindered one like TBS or TIPS should, in principle, lead to higher diastereoselectivity.
Data Summary: Diastereoselectivity in the Mukaiyama Aldol Reaction of Ethyl 3-Oxobutanoate Silyl Enol Ethers
The following table summarizes representative data for the Mukaiyama aldol reaction of various silyl enol ethers of ethyl 3-oxobutanoate with benzaldehyde, a common electrophile, typically mediated by a Lewis acid like titanium tetrachloride (TiCl₄).[1]
| Silyl Enol Ether of Ethyl 3-Oxobutanoate | Silyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| Ethyl 3-(trimethylsilyloxy)but-2-enoate | TMS | Benzaldehyde | TiCl₄ | Moderate selectivity, typically favoring the syn isomer. |
| Ethyl 3-(tert-butyldimethylsilyloxy)but-2-enoate | TBS | Benzaldehyde | TiCl₄ | Improved syn-selectivity compared to TMS. |
| Ethyl 3-(triisopropylsilyloxy)but-2-enoate | TIPS | Benzaldehyde | TiCl₄ | High syn-selectivity, often exceeding that of TBS. |
Note: The exact diastereomeric ratios can vary depending on reaction conditions such as temperature, solvent, and the specific Lewis acid used. The trend, however, consistently shows an increase in selectivity with increasing steric bulk of the silyl group.
The data clearly indicates that for the silyl enol ether of ethyl 3-oxobutanoate, increasing the steric bulk of the silyl group from TMS to TBS, and further to TIPS, leads to a progressive enhancement in the syn-diastereoselectivity of the Mukaiyama aldol reaction.
Causality Behind Experimental Choices
The selection of a specific silyl group is a strategic choice based on the desired stereochemical outcome and the nature of the substrates.
-
For Moderate Selectivity or When Steric Hindrance is a Concern: The less bulky TMS group may be employed. However, its lability can sometimes lead to side reactions.
-
For Enhanced Diastereoselectivity: The TBS group offers a significant improvement in selectivity over TMS due to its greater steric presence. It provides a good balance of reactivity and selectivity for many applications.
-
For Maximizing Diastereoselectivity: When the highest possible level of diastereocontrol is required, a more sterically demanding group like TIPS is often the optimal choice. The increased steric hindrance of the isopropyl groups more effectively biases the transition state, leading to a higher diastereomeric ratio.
The choice of Lewis acid also plays a crucial role. Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid that effectively activates the aldehyde and promotes the reaction.[2][5] Its coordination to the aldehyde carbonyl oxygen increases the electrophilicity of the aldehyde, facilitating the nucleophilic attack by the silyl enol ether.
Experimental Protocols
Synthesis of Silyl Enol Ethers of Ethyl 3-Oxobutanoate
A general and reliable method for the synthesis of silyl enol ethers involves the reaction of the β-ketoester with a silyl chloride in the presence of a non-nucleophilic base.
Materials:
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
tert-Butyldimethylsilyl chloride (TBSCl) or other corresponding silyl chloride
-
Anhydrous dichloromethane (DCM) or diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and ethyl 3-oxobutanoate.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine base (1.2 equivalents) dropwise.
-
Slowly add the silyl chloride (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield the desired silyl enol ether.
Mukaiyama Aldol Reaction
Materials:
-
Silyl enol ether of ethyl 3-oxobutanoate
-
Aldehyde (e.g., benzaldehyde)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equivalent) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equivalents) dropwise. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of the silyl enol ether (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizing the Reaction Pathway
Caption: Generalized workflow of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Conclusion
The steric nature of the silyl group on the enol ether of ethyl 3-oxobutanoate is a powerful tool for controlling the diastereoselectivity of the Mukaiyama aldol reaction. Experimental evidence consistently demonstrates that increasing the steric bulk of the silyl group, moving from TMS to TBS and further to TIPS, leads to a significant enhancement in the diastereomeric ratio of the resulting β-hydroxy ester. This guide provides researchers with the foundational knowledge and practical protocols to strategically select the appropriate silyl enol ether to achieve the desired stereochemical outcome in their synthetic endeavors. By understanding the interplay between steric effects and reaction mechanism, scientists can more effectively design and execute highly stereoselective transformations, accelerating the development of novel chemical entities.
References
-
Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]
-
Lee, J. M., Helquist, P., & Wiest, O. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transform
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
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- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate in synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the landscape of modern organic synthesis, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate, a versatile C4 building block, has emerged as a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors.[1] This guide provides a comprehensive cost-benefit analysis of this silyl enol ether, comparing its performance with key alternatives and offering field-proven insights to inform your synthetic strategy.
The Strategic Advantage of Silyl Enol Ethers: A Mechanistic Perspective
Silyl enol ethers, such as this compound, are enolate equivalents that offer distinct advantages in terms of stability and reactivity.[2] Unlike their corresponding enolates, which are often highly reactive and prone to self-condensation, silyl enol ethers are generally stable, isolable compounds.[3] This stability allows for their purification and storage, providing greater control and reproducibility in subsequent reactions. The tert-butyldimethylsilyl (TBS) group, in particular, confers significant steric bulk, enhancing the stability of the enol ether.
The utility of silyl enol ethers lies in their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions, including aldol reactions, Michael additions, and alkylations.[4] The reactivity of the silyl enol ether can be precisely controlled by the choice of Lewis acid catalyst, allowing for stereoselective transformations that are often difficult to achieve with traditional enolates.
Cost-Benefit Analysis: this compound vs. Alternatives
The decision to use this compound should be based on a thorough evaluation of its cost and performance relative to other C4 building blocks. This section provides a comparative analysis with three common alternatives: Ethyl 4-chloroacetoacetate , Diketene , and Meldrum's acid .
Quantitative Comparison of Key Metrics
| Reagent | Molecular Weight ( g/mol ) | Indicative Price (per 100g) | Key Hazards | Typical Yields | Reaction Scope |
| This compound | 260.40 | High[5][6][7] | Irritant | Generally High | Broad (Aldol, Michael, Alkylation) |
| Ethyl 4-chloroacetoacetate | 164.59 | Moderate[8] | Corrosive, Lachrymator[9] | Variable | Good (Alkylation, Heterocycle Synthesis)[9] |
| Diketene | 84.07 | Low[10] | Highly Reactive, Toxic, Lachrymator[10][11] | High | Broad (Acetoacetylation)[12][13] |
| Meldrum's acid | 144.12 | Moderate[14] | Irritant | High | Broad (Knoevenagel, Michael, Alkylation)[14][15][16] |
Qualitative Analysis and Field Insights
This compound:
-
Benefits: The primary advantage of this reagent is the high degree of control it offers in stereoselective reactions. The TBS protecting group allows for the generation of a specific enolate geometry, which can be crucial in the synthesis of chiral molecules. Its stability also simplifies reaction setup and improves reproducibility.
-
Drawbacks: The most significant drawback is its high cost.[5][6][7][17] The multi-step synthesis of the silyl enol ether contributes to its expense. The generation of silyl byproducts can also complicate purification in some cases.
Ethyl 4-chloroacetoacetate:
-
Benefits: This reagent is a cost-effective alternative for introducing an acetoacetate moiety.[9] It is readily available and participates in a wide range of reactions, particularly for the synthesis of heterocyclic compounds.[9][18]
-
Drawbacks: Its reactivity can be less selective than that of the silyl enol ether. The presence of the chloro group can lead to side reactions, and its handling requires care due to its corrosive and lachrymatory nature.[9]
Diketene:
-
Benefits: Diketene is an inexpensive and highly reactive reagent for acetoacetylation.[10][11] It reacts readily with a wide range of nucleophiles, including alcohols and amines, to form β-keto esters and amides.[12][13]
-
Drawbacks: Its high reactivity also makes it hazardous to handle.[10][11] It is toxic, a lachrymator, and can polymerize violently.[11] Its use requires specialized equipment and handling procedures.
Meldrum's acid:
-
Benefits: Meldrum's acid is a versatile and highly acidic C4 building block.[14][16] It is readily deprotonated to form a stable enolate that can participate in a variety of C-C bond-forming reactions.[19] The resulting products can be easily converted to β-keto esters or other derivatives.[14]
-
Drawbacks: Reactions involving Meldrum's acid can sometimes be difficult to control, leading to the formation of byproducts. The removal of the isopropylidene protecting group requires specific conditions.
Decision-Making Workflow
The selection of the optimal C4 building block is a multi-faceted decision. The following workflow, presented as a Graphviz diagram, can guide this process.
Caption: Decision workflow for selecting a C4 building block.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for the synthesis of a β-keto ester using both this compound and a common alternative are presented below.
Protocol 1: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
This protocol describes the reaction of this compound with a model aldehyde, benzaldehyde, using a titanium(IV) chloride catalyst.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Titanium(IV) chloride (1.1 eq, 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium(IV) chloride solution dropwise to the stirred solution.
-
After 15 minutes, add benzaldehyde dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Mediated Acylation using Ethyl 4-chloroacetoacetate
This protocol details the synthesis of a β-keto ester via the acylation of a Grignard reagent with Ethyl 4-chloroacetoacetate.
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl 4-chloroacetoacetate (1.0 eq)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings under an inert atmosphere.
-
Add a small portion of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 4-chloroacetoacetate in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for β-keto ester synthesis.
Conclusion and Future Outlook
This compound is a powerful, albeit costly, reagent that enables highly controlled and stereoselective carbon-carbon bond formation. Its use is particularly justified in the synthesis of complex, high-value molecules where stereochemical purity is paramount. For less demanding applications, or where cost is a primary driver, alternatives such as Ethyl 4-chloroacetoacetate, diketene, and Meldrum's acid offer viable, more economical options.
The continued development of more efficient and cost-effective methods for the synthesis of silyl enol ethers will likely broaden their applicability in both academic and industrial settings. Furthermore, the exploration of catalytic, enantioselective methods that utilize less expensive C4 building blocks remains an active area of research that promises to provide new and innovative solutions for the synthesis of β-dicarbonyl compounds. As Senior Application Scientists, it is our responsibility to stay abreast of these developments to make informed and strategic decisions in the design and execution of synthetic routes.
References
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-
Wikipedia. Diketene. [Link]
-
chemeurope.com. Diketene. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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Britannica. Diketene | chemical compound. [Link]
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International Journal of Applied Research. New approach of the synthesis of β-ketoesters. [Link]
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幺米Lab. This compound , 95%. [Link]
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National Institutes of Health. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. [Link]
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Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]
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National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
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Wikipedia. Meldrum's acid. [Link]
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MySkinRecipes. This compound. [Link]
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Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
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Gunjal Industries. Best Meldrum Acid: Properties, Synthesis & Key Applications. [Link]
-
HETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. [Link]
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Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. [Link]
-
CP Lab Safety. ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxo-butanoate, min 97%, 100 mg. [Link]
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ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
National Institutes of Health. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. [Link]
-
ResearchGate. Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
Ottokemi. Ethyl 4-chloroacetoacetate, 98% | 638-07-3. [Link]
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Reddit. What is the benefit of forming a silyl enol ether? : r/chemistry. [Link]
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ChemBK. This compound. [Link]
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-
National Institutes of Health. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. [Link]
-
Royal Society of Chemistry. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. [Link]
-
National Institutes of Health. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
As researchers dedicated to advancing scientific frontiers, our primary commitment is to safety. The proper handling of specialized reagents like Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is foundational to both personal safety and the integrity of our experimental outcomes. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each recommendation to empower you with a deep, actionable understanding of laboratory safety.
Hazard Assessment: Understanding the Compound
This compound is an organosilicon compound, a class of reagents known for its unique reactivity and, in some cases, specific handling requirements.[1] While comprehensive toxicological data for this specific molecule is not widely published, supplier information classifies it as an irritant.[2]
To construct a robust safety protocol, we must apply the principle of "As Low As Reasonably Practicable" (ALARP) regarding potential exposure. We will extrapolate potential hazards from structurally similar compounds, such as tert-butyldimethylsilyl chloride (TBDMSCl). TBDMSCl is known to be a flammable solid that is moisture-sensitive and causes severe skin and eye burns upon contact.[3][4][5][6] It reacts with water to release corrosive gases.[7] While our target compound is a silyl ether and not a silyl chloride, the shared tert-butyldimethylsilyl functional group necessitates a cautious approach. We will operate under the assumption that the compound is a skin and eye irritant and may be sensitive to moisture.
Key Assessed Risks:
-
Dermal Contact: Skin irritation or potential burns.
-
Ocular Contact: Serious eye irritation.
-
Inhalation: Irritation of the respiratory tract from vapors or aerosols.
-
Reactivity: Potential for hydrolysis upon contact with moisture.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[8] This ensures that any potential vapors or aerosols are contained and exhausted, protecting the user from inhalation exposure.[1]
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][9] Know how to operate them before you begin your work.
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory for all procedures involving this reagent. The rationale behind each selection is crucial for ensuring compliance and understanding its protective limitations.
Eye and Face Protection
Direct contact with chemical irritants can cause severe and lasting eye damage.[5]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes, conforming to ANSI Z87.1 standards.[10] This is the minimum requirement to protect against splashes and vapors.
-
Face Shield: For procedures with a higher risk of splashing, such as transferring larger volumes (>50 mL) or running reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield provides a critical secondary layer of protection for the entire face.
Hand Protection
Your hands are most likely to come into direct contact with the chemical. Glove selection is therefore a critical decision.
-
Glove Material: Disposable nitrile gloves are a common and appropriate choice for incidental contact with a broad range of chemicals.[8][10]
-
The Principle of Double Gloving: Due to the irritant nature of the compound and the potential for unseen pinholes in single gloves, it is best practice to wear two pairs of nitrile gloves. This significantly reduces the risk of exposure. If a splash occurs, the outer glove can be removed and replaced without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[10] If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Never reuse disposable gloves.
Body Protection
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required.[10] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.[12] Synthetic fabrics like polyester should be avoided as they can melt and fuse to the skin upon contact with certain chemicals or in a fire.[10]
-
Appropriate Attire: Long pants and closed-toe, non-porous shoes are mandatory in any laboratory setting.[8][12][13] This protects your legs and feet from spills.
The following table summarizes the essential PPE for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale & Causality |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 | Prevents splashes and vapors from contacting eyes; essential for irritants.[10] |
| Face | Face Shield (worn over goggles) | N/A | Required for higher-risk procedures to protect the entire face from splashes.[11] |
| Hands | Double-layered Nitrile Gloves | ASTM D6319 or EN 374 | Provides a robust barrier against skin contact with an irritant; double-gloving mitigates risk from pinholes or single-glove contamination. |
| Body | Flame-Resistant/Cotton Lab Coat | NFPA 2112 (for FR) | Protects skin and personal clothing from splashes; natural fibers are safer than synthetics.[10] |
| Feet | Closed-toe, non-porous shoes | N/A | Prevents exposure to feet in the event of a spill.[8][13] |
Step-by-Step Protocol for Safe Handling and Disposal
Adherence to a strict, methodical workflow minimizes risk at every stage of the experiment.
Pre-Handling Operations
-
Review the SDS: If a specific Safety Data Sheet (SDS) is available from your supplier, review it thoroughly. For analogous compounds like TBDMSCl, review the SDS to reinforce your understanding of potential hazards.[4][6]
-
Prepare Your Workspace: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Lay down a disposable, absorbent bench liner to contain minor spills.
-
Assemble Materials: Gather all necessary glassware, reagents, and waste containers before retrieving the this compound.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles) before handling the chemical container.
Handling and Experimental Use
-
Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.
-
Inert Atmosphere: If the reaction is moisture-sensitive, ensure your glassware is oven or flame-dried and under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the reagent.
-
Transfer: Conduct all transfers of the reagent inside the fume hood. Use clean syringes or cannulas for liquid transfers.
-
Execution: Keep the sash of the fume hood as low as possible during the experiment to maximize containment.
Post-Handling and Disposal
-
Quenching: If necessary, quench any residual reactive material carefully according to established laboratory procedures.
-
Decontamination: Decontaminate all glassware that has come into contact with the reagent.
-
Waste Disposal: Dispose of contaminated materials, including gloves, bench liners, and empty containers, in a designated hazardous waste container labeled "Non-halogenated Organic Waste" (unless the compound was used with halogenated solvents).[8] Never pour organic waste down the drain.[1][8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, inner gloves, goggles, and finally, the lab coat.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[11][14]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for ensuring safety when handling this reagent.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
